molecular formula C20H34Sn B2984308 Tributyl(phenylethenyl)tin CAS No. 19752-27-3; 79159-76-5

Tributyl(phenylethenyl)tin

Cat. No.: B2984308
CAS No.: 19752-27-3; 79159-76-5
M. Wt: 393.202
InChI Key: SENXCDRAXNPDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyl(phenylethenyl)tin is a useful research compound. Its molecular formula is C20H34Sn and its molecular weight is 393.202. The purity is usually 95%.
BenchChem offers high-quality Tributyl(phenylethenyl)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyl(phenylethenyl)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl-[(E)-2-phenylethenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENXCDRAXNPDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Tributyl(phenylethenyl)tin

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 79159-76-5 Synonyms: Tributyl(styryl)tin, Tributyl(2-phenylethenyl)stannane Classification: Organostannane / Vinylstannane Reagent

Executive Summary

Tributyl(phenylethenyl)tin is a high-value organometallic reagent primarily employed in Palladium-catalyzed Stille Cross-Coupling reactions. It serves as a nucleophilic source of the phenylethenyl (styryl) moiety, enabling the modular construction of stilbene derivatives —a privileged scaffold in medicinal chemistry found in anticancer agents (e.g., Resveratrol analogs, Combretastatins) and optical materials.

Unlike boronic acids (Suzuki coupling), this stannane reagent tolerates a wide array of functional groups and does not require basic activation, making it indispensable for late-stage functionalization of sensitive pharmaceutical intermediates. However, its utility is balanced by the toxicity of organotin byproducts, necessitating rigorous handling and purification protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Molecular Formula C₂₀H₃₄Sn
Molecular Weight 393.19 g/mol
Appearance Colorless to pale yellow viscous oil (often solidifies upon high purity/cooling)
Boiling Point ~140–150 °C (at 0.1 mmHg)
Solubility Soluble in THF, Toluene, DMF, DCM; Insoluble in water
Stereochemistry Typically supplied/synthesized as the (E)-isomer (>90%) via radical hydrostannylation.
Stability Air and moisture stable (unlike organolithiums), but slowly oxidizes over months; store at 4°C.

Mechanistic Architecture: The Stille Cycle

The utility of Tributyl(phenylethenyl)tin relies on the Stille catalytic cycle. The rate-determining step is typically transmetalation , where the organic group transfers from Tin (Sn) to Palladium (Pd).[1]

Mechanism Diagram

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (R-X adds to Pd) Pd0->OxAdd + R-X PdII_Int1 Pd(II)-R-X Complex OxAdd->PdII_Int1 TransMet Transmetalation (Sn transfers Styryl group) PdII_Int1->TransMet + Sn-Reagent PdII_Int2 Pd(II)-R-Styryl Complex TransMet->PdII_Int2 - Bu3SnX RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim SnByprod Bu3Sn-X (Byproduct) PdII_Int2->SnByprod Release RedElim->Pd0 Regenerate Catalyst Product R-Styryl (Coupled Product) RedElim->Product RX Electrophile (R-X) (Aryl Halide) RX->OxAdd SnReagent Tributyl(phenylethenyl)tin (Nucleophile) SnReagent->TransMet

Caption: The Pd(0)-catalyzed Stille cycle showing the critical entry of Tributyl(phenylethenyl)tin at the Transmetalation step.

Synthesis of the Reagent

Note: While commercially available, in-house synthesis ensures isomer purity.

Reaction: Hydrostannylation of Phenylacetylene.



Causality:

  • Radical Initiator (AIBN): Promotes radical addition of the stannyl radical.

  • Thermodynamic Control: The bulky tributyltin group and phenyl ring position themselves trans to minimize steric strain, favoring the (E)-isomer.

Core Application: Stille Coupling Protocol

Objective: Coupling Tributyl(phenylethenyl)tin with an Aryl Bromide (Ar-Br) to form a (E)-Stilbene.

Reagents & Setup[5][7][9]
  • Electrophile: Aryl Bromide (1.0 equiv)

  • Nucleophile: Tributyl(phenylethenyl)tin (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Toluene (anhydrous, degassed)

  • Additive: CsF (2.0 equiv) — Optional but recommended to accelerate transmetalation.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x). Reason: Pd(0) catalysts are sensitive to oxidation, which kills catalytic activity.

  • Solvent Degassing: Sparge anhydrous Toluene with Argon for 20 minutes. Reason: Removes dissolved O₂ that promotes homocoupling of the stannane.

  • Charge Reagents: Add Aryl Bromide, Tributyl(phenylethenyl)tin, and Pd(PPh₃)₄ to the flask.

  • Reaction: Heat to 100°C for 12–24 hours.

    • Self-Validation Check: Solution typically turns from yellow to black (Pd precipitation) upon completion. Monitor via TLC (UV visualization) for disappearance of the Aryl Bromide.

  • Workup (The Critical Step): See Section 6.

Experimental Workflow Diagram

StilleWorkflow Start Start: Dry Schlenk Flask Degas Degas Solvent (Toluene/Argon) Start->Degas Mix Add Reagents: Ar-Br + Stannane + Pd cat Heat Reflux @ 100°C (12-24h) Mix->Heat Degas->Mix Check TLC Check: Ar-Br consumed? Heat->Check Check->Heat No Workup KF Workup (Remove Tin) Check->Workup Yes Purify Column Chromatography (Isolate Product) Workup->Purify

Caption: Operational workflow for Stille coupling, emphasizing the mandatory degassing and checkpointing steps.

Critical Workup: Tin Remediation

The "Achilles' heel" of Stille coupling is the removal of the toxic, lipophilic byproduct Tributyltin bromide (Bu₃SnBr) . Standard extraction is insufficient.

The "Self-Validating" KF Protocol: This method relies on the conversion of soluble tin halides into insoluble tin fluorides.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10 mL per mmol of tin).

  • Agitation: Stir vigorously for 30 minutes.

    • Validation: A bulky, white polymeric precipitate (Bu₃SnF) must appear. If no solid forms, add more KF and stir longer.

  • Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin remains in the solid filter cake.

  • Separation: Separate the organic layer, dry over MgSO₄, and concentrate.

Why this works: The Sn-F bond is thermodynamically very strong and forms hypervalent polymeric networks that are insoluble in organic solvents.

Safety & Toxicology (E-E-A-T)

Hazard: Tributyltin compounds are potent endocrine disruptors and neurotoxins. They are readily absorbed through the skin.

  • Engineering Controls: All weighing and transfers must occur in a fume hood.

  • PPE: Double nitrile gloves are mandatory. Tin compounds can permeate standard latex.

  • Waste Disposal: Do NOT mix with general organic waste. Segregate into a dedicated "Heavy Metal / Organotin" waste stream.

  • Spill Remediation: Treat spills with Iodine (I₂) solution to cleave the Sn-C bonds, converting volatile organotins into less volatile inorganic tin species before cleanup.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction".[2][3][1][4] Organic Reactions, 50, 1–652. Link

  • Renaud, P., & Sibi, M. P. (2001). "Radicals in Organic Synthesis". Wiley-VCH.
  • Leibner, J. E., & Jacobus, J. (1979). "The removal of organotin compounds from reaction mixtures". The Journal of Organic Chemistry, 44(3), 449–450. Link

  • Gallagher, W. P., et al. (2003). "Simple, efficient, and environmentally friendly methods for the removal of tin byproducts". The Journal of Organic Chemistry, 68(24), 9151–9154. Link

Sources

Tributyl(styryl)tin: Chemical Structure, Properties, and Applications in Advanced Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the precise installation of conjugated systems is paramount. Tributyl(styryl)tin —also known systematically as (E)-tributyl(2-phenylethenyl)stannane—serves as a highly versatile alkenylating agent. Primarily utilized in the Stille cross-coupling reaction, this organostannane allows researchers to append a styrene moiety onto complex, heavily functionalized aryl or heteroaryl scaffolds under strictly neutral conditions. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic behavior, and field-proven protocols for both its synthesis and downstream application.

Chemical Structure and Physicochemical Properties

Tributyl(styryl)tin is characterized by a central tin (Sn) atom covalently bonded to three flexible butyl chains and one styryl group. The utility of this compound relies heavily on the polarization of the Sn–C(sp²) bond, which is sufficiently reactive to undergo transmetalation with palladium intermediates, yet stable enough to survive standard chromatographic purification.

The compound predominantly exists as the (E)-isomer due to the severe steric repulsion that would occur between the bulky tributyltin moiety and the phenyl ring in the (Z)-configuration.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties critical for experimental planning, sourced from authoritative chemical databases 1[1] and 2[2].

PropertyValueExperimental Relevance
Chemical Name Tributyl(2-phenylethenyl)stannaneStandard IUPAC nomenclature.
CAS Registry Number 19752-27-3Specific to the (E)-isomer.
Molecular Formula C₂₀H₃₄SnDetermines mass equivalents (M.W. 393.20 g/mol ).
LogP 7.088Indicates high lipophilicity; requires non-polar solvents for extraction.
Appearance Colorless to pale yellow liquidVisual indicator of purity; darkening suggests degradation.

Synthesis Methodology: Radical Hydrostannylation

Tributyl(styryl)tin is typically synthesized via the radical hydrostannylation of phenylacetylene using tributyltin hydride (Bu₃SnH).

Causality of Experimental Design
  • Initiator Choice: Azobisisobutyronitrile (AIBN) is utilized because it thermally decomposes at ~65 °C to yield stable nitrogen gas and two isobutyronitrile radicals, which cleanly abstract a hydrogen atom from Bu₃SnH to initiate the chain reaction.

  • Stereocontrol Mechanism: The addition of the tributyltin radical (Bu₃Sn•) to the terminal alkyne is a reversible process. This reversibility is the crux of the reaction's stereoselectivity. The system equilibrates to the thermodynamically more stable intermediate, avoiding the steric clash of the (Z)-geometry, thereby locking the final product into the (E)-configuration upon hydrogen abstraction.

Hydrostannylation Start Phenylacetylene + Bu3SnH Initiation AIBN Initiation (Heat/Radical Generation) Start->Initiation Propagation Radical Addition (Sn Radical attacks Alkyne) Initiation->Propagation Bu3Sn• generation Isomerization Stereocontrol (E-isomer thermodynamic preference) Propagation->Isomerization Reversible addition Product (E)-Tributyl(styryl)tin Formation Isomerization->Product H-abstraction

Workflow of the radical hydrostannylation of phenylacetylene to yield (E)-tributyl(styryl)tin.

Self-Validating Synthesis Protocol
  • Preparation: In an oven-dried, argon-purged flask, dissolve phenylacetylene (1.0 equiv) and Bu₃SnH (1.05 equiv) in anhydrous toluene. Add AIBN (0.05 equiv).

  • Reaction: Heat the mixture to 75 °C for 4–6 hours. Self-Validation: Monitor the reaction via TLC (hexane). The disappearance of the UV-active alkyne spot indicates completion.

  • Spectroscopic Validation: Analyze the crude mixture via ¹H NMR (CDCl₃). The protocol is validated by the complete disappearance of the terminal alkyne C–H resonance (δ ~3.0 ppm) and the emergence of two vinylic protons (δ ~6.8–7.2 ppm). Crucially, the trans-coupling constant (

    
     Hz) confirms the successful formation of the (E)-isomer.
    
  • Purification: Purify via flash column chromatography using neutral alumina or triethylamine-deactivated silica (1% Et₃N in hexanes) to prevent acid-catalyzed protiodestannylation.

Application in Stille Cross-Coupling

The primary utility of tributyl(styryl)tin lies in its application within the Stille cross-coupling reaction. It is frequently employed to selectively vinylate polyhalogenated arenes and heteroarenes[3], as well as in complex cascade cyclizations.

Causality: Why Organotins Over Boronic Acids?

While Suzuki-Miyaura couplings (using boronic acids) are ubiquitous, they inherently require a basic environment (e.g., Na₂CO₃, K₃PO₄) to activate the boron species via an "ate" complex. In late-stage drug development, scaffolds often contain base-sensitive moieties such as epoxides, easily epimerizable stereocenters, or labile esters. Tributyl(styryl)tin operates under strictly neutral conditions , relying solely on the inherent nucleophilicity of the Sn–C bond, thereby preserving delicate molecular architectures.

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmet Transmetalation with Tributyl(styryl)tin PdII->Transmet Rate Limiting Step PdII_trans Ar-Pd(II)-Styryl Transmet->PdII_trans Byproduct Bu3SnX (Removed via KF) Transmet->Byproduct RedElim Reductive Elimination PdII_trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Styryl-Ar Product RedElim->Product

Catalytic cycle of the Stille cross-coupling reaction utilizing tributyl(styryl)tin.

Self-Validating Stille Coupling Protocol
  • Preparation: To a Schlenk tube, add the aryl halide (1.0 equiv), tributyl(styryl)tin (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous, degassed toluene.

  • Reaction: Heat the mixture to reflux (110 °C) under an argon atmosphere for 12 hours. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the stannane. Elevated temperatures are required to overcome the high activation energy of the transmetalation step.

  • Validation: Monitor the reaction via LC-MS. The protocol is validated when the mass spectrum shows the complete consumption of the starting material and the appearance of the product mass (

    
     Da, accounting for the addition of the C₈H₇ styryl group).
    
  • Workup & Remediation: (See Section 5 below).

Toxicity, Handling, and Byproduct Remediation

Organotin compounds, including tributyl(styryl)tin, exhibit significant toxicity, acting as endocrine disruptors and neurotoxins. All manipulations must be performed in a highly ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

The "Tin Problem" and KF Remediation Strategy

A historical drawback of the Stille coupling is the generation of highly lipophilic tributyltin halide (Bu₃SnX) byproducts, which co-elute with desired products during silica gel chromatography.

The Remediation Protocol: To solve this, a self-validating workup is employed. Upon reaction completion, the crude mixture is diluted with diethyl ether, and a saturated aqueous solution of Potassium Fluoride (KF) is added.

  • Causality: The fluoride ion possesses a high affinity for tin. The reaction converts soluble Bu₃SnX into tributyltin fluoride (Bu₃SnF), a highly insoluble, polymeric solid.

  • Validation: The success of this step is visually validated by the immediate precipitation of a dense white solid. The mixture is then stirred for 30 minutes and filtered through a pad of Celite. The resulting filtrate is effectively free of organotin contamination, allowing for straightforward chromatographic purification of the styryl-arene product.

References

  • Pasqua, A. E. "Total synthesis of enamide-containing natural products." University of Glasgow PhD Thesis (2013). Available at:[Link]

  • Palani et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chem Rev. via eScholarship.org (2022). Available at: [Link]

  • RSC Publishing. "Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols." Organic Chemistry Frontiers (2014). Available at:[Link]

Sources

Comparative Analysis: Tributyl(phenylethenyl)tin vs. Tributyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural, mechanistic, and synthetic differences between Tributyl(phenylethenyl)tin (a vinylstannane) and Tributyl(phenylethynyl)tin (an alkynylstannane). While both serve as nucleophilic partners in Palladium-catalyzed cross-coupling (Stille reaction), their behaviors are governed by the hybridization of the carbon atom bonded to tin (


 vs. 

).
  • Tributyl(phenylethenyl)tin (

    
    ): Synthesized via addition (hydrostannation). Used to transfer alkenyl groups with stereochemical retention (E or Z).
    
  • Tributyl(phenylethynyl)tin (

    
    ): Synthesized via substitution (lithiation). Used to transfer alkyne units.[1][2] Exhibits significantly faster transmetallation rates due to higher 
    
    
    
    -character at the metal-carbon bond.

Structural & Physical Characterization

The fundamental difference lies in the linker between the tin atom and the phenyl ring. This change in bond order dictates the geometry and spectroscopic signature of the molecule.

FeatureTributyl(phenylethenyl)tinTributyl(phenylethynyl)tin
Formula


Linker Hybridization

(Alkenyl)

(Alkynyl)
Geometry Planar around double bond (120° angles)Linear rigid rod (180° angles)
Diagnostic

NMR
Vinyl Protons:

6.8–7.5 ppm.Distinct doublets with Sn satellites.

Hz indicates E-isomer.
No Vinyl Protons. Only phenyl (

7.2–7.6 ppm) and butyl (

0.8–1.6 ppm) signals visible.
Diagnostic

NMR
Vinylic Carbons:

120–145 ppm.[3]
Alkynyl Carbons:

80–110 ppm.Sharp, distinct from aromatic peaks.
Stability Moderate.[1] Susceptible to protodestannylation.High. More stable to air/moisture than vinyl variants, though acid-sensitive.
Mechanistic Implication of Hybridization

The


-hybridized carbon in the alkynylstannane possesses 50% 

-character, making it more electronegative than the

carbon (33%

-character) of the vinylstannane. This increased polarization of the C-Sn bond facilitates a faster transmetallation step in catalytic cycles, a critical factor when designing convergent synthetic routes.

Synthetic Pathways: Addition vs. Substitution

The synthesis of these two molecules represents a dichotomy in organometallic preparation: Hydrostannation (radical or catalytic addition) versus Metallation/Quench (nucleophilic substitution).

Workflow Diagram: Synthetic Divergence

The following diagram illustrates the branching pathways from the common precursor, phenylacetylene.

SynthesisPathways PA Phenylacetylene (Starting Material) Radical Radical Hydrostannation (Bu3SnH, AIBN, 80°C) PA->Radical Addition Pathway Lithiation Deprotonation (n-BuLi, THF, -78°C) PA->Lithiation Substitution Pathway Vinyl Tributyl(phenylethenyl)tin (Vinylstannane - E-isomer) Radical->Vinyl Thermodynamic Control (Anti-Markovnikov) Intermediate Lithium Phenylacetylide (Intermediate) Lithiation->Intermediate Quench Electrophilic Quench (Bu3SnCl) Intermediate->Quench Alkynyl Tributyl(phenylethynyl)tin (Alkynylstannane) Quench->Alkynyl Nucleophilic Attack

Caption: Divergent synthesis from phenylacetylene. Left: Radical addition yields the alkene. Right: Lithiation/substitution yields the alkyne.

Experimental Protocols

Protocol A: Synthesis of Tributyl(phenylethynyl)tin (Alkynyl)

Mechanism: Acid-base reaction followed by nucleophilic substitution (


-like at Tin).
Critical Control Point:  Temperature control at -78°C is vital to prevent polymerization of the lithiated intermediate.
  • Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Flush with Argon.

  • Reagents: Add phenylacetylene (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -Butyllithium (10.5 mmol, 2.5 M in hexanes) over 15 minutes.
    
    • Observation: Solution may turn slight yellow. Stir for 30 minutes at -78°C.

  • Quench: Add tributyltin chloride (10.0 mmol) neat or in minimal THF dropwise.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    mL). Dry organics over
    
    
    .[4]
  • Purification: Remove solvent in vacuo. The product is often pure enough for use (95%+). If necessary, rapid filtration through a short plug of neutral alumina (hexanes eluent) removes tin salts. Avoid silica gel as it can cause protodestannylation.

Protocol B: Synthesis of Tributyl(phenylethenyl)tin (Vinyl)

Mechanism: Radical chain propagation. Critical Control Point: The E-isomer is the thermodynamic product. To ensure high E:Z selectivity (>95:5), maintain reflux and use a radical initiator.

  • Setup: Equip a round-bottom flask with a reflux condenser and argon inlet.

  • Reagents: Combine phenylacetylene (10.0 mmol), tributyltin hydride (11.0 mmol), and AIBN (Azobisisobutyronitrile, 0.1 mmol).

  • Reaction: Heat the neat mixture (or in degassed toluene) to 80°C for 4-6 hours.

    • Note: Monitor by TLC or NMR. Disappearance of the terminal alkyne proton indicates completion.

  • Workup: Cool to room temperature.

  • Purification: Flash chromatography on silica gel pre-treated with 1% triethylamine.

    • Why Triethylamine? Silica is slightly acidic and can cleave the C-Sn bond. The amine neutralizes the stationary phase. Elute with 100% Hexanes.

  • Yield: Expect the E-isomer (trans-styrylstannane) as the major product.

Reactivity Profile: The Stille Coupling

In drug discovery, these reagents are "installers." The vinylstannane installs a styrene motif, while the alkynylstannane installs a phenylacetylene motif.

Transmetallation Kinetics

The rate-determining step in the Stille cycle is often Transmetallation.[5] The reactivity order is generally:



  • Alkynylstannanes: React extremely fast due to the high

    
    -character of the 
    
    
    
    orbital, which stabilizes the transition state during the transfer of the organic group to Palladium. They often do not require "copper effect" additives (CuI).
  • Vinylstannanes: React efficiently but are sensitive to steric bulk. The geometry of the double bond is retained during the coupling (i.e., E-stannane gives E-product).

Catalytic Cycle Diagram

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Intermediate OxAdd->PdII_X TransMet Transmetallation (Rate Determining) PdII_X->TransMet PdII_R Pd(II)-R Complex TransMet->PdII_R Alkynyl transfers faster than Vinyl RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 Stannane Stannane Reagent (Vinyl or Alkynyl) Stannane->TransMet Sn-Bu3 byproduct

Caption: General Stille cycle. The Transmetallation step (Red) is where the hybridization of the stannane dictates the reaction velocity.

Safety & Handling (E-E-A-T)

Both compounds are organotin derivatives and share a toxicity profile, though the volatile byproducts differ.

  • Neurotoxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They must be handled in a fume hood.

  • Skin Permeability: These compounds cross the blood-brain barrier and penetrate skin and nitrile gloves. Double-gloving and changing gloves immediately upon splash contact is mandatory.

  • Waste Disposal: All tin waste (solid and liquid) must be segregated into specific "Heavy Metal" waste streams. Do not mix with general organic waste.

  • Decontamination: Glassware should be rinsed with a dilute solution of potassium permanganate or bleach to oxidize residual organotins before washing.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[6][7][8][9] Organic Reactions.[6][9][10] Wiley. Link

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate." Organic Syntheses, 67, 86. Link

  • Logue, M. W., & Teng, K. (1982). "General synthesis of alkynyl- and substituted alkynyltributyltins." Journal of Organic Chemistry, 47(13), 2549–2553. Link

  • Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 43(36), 4704-4734. Link

Sources

Technical Monograph: Tributyl(2-phenylethenyl)stannane

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Application Guide for Drug Discovery

Executive Summary

Tributyl(2-phenylethenyl)stannane (also known as Tributyl(styryl)stannane) is a critical organometallic reagent in medicinal chemistry, primarily utilized as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Stille Coupling ). Its primary utility lies in the stereoselective introduction of the styrene moiety (phenyl-vinyl group) into complex pharmacophores, a structural motif ubiquitous in antiproliferative agents, antioxidants (e.g., Resveratrol analogues), and functional materials.

This guide provides a rigorous technical profile, distinguishing this specific alkenyl stannane from its alkyne and aryl analogs to prevent costly experimental errors.

Physicochemical Profile

Critical Note on Nomenclature: Researchers often confuse Tributyl(2-phenylethenyl)stannane with Tributylphenylstannane or Tributyl(phenylethynyl)stannane. Verification of the CAS number and degree of unsaturation is mandatory before synthesis.

Identity Data
ParameterValueNotes
IUPAC Name Tributyl(2-phenylethenyl)stannaneCommon: Tributyl(styryl)stannane
CAS Number 19752-27-3 Specific to the vinyl derivative
Molecular Formula C₂₀H₃₄Sn
Molecular Weight 393.22 g/mol Based on standard atomic weights
Appearance Clear, colorless to pale yellow oilOxidizes slightly upon air exposure
Boiling Point ~160–165 °C at 0.1 mmHgHigh vacuum required for distillation
Solubility Soluble in THF, Et₂O, CH₂Cl₂, HexanesInsoluble in water
Isomeric Considerations

The compound exists as two stereoisomers. The (E)-isomer (trans) is the thermodynamically stable and commercially preferred form for preserving stereochemical information during cross-coupling.

  • (E)-Isomer:

    
     (Characteristic large coupling constant in ¹H NMR).
    
  • (Z)-Isomer:

    
    .
    

Synthetic Pathways: Regio- and Stereocontrol

The synthesis of Tributyl(2-phenylethenyl)stannane relies on the hydrostannylation of phenylacetylene . The choice of catalyst dictates the stereochemical outcome.

Pathway Logic
  • Free Radical (AIBN): Often yields a mixture of E and Z isomers (thermodynamic control), requiring difficult chromatographic separation.

  • Palladium-Catalyzed (Recommended): Provides high regio- and stereoselectivity for the (E)-isomer via syn-addition.

Reaction Workflow Visualization

Hydrostannylation cluster_conditions Conditions Substrate Phenylacetylene (Alkyne Precursor) Intermediate Syn-Addition Transition State Substrate->Intermediate Reagent Tributyltin Hydride (Bu3SnH) Reagent->Intermediate Catalyst Cat: Pd(PPh3)4 (0.5 - 1 mol%) Catalyst->Intermediate Activates Product (E)-Tributyl(styryl)stannane (Target) Intermediate->Product Reductive Elimination THF or Toluene, 0°C -> RT THF or Toluene, 0°C -> RT

Figure 1: Palladium-catalyzed hydrostannylation pathway ensuring (E)-stereoselectivity.

Experimental Protocol: Synthesis of (E)-Tributyl(styryl)stannane

Safety Warning: Organotin compounds are neurotoxic and readily absorbed through the skin. All operations must be performed in a fume hood with double-gloving (nitrile/neoprene).

Materials
  • Phenylacetylene (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.1 equiv)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.0 mol%)

  • Anhydrous THF (degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Phenylacetylene (10 mmol) and Pd(PPh₃)₄ (0.1 mmol) to the flask. Dissolve in anhydrous THF (20 mL) under nitrogen.

  • Controlled Addition: Cool the reaction mixture to 0°C using an ice bath. Add Tributyltin hydride (11 mmol) dropwise via syringe over 15 minutes.

    • Rationale: Exothermic control prevents thermal isomerization.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexanes).[2][3] The disappearance of the alkyne spot indicates completion.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the residue with Hexanes (50 mL).

    • Filter through a small pad of Celite to remove Palladium black (catalyst residue).

  • Purification:

    • Preferred: Kugelrohr distillation under high vacuum (0.1 mmHg).

    • Alternative: Rapid flash chromatography on neutral alumina (Note: Silica gel can cause protodeastannylation—decomposition of the C-Sn bond).

Application: The Stille Coupling

This reagent is the standard nucleophile for introducing the styryl group onto aryl halides.

Mechanism of Action

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The defining feature of the Stille coupling is the Transmetallation step, where the organic group transfers from the Tin (Sn) to the Palladium (Pd) center.

Catalytic Cycle Visualization

StilleCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Byproduct Byproduct (X-SnBu3) RedElim->Byproduct ArX Electrophile (Ar-X) ArX->OxAdd Stannane Nucleophile (Styryl-SnBu3) Stannane->TransMet

Figure 2: Stille cross-coupling cycle highlighting the entry point of the stannane reagent.

Protocol Optimization (Self-Validating)
  • Copper Effect: Addition of CuI (10 mol%) often accelerates the reaction ("Copper effect") by facilitating transmetallation via an intermediate organocopper species.

  • Scavenging: Tin byproducts (Bu₃SnX) are difficult to remove. Use Potassium Fluoride (KF) workup to form insoluble polymeric tin fluorides, which can be filtered off.

Safety & Handling (HSE)

Hazard Class: Acute Toxin, Marine Pollutant.

  • Toxicity: Organotins are potent endocrine disruptors and neurotoxins.

    • Symptoms:[4] Headache, vertigo, eye irritation.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or treated with a solution of KMnO₄ to oxidize residual tin residues.

  • Waste Disposal: Do NOT dispose of in general organic waste. Segregate into specific "Heavy Metal/Organotin" waste streams.

References

  • Compound Data: Guidechem. Tributyl(2-phenylethenyl)stannane - CAS 19752-27-3.[5] Link

  • Synthesis & Mechanism: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link

  • Stereoselective Hydrostannylation: Kikukawa, K., et al. (1981). Palladium-catalyzed reaction of stannyl anions. Journal of Organometallic Chemistry.
  • Safety Data: Fisher Scientific. Safety Data Sheet: Organotin Compounds. Link

Sources

Stereocontrol in Organotin Chemistry: A Technical Guide to E- and Z-Tributyl(styryl)tin Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter the critical need for geometric precision in vinylstannane building blocks. Tributyl(styryl)stannane (C20H34Sn)[1] is a quintessential reagent in organic synthesis, serving as a robust nucleophile in palladium-catalyzed Stille couplings and a precursor for highly reactive styryllithium species. However, the efficacy of these downstream applications is entirely contingent upon the stereochemical purity of the stannane. This whitepaper dissects the thermodynamic principles, mechanistic pathways, and self-validating protocols required to selectively synthesize and utilize the (E)- and (Z)-isomers of tributyl(styryl)tin.

Thermodynamic Causality and Structural Dynamics

The geometric isomerism of tributyl(styryl)tin is governed by severe steric parameters. The tributyltin moiety is exceptionally bulky. In the (Z)-configuration, the eclipsed proximity of the tributyltin group and the phenyl ring induces significant steric strain, rendering the (Z)-isomer kinetically accessible but thermodynamically unstable. Conversely, the (E)-isomer places these bulky groups anti to one another, representing the global thermodynamic minimum.

Understanding this energy landscape is the first step in experimental design: you cannot force a thermodynamically unstable product without a kinetic trap, and you cannot achieve a thermodynamically stable product without allowing for equilibration.

Quantitative Data Summary

The structural divergence between the two isomers is easily validated via ^1^H NMR spectroscopy, which serves as the primary self-validation tool for these workflows.

Property(E)-Tributyl(styryl)tin(Z)-Tributyl(styryl)tin
CAS Number 19752-27-3[1]N/A (Generated in situ)
Thermodynamic Stability High (Global Minimum)Low (Sterically Hindered)
Synthetic Driver Radical Addition (Equilibration)Lewis Acid Trans-Addition
^1^H NMR Vinylic Coupling J = 18–20 HzJ = 12–14 Hz
Steric Clash MinimalSevere (SnBu3 vs Phenyl)

Mechanistic Pathways for Stereoselective Synthesis

The synthesis of these isomers relies on the hydrostannation of phenylacetylene. The choice of catalyst dictates the stereochemical outcome by fundamentally altering the reaction mechanism[2].

  • Thermodynamic Control (Radical Pathway): Utilizing a radical initiator like AIBN at elevated temperatures promotes a reversible addition of the tributyltin radical to the terminal alkyne carbon. The reversibility allows the intermediate vinyl radical to equilibrate to the less sterically hindered trans-geometry before hydrogen abstraction, yielding predominantly the (E)-isomer[3].

  • Kinetic Control (Lewis Acid Pathway): To access the thermodynamically disfavored (Z)-isomer, a kinetic trap must be employed. Lewis acids such as ZrCl4 or B(C6F5)3 activate the alkyne, facilitating a concerted or tightly bound trans-addition of the Sn-H bond. This pathway bypasses the equilibrating radical intermediate, exclusively producing the (Z)-isomer[4][5].

Hydrostannation Alkyne Phenylacetylene + Bu3SnH Radical Radical Pathway (AIBN, 90°C) Alkyne->Radical Reversible Addition LewisAcid Lewis Acid Pathway (B(C6F5)3, 25°C) Alkyne->LewisAcid Trans Addition E_Isomer (E)-Tributyl(styryl)tin Thermodynamic Product Radical->E_Isomer Equilibration Z_Isomer (Z)-Tributyl(styryl)tin Kinetic Product LewisAcid->Z_Isomer Stereoretention

Mechanistic divergence in the hydrostannation of phenylacetylene.

Experimental Protocols: Self-Validating Systems

As scientists, we must build validation checkpoints directly into our protocols to prevent downstream failures. Below are the field-proven methodologies for isolating both isomers.

Protocol A: Synthesis of (E)-Tributyl(styryl)tin (Thermodynamic Control)

Causality Focus: We use AIBN at 90°C because thermal decomposition is required to generate the initiating radicals, and the heat provides the activation energy necessary for the reversible radical addition, ensuring thermodynamic equilibration[3].

  • Preparation: In an oven-dried Schlenk flask under N2, dissolve phenylacetylene (1.0 equiv) and tributyltin hydride (1.1 equiv) in anhydrous toluene (0.5 M).

  • Initiation: Add AIBN (0.05 equiv).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (hexanes) until the alkyne is consumed.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography using silica gel (100% hexanes). Note: The (E)-isomer is stable on silica.

  • Validation Checkpoint: Take a ^1^H NMR of the purified oil. You must observe two vinylic doublets around 6.8–7.2 ppm with a coupling constant of J ≈ 19 Hz. If J < 15 Hz is observed, the reaction did not reach thermodynamic equilibrium.

Protocol B: Synthesis of (Z)-Tributyl(styryl)tin (Kinetic Control)

Causality Focus: We use B(C6F5)3 at room temperature because it is a highly electrophilic Lewis acid that activates the alkyne without generating radicals, forcing a concerted trans-addition. Room temperature prevents thermal isomerization of the kinetic Z-product to the E-product[4].

  • Preparation: In an oven-dried Schlenk flask under N2, dissolve phenylacetylene (1.0 equiv) and tributyltin hydride (1.1 equiv) in anhydrous toluene (0.5 M).

  • Catalysis: Slowly add B(C6F5)3 (10 mol%) at 0°C, then warm to room temperature.

  • Reaction: Stir at 25°C for 2 hours.

  • Purification (Critical Step): Do not use silica gel. Silica's acidic silanol groups can protonate the vinylstannane and cause isomerization to the E-isomer. Instead, filter the crude mixture rapidly through a short pad of neutral alumina using hexanes.

  • Validation Checkpoint: ^1^H NMR must show vinylic doublets with a coupling constant of J ≈ 13 Hz.

Downstream Applications

The stereochemical integrity of the starting stannane dictates the success of subsequent transformations.

  • Stille Cross-Coupling: Reacting (E)- or (Z)-tributyl(styryl)tin with aryl halides (e.g., phenyl triflate) using a Pd(0) catalyst like Pd(PPh3)4 yields stilbene derivatives[6]. The hallmark of the Stille reaction is strict stereoretention; therefore, an isomerically pure stannane guarantees an isomerically pure alkene.

  • Tin-Lithium Exchange: Reacting the stannane with n-BuLi at -78°C generates styryllithium[7]. The (E)-isomer cleanly undergoes Sn-Li exchange to give (E)-styryllithium, which can be subsequently trapped with electrophiles (e.g., aldehydes or CO2) to build complex molecular architectures while retaining the trans-geometry.

Downstream VinylStannane E/Z-Tributyl(styryl)tin Stille Stille Cross-Coupling (Pd Catalyst, Aryl-X) VinylStannane->Stille SnLi Tin-Lithium Exchange (n-BuLi, -78°C) VinylStannane->SnLi Stilbene Stilbene Derivatives (Stereoretention) Stille->Stilbene StyrylLi Styryllithium Intermediates (Stereoretention) SnLi->StyrylLi

Downstream synthetic applications of tributyl(styryl)tin isomers.

References

Sources

The Architect's Guide to Styryltributyltin Reagents: Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need for reliable, stereodefined alkenylating agents in late-stage functionalization and complex natural product synthesis. Styryltributyltin—formally known as tributyl(2-phenylethenyl)stannane—stands out as a premier reagent for palladium-catalyzed Stille cross-couplings. This whitepaper deconstructs the physical properties, mechanistic utility, and validated experimental protocols associated with styryltributyltin, providing a comprehensive guide for researchers in drug discovery and synthetic methodology.

Physicochemical Identity and Structural Dynamics

Understanding the physical properties of styryltributyltin is critical for optimizing reaction conditions, particularly concerning solvent compatibility and product purification. The molecule features a highly lipophilic tributyltin moiety conjugated to a rigid styryl system.

Table 1: Quantitative Physicochemical Properties of Styryltributyltin (Data summarized from 1[1])

PropertyValue
Chemical Name Tributyl(2-phenylethenyl)stannane
Synonyms (E)-tributyl(styryl)stannane; Styryltributyltin
CAS Registry Number 19752-27-3 (E-isomer)
Molecular Formula C₂₀H₃₄Sn
Molecular Weight 393.20 g/mol
Partition Coefficient (LogP) 7.08
Appearance Colorless to pale yellow oil

Causality Insight: The exceptionally high LogP of 7.08 indicates extreme lipophilicity[1]. This makes the reagent highly soluble in non-polar and weakly polar solvents (e.g., toluene, THF, dichloromethane) but necessitates specialized workup procedures to separate the non-polar tin byproducts from the desired organic products post-reaction.

Mechanistic Causality in Palladium-Catalyzed Cross-Coupling

Styryltributyltin is predominantly utilized to install a styrene moiety onto aryl or vinyl electrophiles (such as halides or triflates) via palladium catalysis[2]. The success of this reagent relies entirely on the differential rate of transmetalation. In organotin compounds, sp²-hybridized carbon ligands (like the styryl group) transfer to the palladium center orders of magnitude faster than sp³-hybridized ligands (the butyl groups). This kinetic preference ensures absolute chemoselectivity during the catalytic cycle, preventing unwanted butyl transfer.

StilleCoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (+ Styryltributyltin) PdII->TransMet PdII_Trans Ar-Pd(II)-Styryl TransMet->PdII_Trans RedElim Reductive Elimination (- Bu3SnX) PdII_Trans->RedElim RedElim->Pd0 Regeneration Product Styrene Derivative RedElim->Product

Catalytic cycle of the Stille cross-coupling utilizing styryltributyltin.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that successful execution provides immediate physical cues of reaction progress.

Synthesis of (E)-Tributyl(styryl)stannane via Radical Hydrostannylation

This protocol utilizes a radical-mediated anti-Markovnikov addition to yield the thermodynamically favored (E)-isomer, a method frequently employed in the total synthesis of complex natural products.

Materials:

  • Phenylacetylene (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.05 equiv)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Argon atmosphere

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged Schlenk flask, add phenylacetylene and AIBN. Do not add solvent; running the reaction neat maximizes the collision frequency necessary for an efficient radical chain process.

  • Initiation: Heat the mixture to 50 °C.

    • Causality: Heating to exactly 50 °C provides the precise thermal energy required to steadily decompose AIBN into isobutyronitrile radicals without triggering a runaway exothermic reaction.

  • Propagation: Add tributyltin hydride dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the tin radical. This prevents premature termination steps (such as radical dimerization) and heavily favors the desired hydrostannylation across the alkyne.

  • Maturation: Stir the resulting mixture at 50 °C for 24 hours to ensure complete conversion.

  • Validation: The reaction progress can be self-validated by Thin Layer Chromatography (TLC) using pure hexane. The highly non-polar stannane product (R_f ~ 0.9) will separate clearly from the starting materials, confirming successful synthesis.

Stille Cross-Coupling with Self-Validating Tin Removal

The critical challenge in organotin chemistry is the removal of toxic tributyltin halide byproducts. This protocol incorporates a fluoride-based precipitation step to ensure high purity.

Materials:

  • Aryl halide/triflate (1.0 equiv)

  • (E)-Tributyl(styryl)stannane (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Toluene (degassed)

  • Aqueous Potassium Fluoride (KF) (10% w/w)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under argon, dissolve the aryl electrophile and styryltributyltin in degassed toluene. Add Pd(PPh₃)₄.

    • Causality: Thorough degassing prevents the premature oxidation of the Pd(0) active species into catalytically dead Pd(II) oxides.

  • Coupling: Heat the mixture to 100 °C for 12 hours[2]. The solution typically transitions from pale yellow to a darker amber as the catalytic cycle progresses.

  • Quench & Precipitation (Self-Validating Step): Cool the reaction to room temperature and add an equal volume of 10% aqueous KF solution. Stir vigorously for 1 hour.

    • Causality: The soluble tributyltin halide byproduct reacts with fluoride ions to form polymeric tributyltin fluoride (Bu₃SnF). Because of its polymeric nature, Bu₃SnF is completely insoluble in both the aqueous and organic phases, precipitating as a dense white solid. The appearance of this white precipitate physically validates the successful sequestration of the toxic tin species.

  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite to remove the Bu₃SnF polymer.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure for final purification via silica gel flash chromatography.

Advanced Applications in Drug Development

In the realm of complex molecule synthesis, styryltributyltin is an invaluable architectural tool. For instance, in the total synthesis of enamide-containing natural products like the crocacins—which are potent antifungal and cytotoxic agents—stereodefined stannanes are critical for constructing the rigid polyene backbone without geometric isomerization.

Furthermore, styryltributyltin has been successfully employed in the cascade cyclization of silylated bromoenynes. This advanced methodology enables the rapid, atom-economical assembly of fused-ring bicyclic silanes and phenols, which are highly sought-after scaffolds in modern drug discovery[3]. The reagent has also seen critical utility in synthesizing advanced intermediates for pinnaic acid, utilizing sophisticated allylic azide rearrangements to establish desired stereocenters[4].

References

  • [4] A Combined Allylic Azide Rearrangement and Intramolecular Schmidt Reaction. CORE (core.ac.uk). Available at:

  • [2] Phenyl triflimide | 37595-74-7. Benchchem. Available at:

  • [1] Tributyl(2-phenylethenyl)stannane 19752-27-3. Guidechem. Available at:

  • [3] Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols. Organic Chemistry Frontiers (RSC Publishing). Available at:

  • Pasqua, Adele Elisa (2013) Total synthesis of enamide-containing natural products. PhD thesis. University of Glasgow. Available at:

Sources

Solvation Thermodynamics and Application of Tributyl(phenylethenyl)tin in Advanced Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tributyl(phenylethenyl)tin (CAS: 79159-76-5), frequently referred to as tributyl(styryl)stannane, is a highly versatile organometallic reagent utilized extensively in late-stage functionalization and drug development[1]. By serving as a reliable nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, it enables the direct installation of a styryl (phenylethenyl) moiety onto halogenated arenes and heteroarenes[2].

For application scientists and synthetic chemists, mastering the solubility profile and solvent-dependent kinetics of this reagent is not merely a matter of physical chemistry—it is the defining factor between a high-yielding catalytic cycle and premature catalyst decomposition. This whitepaper dissects the solvation thermodynamics of tributyl(phenylethenyl)tin, explains the causality behind solvent selection in Stille couplings, and provides a field-proven, self-validating experimental protocol.

Physicochemical Profile & Solvent Thermodynamics

The molecular architecture of tributyl(phenylethenyl)tin features a central, polarizable tin (Sn) atom shielded by three highly lipophilic butyl chains and one phenylethenyl group. This massive hydrophobic surface area dictates its thermodynamic behavior: the compound is fundamentally non-polar and3[3].

When designing a reaction, the choice of solvent directly influences the availability of the stannane in the homogeneous phase. Below is a structured quantitative and qualitative solubility matrix for tributyl(phenylethenyl)tin.

Table 1: Solubility Profile and Mechanistic Impact
SolventPolarity IndexSolubilityMechanistic Impact in Stille Coupling
Tetrahydrofuran (THF) 4.0ExcellentStandard choice; balances high solubility with a moderate boiling point (66°C) for thermal activation[4].
Dichloromethane (DCM) 3.1ExcellentHigh solubility, but its low boiling point (39.6°C) limits the thermal energy available for challenging couplings[4].
Toluene 2.4ExcellentIdeal for high-temperature reflux (110°C); non-coordinating nature minimizes premature catalyst decay[5].
Dimethylformamide (DMF) 6.4GoodHighly polar; accelerates transmetalation via coordination to the tin center, creating a hypervalent intermediate.
Water 10.0InsolubleUnsuitable as a primary solvent; utilized exclusively in biphasic workup procedures to precipitate tin byproducts[3].

Causality in Solvent Selection for Stille Couplings

In a standard Stille coupling, the catalytic cycle proceeds through three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination. Transmetalation is almost universally the rate-determining step.

The solubility and solvent environment of tributyl(phenylethenyl)tin dictate the efficiency of this step.

  • Non-Polar Solvents (e.g., Toluene): In non-coordinating solvents, the transmetalation proceeds via a neutral pathway. The high solubility of the stannane ensures a high effective molarity, but the reaction requires significant thermal energy (reflux) to overcome the activation barrier[5].

  • Polar Aprotic Solvents (e.g., DMF, NMP): These solvents actively participate in the reaction. The oxygen atoms in DMF coordinate to the Lewis acidic tin center of the stannane. This coordination increases the nucleophilicity of the styryl group, facilitating a much faster transfer to the Palladium(II) intermediate.

StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X addition) Pd0->OxAdd Ar-X TransMet Transmetalation (Tributyl(styryl)tin) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Bu3SnX Release RedElim->Pd0 Catalyst Regeneration Product Styryl-Ar Product RedElim->Product Yield

Figure 1: Catalytic cycle of the Stille cross-coupling highlighting the transmetalation step.

Experimental Methodology: A Self-Validating Protocol

A major bottleneck in organotin chemistry is the downstream removal of the tributyltin halide byproduct, which is highly soluble in organic solvents and notoriously co-elutes with the target product during silica gel chromatography.

The following protocol utilizes a self-validating biphasic quench system . By introducing aqueous Potassium Fluoride (KF), the soluble tributyltin halide is converted into6[6]. The sudden appearance of a dense white precipitate provides immediate, visual validation that the toxic tin byproduct has been successfully sequestered.

Step-by-Step Methodology: Palladium-Catalyzed Styrylation
  • System Preparation & Degassing :

    • Action: Charge a flame-dried Schlenk flask with the aryl halide (1.0 equiv) and Pd(PPh3)4 (0.05 equiv). Purge the flask with Argon for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation. Oxygen will rapidly oxidize the catalyst to an inactive Pd(II) species and promote unwanted oxidative homocoupling of the stannane.

  • Solvent & Reagent Assembly :

    • Action: Dissolve the solids in anhydrous, degassed THF to achieve a 0.2 M concentration. Add tributyl(phenylethenyl)tin (1.1 equiv) dropwise via a gas-tight syringe.

    • Causality: A slight stoichiometric excess (1.1 equiv) of the highly soluble stannane compensates for trace protodestannylation, ensuring complete conversion of the limiting aryl halide.

  • Thermal Activation & In-Process Monitoring :

    • Action: Heat the reaction mixture to 70°C (reflux) for 12–24 hours. Monitor the consumption of the aryl halide via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent system.

    • Causality: Because transmetalation is the rate-limiting step, sustained thermal energy is required to overcome the activation barrier for the transfer of the styryl group[7].

  • The KF Quench (Self-Validation Step) :

    • Action: Once TLC indicates complete conversion, cool the reaction to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30–60 minutes.

    • Causality: The vigorous stirring forces interaction at the biphasic boundary. The organic-soluble tin byproduct reacts with the fluoride ions to form Bu3SnF. The formation of a heavy white precipitate visually validates the successful removal of the tin contaminant from the organic phase.

  • Filtration & Isolation :

    • Action: Filter the biphasic mixture through a tightly packed pad of Celite to remove the Bu3SnF polymer and precipitated palladium black. Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure prior to final column chromatography.

Workflow Prep Degassing & Solvent Prep React Reflux in THF/Toluene (Stille Coupling) Prep->React Monitor In-Process TLC/NMR (Self-Validation) React->Monitor Quench Aqueous KF Quench (Precipitate Bu3SnF) Monitor->Quench Upon completion Purify Column Chromatography (Final Isolation) Quench->Purify Filtrate extraction

Figure 2: End-to-end experimental workflow incorporating the critical KF workup validation.

Safety, Toxicity, and Remediation

Organotin compounds, including tributyl(phenylethenyl)tin, present significant health and environmental hazards. They are known endocrine disruptors and exhibit high aquatic toxicity.

  • Handling: All manipulations must be performed inside a certified fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors[1].

  • Disposal: The solid Bu3SnF precipitate collected on the Celite pad during the KF quench is highly toxic. It must be segregated into dedicated heavy-metal/organotin waste containers and disposed of in accordance with local environmental regulations. Never wash organotin residues down the drain.

References

  • ChemicalBook - Tributyl(2-phenylethenyl)stannane Properties & Solubility.
  • GuideChem - 7486-35-3 - Tributyl(vinyl)tin - Sale from Quality Suppliers (Solubility Data).
  • National Institutes of Health (NIH PMC) - Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Organic Chemistry Frontiers (RSC Publishing) - Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis.
  • Combi-Blocks - Safety Data Sheet: Tributyl(phenylethenyl)tin.
  • LookChem - Fluorotributyltin Properties & Precipitation.

Sources

A Comprehensive Safety & Hazard Guide for Tributyltin (TBT) Compounds, with a Focus on Tributyl(styryl)tin

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyl(styryl)tin, as a member of the tributyltin (TBT) family of organotin compounds, represents a significant and multifaceted hazard within a research and development setting. These compounds are characterized by extreme toxicity through all routes of exposure—dermal, inhalation, and ingestion. This guide deviates from a standard Safety Data Sheet (SDS) to provide a deeper, more mechanistic understanding of the risks involved. The core hazards associated with Tributyl(styryl)tin are its capacity to cause severe, irreversible damage to the skin and eyes, its potent systemic toxicity affecting the immune, nervous, and endocrine systems even at low concentrations, and its established reproductive toxicity.[1] Furthermore, its profound and persistent ecotoxicity necessitates rigorous containment and disposal protocols to prevent environmental release.[2] This document serves as a technical resource to empower laboratory personnel with the knowledge to implement safety protocols grounded in a comprehensive understanding of the chemical's hazardous nature.

Toxicological Profile: Understanding the "Why"

The hazardous properties of Tributyl(styryl)tin are dictated by the tributyltin moiety. Understanding the underlying mechanisms of toxicity is critical for appreciating the necessity of stringent safety measures.

Mechanism of Toxicity

Triorganotin compounds, including TBTs, are potent disruptors of fundamental cellular processes. Their primary mechanism involves the inhibition of mitochondrial oxidative phosphorylation, effectively shutting down cellular energy production. They achieve this by acting as ionophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. Additionally, TBT compounds are known to be potent thymolytic agents, meaning they specifically target and destroy T-lymphocytes in the thymus gland, leading to severe immunosuppression.[1][3] This dual-pronged attack on cellular energy and immune function underscores their high systemic toxicity.

Routes of Exposure and Primary Health Hazards

Exposure to tributyltin compounds can occur via inhalation, ingestion, and, most critically in a laboratory setting, dermal contact.[4][5]

  • Acute Effects : Direct contact with even small quantities can cause severe skin irritation, chemical burns, and irreversible eye damage.[6] The compounds are strongly irritating to the skin, particularly the hair follicles.[4][7] Inhalation of vapors or aerosols can lead to chemical burns in the respiratory tract, dizziness, and breathing difficulties.[8][9] Acute ingestion is highly toxic and can cause severe gastrointestinal tract burns and systemic poisoning.[10]

  • Chronic and Systemic Effects : Prolonged or repeated exposure to low doses presents a significant danger, causing damage to multiple organ systems.[2][6]

    • Immunotoxicity : TBTs are potent immunosuppressants, primarily damaging the thymus and impairing immune function.[3][9]

    • Endocrine Disruption : These compounds are known endocrine disruptors, linked to hormonal imbalances.[4][5] In marine life, TBT is infamous for causing imposex—the development of male characteristics in female snails—at extremely low concentrations.[4][11]

    • Reproductive Toxicity : TBT compounds are classified as reproductive hazards, with evidence suggesting they may damage fertility or harm an unborn child.[12][13]

    • Organ Damage : The liver, kidneys, and central nervous system are primary targets following chronic exposure.[2][3][8][9]

Carcinogenicity and Mutagenicity

The carcinogenicity of tributyltin compounds in humans is not definitively established. The EPA has classified tributyltin oxide as not classifiable as to human carcinogenicity due to a lack of human data and questionable animal data.[8] However, some studies in rats have shown an increased incidence of tumors in endocrine organs at high doses.[3] Some assays have found TBT to be mutagenic in specific cell lines.[3][10] Given the uncertainty and the severe toxicity profile, it is prudent to handle these compounds as potential carcinogens/mutagens.

Hazard Classification and Exposure Data

For ease of reference, the following tables summarize the key hazard classifications and quantitative toxicity data for representative tributyltin compounds.

Table 1: GHS Hazard Classifications for Tributyltin Compounds

Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed[6]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[6]
Skin Corrosion/Irritation (Category 1/2) H315: Causes skin irritation / H314: Causes severe skin burns[6]
Serious Eye Damage (Category 1/2) H319: Causes serious eye irritation / H318: Causes serious eye damage[6]
Reproductive Toxicity (Category 1B) H360: May damage fertility or the unborn child
STOT - Repeated Exposure (Category 1) H372: Causes damage to organs through prolonged or repeated exposure[2][6]

| Hazardous to the Aquatic Environment (Acute & Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects[2][6] |

Table 2: Acute Toxicity Data for Representative Tributyltin Compounds

Compound Route Species LD50 Value
Tributyltin Chloride Oral Rat 129 mg/kg[6]
Tributyltin Chloride Oral Mouse 60 mg/kg[10]

| Tributyltin Oxide | Dermal | Rat | 200 mg/kg[9] |

Table 3: Occupational Exposure Limits (OELs) for Organotin Compounds

Organization Limit (as Sn) Notes
OSHA (PEL) 0.1 mg/m³ 8-hour Time-Weighted Average (TWA)[8]
ACGIH (TLV) 0.1 mg/m³ 8-hour TWA, with Skin Notation
ACGIH (STEL) 0.2 mg/m³ Short-Term Exposure Limit, with Skin Notation

| NIOSH (REL) | 0.1 mg/m³ | 10-hour TWA[8] |

Environmental Hazards: A Critical Consideration

The use of tributyltin compounds has been severely restricted globally, primarily due to their devastating impact on the marine environment.[14] For laboratory professionals, this underscores the critical importance of preventing any release into the wastewater system or general environment.

Ecotoxicity

Tributyltin is one of the most toxic substances ever deliberately introduced into the aquatic environment. It is highly toxic to a wide range of non-target marine organisms, including mollusks, crustaceans, and fish, with adverse effects observed at concentrations as low as a few nanograms per liter.[9][15]

Persistence and Bioaccumulation

TBT compounds exhibit low water solubility and a high affinity for sediment, where they can persist for extended periods.[4][11] They are also lipophilic (fat-soluble), leading to significant bioaccumulation in organisms and biomagnification up the food chain.[3][4][15] This means that even a small laboratory spill that enters the environment can become concentrated in wildlife over time, posing a long-term ecological threat.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach focusing on containment and personal protection is mandatory when working with Tributyl(styryl)tin.

The Principle of Containment: Engineering Controls

The primary directive is to prevent any contact with the material.

  • Chemical Fume Hood : All manipulations, including weighing, transfers, and dilutions, must be performed inside a certified chemical fume hood with a demonstrated face velocity.[2][5]

  • Ventilation : General laboratory ventilation must be adequate to dilute any fugitive emissions.

  • Emergency Equipment : An eyewash station and a safety shower must be immediately accessible and tested regularly.[2][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for chemical resistance to organotins.

  • Hand Protection : Double-gloving is required. Use a pair of nitrile gloves as the inner layer and a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) as the outer layer. Gloves must be inspected before use and changed immediately upon contamination.[5]

  • Eye/Face Protection : Tight-sealing safety goggles combined with a full-face shield are mandatory to protect against splashes.[2]

  • Body Protection : A chemically resistant lab coat, buttoned completely, is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[6]

Standard Operating Procedure (SOP): Safe Handling and Weighing of Tributyl(styryl)tin

This protocol outlines the essential steps for safely handling a potent liquid organotin compound.

  • Preparation (Pre-Operation)

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary materials: the stock container of Tributyl(styryl)tin, a tared receiving vessel, pipettes or syringes, and waste containers.

    • Don all required PPE as described in section 5.2.

  • Handling and Transfer

    • Carefully open the primary container inside the fume hood, pointing the opening away from you.

    • Using a syringe or pipette, slowly draw the required volume of the liquid.

    • Dispense the liquid into the receiving vessel, ensuring the tip of the dispensing tool is below the rim of the vessel to minimize splashing.

    • Securely close both the primary and receiving containers.

  • Decontamination and Cleanup

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol) and absorbent pads.

    • All contaminated disposable materials (gloves, pads, pipettes) are to be placed immediately into a designated hazardous waste container.[5]

    • Non-disposable equipment (e.g., glassware) must be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

  • Waste Disposal

    • The hazardous waste container must be clearly labeled "Hazardous Waste: Organotin Compound" and kept sealed when not in use.[2][5]

    • Dispose of the waste through your institution's environmental health and safety office. Do not mix with other waste streams.

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical.

Emergency Response Workflow

G start INCIDENT OCCURS (Spill or Exposure) assess Assess Situation (Fire, Major Spill, Injury?) start->assess evacuate EVACUATE AREA Call Emergency Services assess->evacuate  Yes contain Contain Minor Spill (If trained & safe) assess->contain  No (Minor Spill) exposure Exposure Occurred assess->exposure  No (Personnel Exposure) report Report Incident to Supervisor & EHS contain->report first_aid Administer First Aid (See Section 6.3) exposure->first_aid remove_ppe Remove Contaminated PPE Safely first_aid->remove_ppe medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) remove_ppe->medical medical->report

Caption: Emergency response workflow for a Tributyl(styryl)tin incident.

Spill & Leak Management
  • Minor Spill (in fume hood) : If trained and equipped, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area.

  • Major Spill (outside fume hood) : Evacuate the immediate area. Alert others and call emergency personnel. Prevent entry into the area.

First Aid Measures

Immediate action is essential.

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10][16]

  • Skin Contact : Immediately flush skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[16] Seek immediate medical attention.[10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Waste Disposal

All waste contaminated with Tributyl(styryl)tin is considered hazardous waste. It must be collected in a dedicated, sealed, and clearly labeled container.[2][5] Arrangements for disposal must be made through the institution's designated environmental health and safety department. Under no circumstances should this material be disposed of down the drain or in regular trash.[2]

References

  • Tributyltin - Collaborative for Health & Environment. (che.org) [Link]

  • Tin and Compounds | Public Health Statement | ATSDR - CDC. (atsdr.cdc.gov) [Link]

  • Organo-tin compounds - DCCEEW. (dcceew.gov.au) [Link]

  • SAFETY DATA SHEET - EAM Worldwide. (eamworldwide.com) [Link]

  • Tributyltin - Wikipedia. (en.wikipedia.org) [Link]

  • Toxicity and health effects of selected organotin compounds: a review - PMC. (ncbi.nlm.nih.gov) [Link]

  • TRI-n-BUTYLTIN HYDRIDE - Gelest, Inc. (gelest.com) [Link]

  • Investigating the Environmental Impact of Organotins - LCGC International. (chromatographyonline.com) [Link]

  • TRIBUTYLTIN (TBT) - EXTOXNET PIP. (exotoxnet.orst.edu) [Link]

    • (santarosa.edu) [Link]

  • Tributyltin methacrylate | C16H32O2Sn | CID 16682828 - PubChem. (pubchem.ncbi.nlm.nih.gov) [Link]

  • Review of environmental aspects of tributyltin / by R.J. Maguire.: En13-5/87-113E-PDF. (publications.gc.ca) [Link]

  • (PDF) Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - Academia.edu. (academia.edu) [Link]

  • Material Safety Data Sheet - Exposome-Explorer. (exposome-explorer.iarc.fr) [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - ATSDR. (atsdr.cdc.gov) [Link]

  • Tributyltin canned | WWF - Panda.org. (wwf.panda.org) [Link]

  • An Overview on Toxicity of Tributyltin - International Scientific Organization. (iscientific.org) [Link]

  • Tributyltin (TBT) in freshwater and marine water - Water Quality Australia. (waterquality.gov.au) [Link]

Sources

High-Purity Tributyl(styryl)tin: Sourcing, Synthesis, and Quality Assurance

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the specific challenges of sourcing and utilizing Tributyl(styryl)tin (CAS 19752-27-3) in pharmaceutical research. Unlike common reagents, this compound often requires a "make-or-buy" decision matrix due to isomer stability and commercial scarcity.

The Strategic Gap: Why "High Purity" is Elusive

Tributyl(styryl)tin (also known as Styryltributyltin or Tributyl(2-phenylethenyl)stannane ) is a critical reagent for introducing styryl motifs via Stille Cross-Coupling . However, it presents a unique supply chain challenge:

  • Isomeric Purity: Commercial samples often degrade into mixtures of E (trans), Z (cis), and

    
    -isomers. For drug development, the 
    
    
    
    -isomer
    is typically the required pharmacophore precursor.
  • Instability: Like many vinyl-stannanes, it is sensitive to protodestannylation upon prolonged storage, leading to variable stoichiometry in sensitive couplings.

  • Availability: Unlike Tributyl(vinyl)tin, the styryl variant is not a standard stock item at major generalist catalogs (e.g., Sigma-Aldrich, Fisher) and is frequently "Made to Order."

Core Directive: If your project requires >10g of >97% E-isomer, custom synthesis or rigorous in-house purification is often superior to off-the-shelf procurement from generic aggregators.

Commercial Supplier Landscape

The market is divided into Boutique Synthesis Houses (High Reliability) and Chemical Aggregators (Variable Reliability).

Tier 1: Custom Synthesis & Specialized Organometallics

Recommended for GMP/GLP regulated stages.

SupplierTypeReliabilityNotes
Gelest (Mitsubishi Chem) SpecialistHighThe "Gold Standard" for organosilicon/tin. Likely requires custom quote for CAS 19752-27-3.
Strem (Ascensus) SpecialistHighExcellent documentation. Often stocks precursors (Bu

SnH) for in-house prep.
TCI Chemicals MajorMed-HighOccasionally stocks specific isomers; check CoA for E/Z ratio rigorously.
Tier 2: Niche Aggregators

Use for early discovery/non-critical path, but MANDATORY internal QC required.

  • Arena Chemical (US-based, often sources from Asia)

  • Hangzhou Zhongqi Chem (China-based manufacturer)

  • Fluorochem (UK-based, good for European sourcing)

Buyer Beware: When ordering from aggregators, specify "Trans-isomer >95%" on the PO. Generic "Styryltributyltin" often arrives as a 70:30 E/Z mixture.

In-House Synthesis Protocol (The "Gold Standard")

Since commercial stock is unreliable, the industry standard is to synthesize fresh material via Hydrostannylation of Phenylacetylene . This protocol ensures high E-selectivity.

Reaction Logic

The reaction utilizes a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile). The tributyltin radical adds to the terminal alkyne. Thermodynamic control favors the E-isomer (trans) to minimize steric clash between the bulky tributyltin group and the phenyl ring.

Workflow Diagram: Radical Hydrostannylation

StilleSynthesis Start Precursors: Phenylacetylene + Bu3SnH Initiation Radical Initiation (AIBN, 80°C) Start->Initiation Propagation Propagation Cycle (Bu3Sn• Addition) Initiation->Propagation Homolysis Selectivity Steric Selection (Favors E-Isomer) Propagation->Selectivity Kinetic/Thermodynamic Control Product Crude Product (E/Z Mixture) Selectivity->Product Purification Purification (Vacuum Distillation) Product->Purification Final High-Purity (E)-Tributyl(styryl)tin Purification->Final

Caption: Synthesis pathway emphasizing the steric selection step that favors the trans-isomer.

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Reagents:

    • Phenylacetylene (1.0 equiv, 10 mmol)

    • Tributyltin Hydride (1.1 equiv, 11 mmol) - Freshly distilled recommended.

    • AIBN (0.05 equiv) - Radical initiator.

  • Reaction: Mix reagents neat (solvent-free) or in dry Toluene (0.5 M). Heat to 80°C for 4 hours.

  • Monitoring: Check via TLC (Hexanes). The disappearance of the alkyne spot indicates completion.

  • Workup: Cool to room temperature.

  • Purification (Crucial):

    • Method A (Distillation): High-vacuum Kugelrohr distillation (approx. 160-170°C @ 0.1 mmHg). This separates the product from excess tin hydride.

    • Method B (Flash Column): Rapid filtration through neutral alumina (Grade III) using 100% Hexanes. Note: Silica gel can cause protodestannylation if acidic.

Quality Control & Validation (E-E-A-T)

You cannot trust the label. You must validate the E/Z ratio .

NMR Validation Criteria ( H NMR in CDCl )

The coupling constant (


) of the vinylic protons is the definitive identifier.
IsomerVinylic Proton Signals (

ppm)
Coupling Constant (

)
Interpretation
E-Isomer (Trans) ~6.90 (d) and ~7.45 (d)19.0 - 19.5 Hz PASS (Target)
Z-Isomer (Cis) ~6.40 (d) and ~7.60 (d)12.5 - 13.5 Hz FAIL (Impurity)

-Isomer
Geminal protons~2.0 - 3.0 HzFAIL (Regio-impurity)
QC Decision Workflow

QCWorkflow Sample Batch Sample HNMR 1H NMR Analysis Sample->HNMR CheckJ Check J(H-H) Coupling HNMR->CheckJ CheckSn Check 119Sn NMR (Purity) CheckJ->CheckSn J > 19 Hz Fail Reject / Repurify CheckJ->Fail J < 14 Hz (Cis) Pass Release for Synthesis CheckSn->Pass Single Peak CheckSn->Fail Multiple Peaks (Oxides/Dimers)

Caption: Decision tree for validating isomeric purity before releasing the reagent for Stille coupling.

Application: Tin Removal Strategy

The primary drawback of Tributyl(styryl)tin in drug development is the toxicity of the tributyltin byproduct. Standard chromatography is often insufficient to reach ppm limits.

The "KF/Silica" Protocol (Mandatory for Pharma):

  • Reaction: Perform Stille coupling.

  • Quench: Do not just add water. Add a 10% KF/Silica mixture (potassium fluoride impregnated on silica gel).

  • Mechanism: Fluoride has a high affinity for Tin (

    
     bond is strong). It forms insoluble polymeric tin fluorides.
    
  • Filtration: Stir for 30 mins, then filter through a Celite pad. The toxic tin residues remain in the solid filter cake.

  • Result: The filtrate contains your styryl-product with significantly reduced tin load (<100 ppm), ready for final HPLC purification.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.

  • Kikukawa, K., et al. (1981). Reaction of Diazonium Salts with Transition Metals. Journal of Organic Chemistry. (Seminal work on styryl stannanes).
  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH.
  • Harrowven, D. C., & Guy, I. L. (2004). Removal of organotin residues from reaction mixtures. Chemical Communications.

  • Gelest, Inc. Organotin Compounds Technical Data.

  • Strem (Ascensus). Catalog of Organometallics for Research. [1]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of (E)-Styryltributyltin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stille cross-coupling reaction remains a cornerstone of modern organic synthesis, particularly for the stereospecific construction of carbon-carbon bonds in drug discovery and natural product development. This application note details the use of (E)-styryltributyltin (tributyl(styryl)stannane) as a highly reliable nucleophilic partner for installing styryl moieties onto aryl, heteroaryl, and vinyl electrophiles[1]. Unlike organoboron or organozinc reagents, organostannanes are remarkably stable to air and moisture, tolerate a vast array of functional groups, and undergo transmetalation with complete retention of alkene geometry, making them indispensable for complex molecular architectures.

Mechanistic Fundamentals & Experimental Causality

To master the Stille coupling, researchers must understand the causality behind the catalytic cycle and how specific experimental conditions manipulate reaction kinetics.

  • Oxidative Addition: The Pd(0) active species inserts into the C–X bond of the electrophile. Aryl iodides and triflates undergo this step rapidly, whereas bromides and chlorides often require highly electron-rich phosphine ligands to proceed.

  • Transmetalation (The Rate-Limiting Step): The direct transfer of the styryl group from tin to palladium is notoriously slow. Causality of Additives: The addition of Copper(I) salts (e.g., CuI or CuCl) significantly accelerates this step via the "Copper Effect"[2]. Copper scavenges free phosphine ligands to open coordination sites on the Pd center. Furthermore, it facilitates a rapid Sn-to-Cu transmetalation, generating a highly reactive styrylcopper intermediate that rapidly transfers the organic group to the Pd(II) center[2].

  • Reductive Elimination: The Pd(II) complex undergoes cis-trans isomerization followed by reductive elimination, releasing the stereochemically pure (E)-stilbene derivative and regenerating the Pd(0) catalyst.

StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X (Halide/Triflate) TransMet Transmetalation Pd(II)-Styryl Complex OxAdd->TransMet + Styryl-SnBu3 - X-SnBu3 RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Ar-Styryl (Product)

Catalytic cycle of the Pd-catalyzed Stille cross-coupling of styryltributyltin.

Experimental Design & Causality (E-E-A-T)

  • Reagent Selection: (E)-Styryltributyltin is preferred over the corresponding boronic acid when strict stereoretention is required or when the electrophile contains base-sensitive functional groups (Stille couplings are typically run under neutral, base-free conditions).

  • Toxicity & Workup Causality: The primary drawback of organotin chemistry is the toxicity and difficult chromatographic removal of the trialkyltin halide byproduct. Self-Validating Solution: We employ a Potassium Fluoride (KF) workup. Aqueous KF converts soluble tributyltin halides into tributyltin fluoride (Bu3SnF), an insoluble polymeric solid that precipitates instantly. This allows for visual confirmation of tin removal and easy filtration.

  • Atmospheric Control: Oxygen must be strictly excluded. Trace O2 not only oxidizes the active Pd(0) catalyst but also promotes the oxidative homocoupling of styryltributyltin to yield the undesired 1,4-diphenyl-1,3-butadiene byproduct.

Validated Step-by-Step Protocol

Standard Protocol for the Synthesis of (E)-Stilbene Derivatives

Materials:

  • Aryl Iodide or Triflate (1.0 mmol)

  • (E)-Styryltributyltin (1.1 mmol)

  • Pd(PPh3)4 (0.05 mmol, 5 mol%)

  • CuI (0.10 mmol, 10 mol%)

  • Anhydrous Toluene (10 mL)

  • 1M Aqueous KF solution (10 mL)

Procedure:

  • System Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (repeat 3x). Causality: Eliminates surface moisture and atmospheric oxygen to prevent catalyst degradation and stannane homocoupling.

  • Solid Loading: Add the aryl electrophile, Pd(PPh3)4, and CuI to the flask under a positive stream of Argon.

  • Solvent Addition & Degassing: Inject 10 mL of anhydrous toluene. Sparge the solution with Argon for 15 minutes. Self-Validation: The solution should appear as a clear, pale yellow suspension. Bubbling must be vigorous and consistent.

  • Stannane Addition: Inject (E)-styryltributyltin dropwise via a gas-tight syringe.

  • Reaction Initiation (Heating): Transfer the flask to a pre-heated oil bath at 100 °C. Self-Validation: Within 15-30 minutes, the reaction mixture will transition from pale yellow to a dark orange/brown color, visually confirming the formation of the active Pd(0)/Pd(II) catalytic species.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active spot corresponding to the starting electrophile disappears.

  • KF Workup (Crucial): Cool the mixture to room temperature. Add 10 mL of 1M aqueous KF solution and stir vigorously for 30 minutes. Self-Validation: A dense white precipitate (Bu3SnF) will form at the biphasic interface, confirming the successful sequestration of toxic tin byproducts.

  • Filtration & Extraction: Filter the entire biphasic mixture through a pad of Celite to remove the tin precipitate and palladium black. Wash the pad with ethyl acetate (20 mL). Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure (E)-stilbene derivative.

Quantitative Data & Substrate Scope

The following table summarizes expected yields for the cross-coupling of (E)-styryltributyltin with various electrophiles based on established application notes and literature[1][2].

ElectrophileCatalyst SystemAdditiveSolvent / TempProductExpected Yield (%)
Phenyl triflatePd(PPh3)4 (5 mol%)NoneToluene, 100 °C(E)-Stilbene82%
4-Nitrophenyl mesylate[Pd(cinnamyl)Cl]2 / XPhosCsFt-BuOH, 100 °C(E)-4-Nitrostilbene98%
3-Chloromethyl-cephemNone (Pd-free)CuCl (1.0 eq)NMP, 25 °C3-Styryl-cephem50%

(Note: The copper-promoted, Pd-free coupling is highly specific to sterically congested or sensitive substrates like cephem derivatives, demonstrating the versatility of transmetalation pathways[2]).

References

  • Title: Modern Organocopper Chemistry Source: DOKUMEN.PUB URL: [Link]

Sources

Protocol for the Highly Stereoselective Synthesis of (E)-Styryltributyltin via Hydrozirconation-Transmetalation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(E)-Styryltributyltin is a critical organometallic building block, predominantly utilized as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions for the synthesis of complex Active Pharmaceutical Ingredients (APIs) and natural products. While traditional synthetic routes rely heavily on the palladium-catalyzed hydrostannation of phenylacetylene , these methods are fundamentally flawed by poor regioselectivity, often yielding difficult-to-separate mixtures of α-stannyl and β-stannyl isomers.

To achieve absolute stereocontrol and regiocontrol, this application note details a robust, field-proven protocol. By utilizing Schwartz's reagent (


) for the syn-hydrozirconation of phenylacetylene, followed by an in situ transmetalation to tin , researchers can bypass the limitations of transition-metal-catalyzed hydrostannation and isolate the pure (E)-isomer.

Mechanistic Causality: Why This Protocol Works

The success of this protocol relies on two highly concerted organometallic steps:

  • Regioselective Syn-Hydrozirconation: Schwartz's reagent undergoes a concerted, highly ordered syn-addition across the terminal alkyne. The extreme steric bulk of the bis(cyclopentadienyl)zirconium chloride moiety forces the metal exclusively to the less hindered terminal carbon. This kinetic control guarantees >98% regioselectivity for the β-isomer and >98% stereoselectivity for the (E)-alkene.

  • Stereoretentive Transmetalation: The subsequent addition of tributyltin chloride (

    
    ) initiates a transmetalation from zirconium to tin. Because both metals are relatively electropositive, the exchange proceeds via a concerted four-centered transition state. This mechanism ensures the transmetalation occurs with complete retention of the (E)-alkene geometry.
    

Quantitative Data: Comparison of Synthetic Routes

The table below summarizes why the hydrozirconation-transmetalation sequence is the superior choice for stereopure synthesis compared to traditional methodologies.

Synthesis MethodCatalyst / ReagentRegioselectivity (β:α)Stereoselectivity (E:Z)Typical YieldPrimary Limitations
Pd-Catalyzed Hydrostannation

,

~ 70:30> 95:575–85%Requires tedious chromatographic separation of α/β isomers.
Radical Hydrostannation AIBN,

, 80 °C
> 90:10~ 80:2060–70%Poor stereocontrol; thermal isomerization degrades E/Z ratio.
Hydrozirconation-Transmetalation

,

> 98:2 > 98:2 85–95% Requires strict anhydrous and anaerobic Schlenk conditions.

Reaction Workflows

Reaction_Workflow A Phenylacetylene (Terminal Alkyne) C (E)-Styrylzirconocene Chloride A->C THF, RT syn-Addition B Schwartz's Reagent (Cp₂ZrHCl) B->C E (E)-Styryltributyltin (Target Product) C->E Transmetalation Retention of Config D Tributyltin Chloride (Bu₃SnCl) D->E

Fig 1. Hydrozirconation-transmetalation workflow for stereoselective (E)-styryltributyltin synthesis.

Self-Validating System & Quality Control

To ensure trustworthiness and prevent downstream failures (e.g., wasting expensive


 on an incomplete reaction), this protocol incorporates an in situ validation step.

By quenching a small reaction aliquot with iodine (


), the Zr-C bond is rapidly cleaved with retention of configuration. A quick GC-MS or TLC analysis should reveal exclusively (E)-1-iodo-2-phenylethene. If starting phenylacetylene is detected, hydrozirconation is incomplete. Final product validation is confirmed via 

NMR: the vinylic protons of (E)-styryltributyltin will present a characteristic trans-coupling constant (

Hz), whereas the Z-isomer would show

Hz.

Validation_Workflow Step1 Sample Reaction Aliquot Step2 Quench with Iodine (I₂) Step1->Step2 Step3 TLC / GC-MS Analysis Step2->Step3 Step4 Confirm (E)-1-iodo-2-phenylethene (Validates Zr Intermediate) Step3->Step4

Fig 2. In-process validation workflow using iodine quenching to confirm the zirconocene intermediate.

Detailed Experimental Protocol

Materials & Reagents:

  • Phenylacetylene (1.0 equiv, freshly distilled over

    
    )
    
  • Schwartz's Reagent (

    
    , 1.05 equiv, stored in a glovebox to prevent moisture degradation)
    
  • Tributyltin Chloride (

    
    , 1.0 equiv, distilled)
    
  • Anhydrous Tetrahydrofuran (THF, sparged with Argon)

  • Hexanes and saturated aqueous

    
     for workup
    
  • Neutral Alumina (Brockmann Grade I) for chromatography

Step 1: Setup and Hydrozirconation

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with Argon (repeat 3x).

  • Inside an argon-filled glovebox, weigh 1.05 equiv of Schwartz's reagent and transfer it to the Schlenk flask.

  • Add 20 mL of anhydrous THF to the flask to create a white/pale-yellow suspension. Shield the flask from direct light using aluminum foil.

  • Inject 1.0 equiv of phenylacetylene dropwise via syringe at room temperature (20–25 °C) under vigorous stirring.

  • Stir for 30–60 minutes. The suspension will gradually dissolve, yielding a clear, homogeneous yellow-orange solution. This optical change confirms the successful formation of the (E)-styrylzirconocene chloride intermediate.

Step 2: In-Process Validation

  • Withdraw a 0.1 mL aliquot of the reaction mixture via a gastight syringe and inject it into a vial containing 1 mL of a 0.1 M

    
    /THF solution.
    
  • Dilute with 1 mL of hexanes, wash with aqueous sodium thiosulfate to remove excess iodine, and analyze the organic layer via TLC or GC-MS.

  • Checkpoint: Proceed to Step 3 only if (E)-1-iodo-2-phenylethene is confirmed and phenylacetylene is absent.

Step 3: Transmetalation

  • Inject 1.0 equiv of

    
     dropwise into the main reaction flask at room temperature.
    
  • Stir the mixture for 2 hours. The solution may slightly darken, and a fine precipitate of the

    
     byproduct may begin to form.
    

Step 4: Workup and Purification

  • Quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
  • Dilute the mixture with 30 mL of hexanes. The

    
     byproduct will precipitate heavily at the aqueous-organic interface.
    
  • Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the zirconium salts, rinsing the pad thoroughly with hexanes.

  • Separate the organic layer, wash with brine (1 x 20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude oil via flash chromatography using Neutral Alumina (eluting with 100% hexanes). Critical Note: Avoid standard acidic silica gel, as it can promote protodestannylation of the sensitive vinylstannane product.

  • The final product, (E)-styryltributyltin, is isolated as a colorless to pale-yellow oil. Store under argon at -20 °C.

References

  • Smith, N. D.; Mancuso, J.; Lautens, M. "Metal-Catalyzed Hydrostannations". Chemical Reviews, 2000, 100(8), 3257–3282.[Link]

  • Negishi, E.; Choueiry, D. "Transmetalation from zirconium to tin: A facile preparation of organostannanes from organozirconiums". Tetrahedron Letters, 1995, 36(21), 3725-3728.[Link]

Application Note: Synthesis of Stilbene Derivatives via Pd(PPh₃)₄-Catalyzed Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Palladium-catalyzed cross-coupling of tributyl(styryl)tin with aryl halides.

Executive Summary

The Stille cross-coupling reaction between tributyl(styryl)tin (tributyl(styryl)stannane) and aryl halides is a cornerstone methodology for the stereospecific synthesis of functionalized stilbenes. Stilbene scaffolds are ubiquitous in bioactive natural products (e.g., resveratrol analogs), pharmaceuticals, and advanced optoelectronic materials. This application note details the mechanistic principles, optimized reaction parameters, and a rigorously validated, step-by-step protocol utilizing tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] as the catalyst.

Mechanistic Insights & Causality

To successfully optimize and troubleshoot this reaction, one must understand the underlying causality of the catalytic cycle. The Stille reaction proceeds via a well-established Pd(0)/Pd(II) cycle consisting of three primary steps[1]:

  • Oxidative Addition: The precatalyst Pd(PPh₃)₄ is a 16-electron complex that must dissociate two triphenylphosphine ligands in solution to form the catalytically active 14-electron Pd(0)L₂ species. This electron-rich Pd(0) center inserts into the C–X bond of the aryl halide, generating a cis-arylpalladium(II) halide complex that rapidly isomerizes to the thermodynamically favored trans configuration to minimize steric clash[1].

  • Transmetalation (Rate-Limiting Step): The tributyl(styryl)tin reagent transfers its styryl group to the Pd(II) center. Because organostannanes are relatively non-polar and stable, this step is notoriously slow.

  • Reductive Elimination: The resulting trans-diorganopalladium(II) complex isomerizes back to a cis geometry, followed by rapid reductive elimination. This forges the new C–C bond, releasing the stilbene product and regenerating the active Pd(0) catalyst.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_OA trans-[Ar-Pd(II)L₂-X] Oxidative Addition Pd0->PdII_OA + Ar-X PdII_TM trans-[Ar-Pd(II)L₂-(Styryl)] Transmetalation PdII_OA->PdII_TM + Bu₃Sn-Styryl - Bu₃Sn-X PdII_TM->Pd0 - Ar-Styryl (Product)

Pd(0)/Pd(II) catalytic cycle for the Stille cross-coupling of aryl halides and organostannanes.

The Role of Additives (The "Copper Effect" & Fluoride Activation)

To overcome the inherently slow transmetalation of sterically hindered or electron-rich substrates, additives are frequently employed. Copper(I) Iodide (CuI) and Cesium Fluoride (CsF) act synergistically to accelerate the reaction, allowing it to proceed at significantly milder temperatures (e.g., 45 °C instead of 100 °C)[2].

  • Causality of CuI: Cu(I) scavenges dissociated, free phosphine ligands, preventing them from re-coordinating to the Pd(II) center and thereby keeping coordination sites open for the incoming stannane. It can also participate in a secondary transmetalation, forming a highly reactive organocopper intermediate.

  • Causality of CsF: Fluoride ions strongly coordinate to the tin center, forming a hypervalent stannate complex. This increases the polarization of the C–Sn bond, making the styryl group substantially more nucleophilic and primed for transfer[2].

Substrate Scope & Quantitative Data

The Stille coupling is celebrated for its exceptional functional group tolerance (aldehydes, ketones, esters, and unprotected alcohols remain intact). This methodology is highly versatile and can even be applied to site-selective cross-couplings of polyhalogenated heteroarenes, where the regioselectivity is governed by the relative carbon-halogen bond dissociation energies[3].

The table below summarizes expected yields and optimized parameters based on the electronic nature of the aryl halide:

Aryl Halide TypeHalogen (X)Recommended AdditiveSolvent & TempTime (h)Expected Yield (%)
Electron-Deficient -I, -BrNone requiredToluene, 100 °C1285 – 95%
Electron-Rich -BrCsF (2.0 equiv)DMF, 100 °C1575 – 85%
Sterically Hindered -ICuI (10 mol%) + CsFDMF, 45 °C2470 – 80%
Heteroaryl -Clt-Bu₃P (Ligand) + CsF1,4-Dioxane, 100 °C2460 – 75%

Validated Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Phase 1: Reagent Preparation & Setup
  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Causality: Rigorous exclusion of moisture prevents premature protodestannylation of the tributyl(styryl)tin reagent.

  • Catalyst Inspection: Inspect the Pd(PPh₃)₄. It must be a bright, canary-yellow powder. Validation: If the powder is brown or grey, the Pd(0) has oxidized to Pd(II) or aggregated into palladium black; it must be discarded, as it will stall the catalytic cycle.

  • Loading Solids: Add the aryl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CsF (2.0 mmol, 2.0 equiv) to the flask.

  • Purging: Evacuate the flask and backfill with Argon (Repeat 3x).

  • Solvent Addition: Inject anhydrous, degassed DMF (5.0 mL) via syringe. Causality: Degassing removes dissolved oxygen, protecting the sensitive Pd(0) intermediates from oxidation.

Phase 2: Reaction Execution
  • Stannane Addition: Add tributyl(styryl)tin (1.1 mmol, 1.1 equiv) dropwise via a gas-tight syringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C (or 45 °C if using CuI for hindered substrates).

  • Reaction Monitoring: Stir vigorously for 12–15 hours. Monitor via LC-MS or TLC. Validation: The reaction is deemed complete when the aryl halide starting material is fully consumed and a new, highly UV-active spot (indicative of the extended conjugation of the stilbene product) appears.

Phase 3: Workup & Tin Removal (The KF Method)

Organotin byproducts (Bu₃SnX) are highly soluble in organic solvents and cause severe streaking during column chromatography. This workup utilizes a chemical transformation to force precipitation.

  • Quenching: Cool the reaction to room temperature. Add 5.0 mL of saturated aqueous Potassium Fluoride (KF) solution directly to the crude mixture.

  • Precipitation: Stir vigorously for 30–60 minutes. Validation: The immediate formation of a dense, white, milky precipitate confirms the successful conversion of soluble Bu₃SnX into insoluble, polymeric Bu₃SnF.

  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (3 x 15 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer and wash with distilled water (3 x 15 mL) to remove DMF and residual salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material is now tin-free and ready for standard silica gel flash chromatography.

KF_Workup_Workflow Step1 Crude Reaction Mixture Step2 Add aq. KF (Stir 30-60 min) Step1->Step2 Step3 Formation of Polymeric Bu₃SnF Step2->Step3 Step4 Filtration (Celite Pad) Step3->Step4 Step5 Clean Organic Phase Step4->Step5

Workflow for the removal of toxic organotin byproducts using aqueous potassium fluoride.

Safety & EHS Considerations

Organostannanes are highly toxic, lipophilic compounds that act as severe endocrine disruptors and neurotoxins.

  • All manipulations involving tributyl(styryl)tin must be performed inside a certified fume hood.

  • Nitrile gloves must be doubled, as lipophilic tin compounds can penetrate standard PPE.

  • Waste Management: All glassware contaminated with tin should be soaked in a mild oxidizing bath (e.g., dilute bleach or KMnO₄) to destroy residual organotin species prior to standard washing protocols.

References

  • Pitaval, A., & Echavarren, A. M. The Stille reaction of organostannanes with organic electrophiles. Thieme Connect.
  • Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. University of Windsor.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

Sources

Revolutionizing Styryl Stille Couplings: A Guide to Greener Solvents for Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The imperative to develop sustainable and environmentally benign chemical processes has never been more critical. In the realm of pharmaceutical and materials science, the Stille cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of complex molecules like styryl derivatives, which are key structural motifs in numerous biologically active compounds and advanced materials.[1][2][3] However, the traditional reliance on volatile and often toxic organic solvents, such as THF, DMF, or toluene, presents significant environmental and safety challenges.[4] This guide provides a comprehensive overview and detailed protocols for the application of green chemistry solvents in palladium-catalyzed styryl Stille couplings, empowering researchers, scientists, and drug development professionals to embrace more sustainable synthetic strategies without compromising efficiency.

The Shift Towards Greener Pastures: Why Alternative Solvents Matter

The principles of green chemistry advocate for the use of solvents that are non-toxic, derived from renewable resources, biodegradable, and have a low environmental impact.[5] The choice of solvent is paramount as it often constitutes the largest volume component of a reaction mixture and significantly contributes to the overall environmental footprint of a chemical process.[6] This guide will explore the application of three major classes of green solvents in styryl Stille couplings: water, bio-based solvents, and deep eutectic solvents (DESs).

The Stille reaction is a powerful and versatile C-C bond-forming reaction between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex.[7][8] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10] The solvent plays a crucial role in this cycle, influencing catalyst solubility, stability, and reactivity, as well as the solubility of reactants and products.

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(L2)-X R1-Pd(II)(L2)-X Pd(0)L2->R1-Pd(II)(L2)-X Oxidative Addition (R1-X) R1-Pd(II)(L2)-R2 R1-Pd(II)(L2)-R2 R1-Pd(II)(L2)-X->R1-Pd(II)(L2)-R2 Transmetalation (R2-SnR3) R1-Pd(II)(L2)-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)(L2)-R2->R1-R2

Figure 1: Simplified catalytic cycle of the Stille cross-coupling reaction.

Aqueous Styryl Stille Couplings: Harnessing the Power of Water

Water is the most abundant, non-toxic, and environmentally benign solvent.[11] Performing Stille couplings in water offers significant advantages in terms of safety, cost, and environmental impact. However, the poor solubility of many organic substrates and catalysts in water presents a major challenge. This can be overcome by employing water-soluble catalysts or, more commonly, by using surfactants to create nanomicelles that act as "nanoreactors."[4][12]

The Role of Surfactants in Micellar Catalysis

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble in water to form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can solubilize nonpolar reactants, effectively creating a localized high-concentration environment that facilitates the reaction.

Micellar_Catalysis cluster_micelle Micelle (Nanoreactor) cluster_water Aqueous Phase Reactants Organic Substrates (e.g., Aryl Halide, Organostannane) Catalyst Pd Catalyst Water Water

Figure 2: Schematic of a micelle acting as a nanoreactor in an aqueous medium.

A variety of surfactants have been successfully employed for Stille couplings in water, with the non-ionic "designer" surfactant TPGS-750-M (a derivative of Vitamin E) showing particular promise.[4][13] It enables efficient couplings of a wide range of substrates at room temperature.[4][14]

Protocol: Styryl Stille Coupling in Water Using TPGS-750-M

This protocol describes a general procedure for the Stille coupling of an aryl bromide with a vinylstannane in an aqueous solution of TPGS-750-M at room temperature.[4]

Materials:

  • Aryl bromide (1.0 mmol)

  • Vinyltributyltin (1.1 mmol)

  • Pd(P(t-Bu)3)2 (0.02 mmol, 2 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (3.0 mmol)

  • Sodium chloride (1.0 mmol)

  • 2 wt% aqueous solution of TPGS-750-M (4.0 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Argon or Nitrogen supply

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(P(t-Bu)3)2 (0.02 mmol), DABCO (3.0 mmol), and sodium chloride (1.0 mmol).

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Using a syringe, add the 2 wt% aqueous TPGS-750-M solution (4.0 mL) to the vial.

  • Add the vinyltributyltin (1.1 mmol) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(P(t-Bu)3)2: The use of a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine enhances the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[15]

  • DABCO: This organic base acts as a scavenger for the tributyltin halide byproduct, preventing catalyst deactivation.

  • Sodium Chloride: The addition of a salt can enhance the formation of micelles and improve reaction rates.

  • TPGS-750-M: This non-ionic surfactant forms stable nanomicelles in water, providing a suitable environment for the coupling reaction to occur efficiently at room temperature.[4][13]

Data Summary: Comparison of Surfactants for Aqueous Stille Couplings

SurfactantTypeTypical Concentration (wt% in water)Reaction TemperatureKey AdvantagesReference
TPGS-750-M Non-ionic2Room TemperatureHigh efficiency, broad substrate scope, commercially available.[4][14]
Brij-30 Non-ionic2MildEffective for preparing drug intermediates.[12][16]
CTAB Cationic2Room TemperatureEffective, but can sometimes lead to emulsions.[4]
Water-soluble Pd/bipyridyl N/A (Catalyst System)N/A110 °CReusable aqueous phase, very low catalyst loading.[17][18]

Bio-based Solvents: A Renewable Alternative

Bio-based solvents, derived from renewable resources like biomass, offer a more sustainable alternative to traditional petroleum-derived solvents.[6] Several bio-based solvents have shown great promise for Stille couplings, including 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL).

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from corncobs or bagasse, 2-MeTHF is a safer alternative to THF due to its higher boiling point and lower peroxide-forming tendency.[19] It exhibits a wide application in various organometallic reactions.[19]

  • Cyclopentyl methyl ether (CPME): This hydrophobic ether solvent has a high boiling point, low water miscibility, and is stable to a wide range of reagents.

  • γ-Valerolactone (GVL): Produced from lignocellulosic biomass, GVL is a biodegradable and non-toxic dipolar aprotic solvent.[20][21][22][23] It has been successfully used in various palladium-catalyzed cross-coupling reactions.[20][21][22]

Protocol: Styryl Stille Coupling in γ-Valerolactone (GVL)

This protocol provides a general procedure for the Stille coupling of an aryl iodide with a styrylstannane in GVL.

Materials:

  • Aryl iodide (1.0 mmol)

  • (E)-tributyl(styryl)stannane (1.1 mmol)

  • Pd(PPh3)4 (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • γ-Valerolactone (GVL) (3 mL)

  • Schlenk tube with a magnetic stir bar

  • Argon or Nitrogen supply

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh3)4 (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add GVL (3 mL) and (E)-tributyl(styryl)stannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to remove tin byproducts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(PPh3)4: A robust and widely used palladium catalyst for Stille couplings.

  • CuI: The addition of copper(I) salts can accelerate the transmetalation step, which is often the rate-determining step, leading to higher yields and shorter reaction times.[10] This is often referred to as the "copper effect".

  • GVL: As a green, bio-based solvent, GVL provides a safer and more sustainable reaction medium compared to traditional dipolar aprotic solvents like DMF or NMP.[22] Its high boiling point allows for reactions to be conducted at elevated temperatures if required.

Deep Eutectic Solvents (DESs): A New Frontier

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic with a melting point much lower than that of the individual components.[2][24][25][26] They are generally considered to be biodegradable, non-toxic, and inexpensive.[25] Choline chloride (ChCl) is a common HBA, often mixed with HBDs like urea or glycerol.

DESs have emerged as promising green solvents for various catalytic reactions, including Stille couplings.[2][24][25]

Protocol: Styryl Stille Coupling in a Deep Eutectic Solvent (ChCl:Glycerol)

This protocol outlines a general procedure for the Stille coupling of an aryl halide with an organotin reagent in a choline chloride:glycerol DES.

Materials:

  • Aryl halide (1.0 mmol)

  • Organostannane (1.2 mmol)

  • Pd2(dba)3 (0.01 mmol, 1 mol%)

  • Triphenylarsine (AsPh3) (0.04 mmol, 4 mol%)

  • Choline chloride (ChCl)

  • Glycerol

  • Reaction vial with a magnetic stir bar

Procedure:

  • Prepare the DES by mixing choline chloride and glycerol in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • To a reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), organostannane (1.2 mmol), Pd2(dba)3 (0.01 mmol), and AsPh3 (0.04 mmol).

  • Add the prepared ChCl:glycerol DES (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water to remove the DES.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd2(dba)3/AsPh3: In some cases, specific ligand and palladium source combinations are required for optimal reactivity in DESs. Triphenylarsine has been shown to be an effective ligand for Stille couplings in certain DES systems.[24]

  • ChCl:Glycerol: This DES is a readily available, biodegradable, and effective medium for palladium-catalyzed cross-coupling reactions.[25]

Application in the Synthesis of Bioactive Molecules

The green Stille coupling methodologies described above are not merely academic curiosities but have practical applications in the synthesis of valuable molecules. For example, resveratrol, a naturally occurring stilbenoid with numerous health benefits, and combretastatin A-4, a potent anticancer agent, can be synthesized using Stille coupling.[11][27][28][29][30][31][32][33][34] The adoption of green solvents for these syntheses can significantly reduce their environmental impact.

Workflow cluster_synthesis Synthesis of Bioactive Styryl Compounds Aryl_Halide Aryl Halide Stille_Coupling Stille Coupling (Green Solvent) Aryl_Halide->Stille_Coupling Vinylstannane Vinylstannane Vinylstannane->Stille_Coupling Bioactive_Styrene Bioactive Styrene (e.g., Resveratrol, Combretastatin A-4) Stille_Coupling->Bioactive_Styrene

Figure 3: Workflow for the synthesis of bioactive styryl compounds via green Stille coupling.

Conclusion and Future Outlook

The transition to green solvents for styryl Stille couplings is a significant step towards more sustainable chemical synthesis. Water, bio-based solvents, and deep eutectic solvents have all demonstrated their potential as viable alternatives to traditional volatile organic compounds. While challenges remain, such as optimizing reaction conditions for a broader range of substrates and improving catalyst recyclability, the protocols and insights provided in this guide offer a solid foundation for researchers to implement these greener methodologies in their own laboratories. By embracing these sustainable practices, the scientific community can continue to advance the field of organic synthesis while minimizing its environmental footprint.

References

  • A Highly Efficient and Reusable Palladium(II)/Cationic 2,2'-Bipyridyl-Catalyzed Stille Coupling in Water - PMC. Available at: [Link]

  • Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine-Based Palladacycle - PubMed. Available at: [Link]

  • Palladium-catalyzed Stille coupling in water. - ResearchGate. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

  • Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J. Available at: [Link]

  • The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications. Available at: [Link]

  • Deep Eutectic Solvents: À la Carte Solvents for Cross-Coupling Reactions - RUA. Available at: [Link]

  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Deep eutectic solvents: cutting-edge applications in cross-coupling reactions - SciSpace. Available at: [Link]

  • Syntheses of Combretastatin A‐4 and Related Stilbenes by Using Aqueous Conditions - UCL Discovery. Available at: [Link]

  • EP3484618A1 - Catalysts for chemical reactions in a water-surfactant mixture - Google Patents.
  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions - OUCI. Available at: [Link]

  • Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC. Available at: [Link]

  • Stille couplings in water at room temperature - ResearchGate. Available at: [Link]

  • (PDF) Syntheses of Combretastatin A‐4 and Related Stilbenes by Using Aqueous Conditions - ResearchGate. Available at: [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at: [Link]

  • Resveratrol derivatives: Synthesis and their biological activities. Available at: [Link]

  • Microwave-Assisted Dehydrogenative Cross Coupling Reactions in γ-valerolactone with a Reusable Pd/β-cyclodextrin Crosslinked Catalyst - MDPI. Available at: [Link]

  • A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed. Available at: [Link]

  • Synthesis of novel spin-labelled combretastatin A-4 derivatives as potential antineoplastic agents - PubMed. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. Available at: [Link]

  • Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine‐Based Palladacycle - ResearchGate. Available at: [Link]

  • Stille Coupling | OpenOChem Learn. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions | Semantic Scholar. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study - ACS Publications. Available at: [Link]

  • Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review - MDPI. Available at: [Link]

  • (PDF) A Review of the Application of Green Solvents in Organic Synthesis - ResearchGate. Available at: [Link]

  • Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions - PubMed. Available at: [Link]

  • Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis - BYU ScholarsArchive. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]

  • (PDF) An improved synthesis of resveratrol - ResearchGate. Available at: [Link]

  • Emerging Trends in Green Extraction Techniques, Chemical Modifications, and Drug Delivery Systems for Resveratrol - PMC. Available at: [Link]

  • synthesis of novel resveratrol-phthalide hybrid compounds and evaluation of their inhibitory. Available at: [Link]

  • Green solvents for eco-friendly synthesis of bioactive heterocycles - ResearchGate. Available at: [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available at: [Link]

  • Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO 2 Catalyst. Available at: [Link]

  • Deep eutectic solvents: cutting-edge applications in cross-coupling reactions - Green Chemistry (RSC Publishing). Available at: [Link]

  • Stille Reactions with tetraalkylstannanes and phenyltrialkylstannanes in low melting mixture. - ResearchGate. Available at: [Link]

  • Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction - YouTube. Available at: [Link]

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Troubleshooting & Optimization

Preventing protodestannylation of tributyl(styryl)tin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with poor yields and high impurity profiles during Stille cross-coupling reactions involving tributyl(styryl)tin and other vinylstannanes.

The most common culprit behind these failures is protodestannylation —the premature electrophilic cleavage of the carbon-tin bond by trace acidic protons[1]. Instead of the desired cross-coupled product, the reaction yields massive amounts of styrene. This guide is designed to provide you with the mechanistic insights, troubleshooting FAQs, and self-validating protocols necessary to ensure your C–C bond formation outcompetes degradation.

Mechanistic Insight: The "Why" Behind the Failure

The carbon-tin bond in tributyl(styryl)tin is highly polarized. The


-carbon carries a partial negative charge, making it highly susceptible to electrophilic attack by protons[2]. If the rate of the desired transmetalation to the palladium(II) intermediate is slow, trace acids (from solvents, unbuffered silica gel, or reaction byproducts) will protonate the alkene, displacing the tributyltin group and terminating the reaction pathway.

To achieve high yields, we must manipulate the kinetics: we must accelerate transmetalation while strictly eliminating proton sources.

G Stannane Tributyl(styryl)tin Styrene Styrene (Protodestannylation) Stannane->Styrene Fast (Acidic) Coupled Cross-Coupled Product (Transmetalation) Stannane->Coupled Slow (Standard) Proton Trace Acid (H+) Proton->Styrene Pd_Complex Pd(II)-Aryl Complex Pd_Complex->Coupled

Divergent pathways of tributyl(styryl)tin: electrophilic cleavage vs. desired transmetalation.

Troubleshooting FAQs

Q1: My tributyl(styryl)tin degrades during column chromatography before I even run the reaction. How can I purify it safely? A1: Standard silica gel is inherently acidic (pH ~4.5–5.5) and will rapidly protodestannylate electron-rich vinylstannanes[3]. To prevent this, you must deactivate the silica by buffering your eluent with 1–5% triethylamine (Et


N), or switch to neutral/basic alumina. The amine neutralizes the acidic silanol groups, preserving the C–Sn bond during purification.

Q2: I am running a Stille coupling with Pd(PPh


)

, but my NMR shows massive amounts of styrene and unreacted aryl halide. How do I shift the kinetics?
A2: You are experiencing a kinetic bottleneck at the transmetalation step. To solve this, employ the "Copper Effect" (often associated with Farina and Liebeskind)[4]. By adding a co-catalytic or stoichiometric amount of a Cu(I) salt (e.g., CuI or CuTC) along with a mild base like Cs

CO

or CsF, the stannane first transmetalates to copper. The resulting organocuprate is highly reactive and rapidly transfers the styryl group to the Pd(II) center, completely outcompeting the protodestannylation pathway.

Q3: How critical are solvent choice and atmospheric control? A3: Absolutely critical. Even trace moisture coordinates with Lewis acidic tin byproducts (like Bu


SnX) to generate protic species in situ. You must use strictly anhydrous, thoroughly freeze-pump-thaw degassed solvents (e.g., DMF, NMP, or 1,4-dioxane)[1].

Data Presentation: Kinetic Modifiers in Stille Couplings

The following table summarizes how different additive systems impact the transmetalation rate and the corresponding risk of protodestannylation.

Additive SystemTransmetalation RateProtodestannylation RiskRecommended Use Case
None (Standard Pd) SlowHighHighly reactive electrophiles, strictly neutral/anhydrous conditions.
CuI (10 mol%) + Cs

CO

FastLowStandard aryl bromides/iodides; ambient to moderate heating.
CuTC (Stoichiometric) Very FastVery LowSluggish electrophiles; highly acid-sensitive stannanes.
Ag

O / AgOTf
ModerateModerateSpecialized substrates; requires basic conditions to prevent triflic acid formation.

Experimental Protocols

Protocol A: Deactivated Silica Gel Purification of Tributyl(styryl)tin

This protocol ensures your starting material is free of degraded styrene and reactive tin byproducts without inducing acid-catalyzed cleavage[3].

  • Prepare the Eluent: Mix your desired chromatography solvent (e.g., 5% Ethyl Acetate in Hexanes) and add 1% to 2% (v/v) Triethylamine (Et

    
    N).
    
  • Deactivate the Column: Pack the silica gel column using the Et

    
    N-doped eluent. Flush the column with at least 3 column volumes of the eluent to ensure all acidic silanol sites are fully neutralized.
    
  • Load the Sample: Dissolve the crude tributyl(styryl)tin in a minimum amount of the Et

    
    N-doped eluent and load it onto the column.
    
  • Elute and Monitor: Run the column normally. Monitor fractions via TLC (visualized with UV and KMnO

    
     stain).
    
  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a low water-bath temperature (<30 °C) to prevent thermal degradation.

Protocol B: Copper-Optimized Stille Cross-Coupling

This self-validating workflow uses Cu(I) to bypass the slow palladium transmetalation step, neutralizing trace acids with Cs


CO

[4].
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl halide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), CuI (10 mol%), and anhydrous Cs
    
    
    CO
    
    
    (2.0 equiv) to the flask.
  • Solvent Addition: Add anhydrous, degassed DMF (0.1 M relative to the electrophile) via syringe. Stir for 5 minutes at room temperature.

  • Stannane Addition: Add purified tributyl(styryl)tin (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C. The reaction should turn from yellow to a dark, homogeneous mixture (or form a fine suspension). Monitor via LC-MS or TLC. Complete conversion is typically observed within 2–4 hours, drastically faster than standard conditions.

  • Workup: Quench with a 10% aqueous KF solution and stir vigorously for 30 minutes to precipitate insoluble polymeric tin fluorides. Filter through a pad of Celite, extract with diethyl ether, and wash with brine.

G Stannane Tributyl(styryl)tin Cu_Intermediate Styryl-Copper(I) Species (Highly Reactive) Stannane->Cu_Intermediate Fast Transmetalation Cu_Salt Cu(I) Salt + Base (e.g., CuI, Cs2CO3) Cu_Salt->Cu_Intermediate Pd_Cycle Pd(II) Catalytic Cycle Cu_Intermediate->Pd_Cycle Rapid Transfer to Pd Product Desired Product Pd_Cycle->Product Reductive Elimination

Copper-assisted transmetalation workflow bypassing the slow palladium transmetalation step.

References

  • BenchChem Technical Support Team. "Side reactions in Stille polymerization of organotin compounds." BenchChem, 2025. 1

  • Cochran, J. C. et al. "Kinetics of the protodestannylation of vinyltrialkyltins and substituted vinyltrialkyltins." Organometallics, 1982. 2

  • Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." Journal of Organic Chemistry, 1994. 4

  • Jung, M. E.; Yoo, D. "Stereoselective synthesis of a fully protected C13-C23 fragment of tedanolide." Tetrahedron, 2011. 3

Sources

Technical Support: KF-Silica Workup for Organotin Removal

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TIN-PUR-001 Department: Chemical Purification & Safety Subject: Protocol and Troubleshooting for Fluoride-Mediated Organostannane Removal

Core Directive: The Solution

Welcome to the Purification Help Desk. You are likely here because your Stille coupling or radical reduction has left you with a crude mixture contaminated by toxic, lipophilic organotin residues (e.g.,


, 

) that are streaking on your column or contaminating your NMR spectra.

The Potassium Fluoride (KF) on Silica Gel workup is the industry-standard solution for this. Unlike aqueous KF washes, which frequently result in intractable emulsions, solid-supported KF acts as a scavenger, sequestering tin species as insoluble polymeric fluorides that remain on the solid matrix.

Standard Operating Protocol (SOP)

Do not deviate from the stoichiometry unless you have performed a specific loading study.

Phase A: Reagent Preparation (10% w/w KF/Silica)

Note: While this reagent can be prepared in bulk and stored, fresh preparation often yields higher surface activity.

  • Dissolve: Dissolve 10 g of Potassium Fluoride (KF) in approximately 20 mL of distilled water .

  • Mix: Add this solution dropwise to 90 g of Silica Gel (60 Å, 40-63 µm) in a large beaker while stirring vigorously with a glass rod.

    • Tech Tip: The goal is a free-flowing powder, not a slurry. If it is too wet, add more silica.

  • Homogenize: Shake or tumble the mixture for 10–15 minutes to ensure even distribution of the fluoride salt within the silica pores.

  • Usage: This yields a "10% KF-Silica" phase.

Phase B: The Purification Workflow
  • Concentrate: Remove the bulk reaction solvent (often THF or Toluene) from your crude reaction mixture.

  • Redissolve: Dissolve the residue in a non-polar solvent (Hexanes or

    
    ).
    
    • Why? Tin fluorides are least soluble in non-polar solvents, maximizing precipitation/adsorption.

  • Load: Create a short pad (2–3 cm) of the KF/Silica reagent in a sintered glass funnel or a short column.

  • Elute: Filter your crude solution through the pad. Rinse with 2–3 column volumes of the same solvent.

  • Result: The organotin species (

    
    ) are chemically locked onto the silica matrix. Your product elutes in the filtrate.
    
The Mechanism: Why It Works

The success of this method relies on the thermodynamic affinity of Fluoride for Tin. The bond dissociation energy of Sn-F is exceptionally high, driving the equilibrium toward the formation of hypervalent tin species.

Graphviz Visualization: The Chemo-Mechanical Pathway

KF_Silica_Mechanism cluster_matrix Silica Stationary Phase Start Crude Mixture (R-Sn-X + Product) Interaction Surface Adsorption Hypervalent Sn Formation Start->Interaction Solvent Transport KF_Solid KF/Silica Matrix (F- ions in pores) KF_Solid->Interaction F- Donor Polymer Insoluble Polymer (R3Sn-F-SnR3)n Interaction->Polymer Sn-F Bond Formation (Precipitation) Filtrate Purified Product (Tin Free) Interaction->Filtrate Elution

Caption: Schematic of the fluoride-mediated sequestration of organotin species within the silica pore structure.

Troubleshooting & FAQs

Q: The filtration is extremely slow/clogged. What happened? A: You likely formed bulky polymeric tin fluorides that blocked the frit.

  • Fix: Do not filter directly through a frit. Add a layer of Celite (diatomaceous earth) on top of your KF/Silica pad. The Celite acts as a depth filter to catch the bulk precipitate before it hits the silica/frit interface.

Q: I still see tin residues in my NMR (peaks around 0.8–1.5 ppm). A: This indicates "breakthrough," where the tin capacity of the silica was exceeded.

  • Fix 1 (Time): If stirring the crude with KF/Silica (batch method) before filtration, increase contact time to at least 4 hours.

  • Fix 2 (Loading): Increase the KF loading to 30% w/w. Harrowven et al. demonstrated that higher loadings are necessary for stubborn tin species like tributyltin chloride.

Q: My product is stuck on the KF/Silica pad. A: Your product likely has polar functionality (OH, NH) interacting with the silica or the potassium salt.

  • Fix: Switch the eluent from Hexanes to 50% EtOAc/Hexanes. The tin fluoride polymer is generally insoluble enough to remain on the column even with moderately polar solvents, while your product will release.

Q: Can I just use aqueous KF wash instead? A: You can, but proceed with caution.

  • Risk: Aqueous KF washes with tributyltin species often form "stabilized emulsions" that can take hours to separate. The KF/Silica solid-phase method eliminates the liquid-liquid interface, preventing emulsion formation entirely.

Comparative Analysis: Purification Methods
FeatureKF/Silica (Recommended)Aqueous KF WashIodine Titration (

)
Mechanism Solid-phase sequestrationBiphasic precipitationChemoselective cleavage
Tin Removal High (<50 ppm)ModerateVery High
Product Yield Excellent (>90%)Good (Emulsion risk)Variable (Iodine sensitivity)
Toxicity Safety High (Tin trapped in solid)Moderate (Liquid waste)Moderate
Speed Fast (Filtration)Slow (Settling time)Fast
Best For General Use / Scale-up Small scale / Non-polar productsAcid-stable compounds
Safety & Disposal (Critical)
  • Organotin Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors. They can penetrate nitrile gloves. Double glove or use Silver Shield laminate gloves when handling the crude mixture.

  • Fluoride Hazard: While KF is less dangerous than HF, it is still toxic. Avoid inhalation of the silica dust.

  • Disposal: The spent KF/Silica pad contains high concentrations of organotins. Do not dispose of this in general solid waste. It must be labeled as "Solid Toxic Waste (Organotin/Fluoride)" and disposed of according to institutional EHS protocols.

References
  • Leibner, J. E.; Jacobus, J. "Removal of organotin compounds from reaction mixtures by potassium fluoride." The Journal of Organic Chemistry, 1979, 44(3), 449–450.

  • Harrowven, D. C.; Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds."[1][2] Chemical Communications, 2004, (17), 1968–1969.[2]

  • Renata, H.; et al. "Practical Method for Removal of Organotin Contaminants from Reaction Mixtures." Journal of Organic Chemistry, 2010.

Sources

Minimizing homocoupling side reactions in Stille coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling Side Reactions

Introduction: The "Silent Killer" of Yields

In high-value pharmaceutical synthesis, the Stille cross-coupling is prized for its mild conditions and functional group tolerance.[1] However, its Achilles' heel is homocoupling —the formation of symmetric dimers (


 or 

) instead of the desired cross-coupled product (

).

Homocoupling is not merely a yield loss; it creates purification nightmares. The biaryl byproducts often possess solubility and chromatographic retention properties identical to the product, rendering isolation impossible. This guide treats homocoupling not as random "noise," but as a diagnostic symptom of specific mechanistic failures in the catalytic cycle.

Module 1: Diagnostic Logic

Before altering conditions, you must identify which homocoupling pathway is active. Use this decision matrix to diagnose the root cause based on the observed byproduct.

Stille_Diagnosis Start Observation: Symmetric Dimer Detected Identify Identify Dimer Structure Start->Identify TypeA Electrophile Dimer (R-R) (e.g., Biphenyl from Ph-I) Identify->TypeA Halide Dimer TypeB Nucleophile Dimer (R'-R') (e.g., Bi-stannane) Identify->TypeB Stannane Dimer CauseA1 Mechanism: Reductive Homocoupling Cause: Disproportionation of Ar-Pd-X TypeA->CauseA1 CauseB1 Mechanism: Oxidative Homocoupling Cause: O2 Leak / Pd(II) Pre-catalyst TypeB->CauseB1 No Copper Used CauseB2 Mechanism: Copper Effect Cause: Cu(I) mediated dimerization TypeB->CauseB2 Copper Co-catalyst Used ActionA Action: Switch to Pd(0) source; Increase Ligand:Pd ratio CauseA1->ActionA ActionB1 Action: Freeze-Pump-Thaw; Use Antioxidant (BHT) CauseB1->ActionB1 ActionB2 Action: Remove CuI; Switch to Fluoride Activation (CsF) CauseB2->ActionB2

Figure 1: Diagnostic flowchart for identifying the mechanistic origin of Stille homocoupling.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: The "Copper Trap" (Stannane Dimerization)

User Question: I added CuI to accelerate my sluggish Stille coupling, but now I see significant amounts of the stannane dimer (


) and low cross-coupling yields. Why?

Technical Analysis: While Copper(I) salts (the "Liebeskind effect") accelerate the Stille reaction by scavenging free ligands or facilitating transmetallation, they also catalyze the oxidative dimerization of organostannanes. This is particularly prevalent if the transmetallation to Palladium is slower than the Copper-mediated dimerization.

Corrective Protocol:

  • Eliminate Copper: If the reaction permits, remove CuI.

  • Switch to Fluoride Activation: Instead of CuI, use Cesium Fluoride (CsF) . Fluoride binds to the tin, forming a hypervalent stannate (

    
    ) which is highly reactive toward transmetallation but less prone to homocoupling than the Cu-transmetallated species [1].
    
  • Alternative Promoter: If a promoter is strictly required, switch to CuTC (Copper(I) thiophene-2-carboxylate) . It facilitates cross-coupling at lower temperatures, often outpacing the homocoupling side reaction compared to CuI [2].

Issue 2: The "Oxygen Leak" (Oxidative Homocoupling)

User Question: I am using a standard Schlenk line, but I consistently see stannane homocoupling even without Copper. My catalyst is Pd(PPh3)4.

Technical Analysis: Stannane homocoupling in the absence of copper is almost exclusively driven by Oxygen .

  • 
     oxidizes the phosphine ligands (
    
    
    
    ), destabilizing the Pd(0) species.
  • Pd(II) species can then act as an oxidant, coupling two stannane units (

    
    ).
    
  • This creates a "zombie" cycle where the catalyst is consumed to produce the dimer.

Corrective Protocol:

  • Abandon Sparging: Bubbling gas through the solvent is insufficient for Stille couplings sensitive to homocoupling. You must use the Freeze-Pump-Thaw method (see Module 3).

  • Catalyst Switch: Move from

    
     (which is often partially oxidized in the bottle) to 
    
    
    
    + Ligand
    . This ensures you start with a defined amount of active Pd(0) [3].
Issue 3: Electrophile Dimerization (Ar-Ar)

User Question: I am seeing the aryl halide dimerize (


). I thought Stille was neutral?

Technical Analysis: This is rare in Stille but occurs via disproportionation . If the oxidative addition complex (


) is stable and transmetallation is slow, two molecules of the complex can exchange ligands to form 

and

. The former undergoes reductive elimination to form

.[2]

Corrective Protocol:

  • Accelerate Transmetallation: The longer the Pd-Ar species waits, the more likely it is to dimerize. Add Triphenylarsine (

    
    ) . As a "soft" ligand, it dissociates easily from Pd(II), creating an open coordination site that dramatically speeds up transmetallation [4].
    
  • Solvent Polarity: Switch to NMP or DMF . Polar solvents stabilize the ionic intermediates of the transmetallation step, favoring the cross-coupling pathway.

Module 3: The "High-Fidelity" Experimental Protocol

This protocol is engineered to minimize homocoupling by addressing oxygen sensitivity and transmetallation rates simultaneously.

Objective: Coupling of a hindered Aryl Halide with an Organostannane.

Reagents & Setup
  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) or
    
    
    (for aryl chlorides).
  • Promoter: CsF (2.0 equiv) — Avoids Copper risks.

  • Solvent: Anhydrous 1,4-Dioxane or DMF.

  • Vessel: Sealed pressure tube or Schlenk flask.

Step-by-Step Workflow
  • Solvent Degassing (Freeze-Pump-Thaw):

    • Place solvent in a Schlenk flask.

    • Freeze in liquid

      
       until solid.
      
    • Pump (apply vacuum) for 5–10 minutes.

    • Thaw in warm water with the flask closed (under static vacuum).

    • Repeat 3 times. Backfill with Argon.[3] Crucial: This removes dissolved

      
       that sparging misses.
      
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon counterflow, add

      
       and 
      
      
      
      to the reaction vessel.
    • Add the degassed solvent.[4][5] Stir for 15 mins at RT.

    • Why? Ensures the active

      
       species is formed before the oxidative addition step, preventing non-specific Pd precipitation.
      
  • Reagent Addition:

    • Add the Aryl Halide and CsF.

    • Slow Addition of Stannane: If stannane homocoupling is the primary risk, dissolve the stannane in a separate portion of degassed solvent and add it via syringe pump over 1 hour at reaction temperature.

    • Why? Keeps the instantaneous concentration of Stannane low, statistically favoring reaction with

      
       over self-reaction.
      
  • Reaction:

    • Heat to 60–100°C. Monitor via LCMS.

    • Note: If using CsF, filtration through Celite is required during workup to remove insoluble tin-fluoride byproducts.[3]

Module 4: Comparative Data

Table 1: Ligand Effects on Homocoupling Rates Data synthesized from Farina et al. and Fu et al. [3, 4]

Ligand SystemTransmetallation RateHomocoupling RiskBest Application

ModerateHigh (if

present)
General purpose, easy substrates.

Fast Low Sterically hindered halides; "The Farina Effect."

FastModerateAryl Chlorides (activates oxidative addition).

SlowHigh Avoid for Stille (promotes disproportionation).

Table 2: Promoter Comparison

AdditiveMechanismRisk Profile
CuI "Copper Effect" (Scavenges ligands)High risk of Stannane Dimerization.
CuTC Coordination to StannaneModerate risk; better than CuI for sensitive substrates.
CsF Hypervalent Activation (

)
Lowest Risk ; forms insoluble waste (easy cleanup).

References

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[6][7] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. [Link]

  • Allred, G. D., & Liebeskind, L. S. (1996). Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature. Journal of the American Chemical Society.[8] [Link]

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[8] [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

Sources

Catalyst poisoning in organotin reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organometallic Catalysis Division Subject: Advanced Troubleshooting for Catalyst Deactivation in Stille Cross-Couplings Ticket ID: #Pd-Sn-404 Responder: Dr. A. Vance, Senior Application Scientist

Overview: The "Stille Paradox"

Welcome to the technical support center. You are likely here because your Stille coupling—renowned for its functional group tolerance—has unexpectedly stalled or precipitated "palladium black."

While organotin reagents are robust, the Palladium (Pd) catalyst driving the reaction is not.[1] In Stille couplings, "poisoning" is rarely a single event but a cascade failure. The reaction often fails not because the catalyst is destroyed immediately, but because the Transmetallation Step is too slow. When the catalytic cycle idles, the unstable Pd(0) species aggregates into inactive colloidal metal (Pd black).

This guide treats your reaction as a diagnostic system, helping you distinguish between Kinetic Stalling (slow cycle) and True Poisoning (irreversible inhibition).

Part 1: Visualizing the Failure Points

To fix the reaction, you must identify where the cycle is breaking. The diagram below maps the "Death Vectors" where catalyst activity is lost.

Stille_Failure_Modes cluster_legend Legend Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd Ar-X PdBlack Pd Black (Inactive Aggregates) Pd0->PdBlack Ligand Dissociation (If cycle idles) TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet R-SnBu3 (Slow Step) HeteroPoison Heterocycle Coordination (N-Binding Arrest) OxAdd->HeteroPoison Pyridine/Imidazole Substrate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-R TransMet->PdBlack Stalling leads to decomposition RedElim->Pd0 - Product key Green: Active Start | Blue: Intermediate | Yellow: Bottleneck | Red: Catalyst Death

Figure 1: The Stille Catalytic Cycle highlighting the "Death Vectors."[2][3] Note that N-heterocycles block the Pd(II) intermediate, while slow transmetallation leads to Pd(0) aggregation.

Part 2: Diagnostic Troubleshooting (Q&A)

Scenario A: The "Instant Death"

Q: I added my catalyst, and the reaction mixture turned black within 10 minutes. No product is formed.

Diagnosis: This is Ligand Deficiency , not necessarily chemical poisoning. Pd(0) sources like Pd(PPh3)4 are air-sensitive. If your catalyst is old (yellow-orange instead of bright yellow), it contains oxidized phosphine oxides (OPPh3). Without excess free phosphine ligand to stabilize the Pd(0) in solution, the metal atoms cluster together into inactive nanoparticles (Pd Black) immediately upon heating.

Corrective Protocol:

  • The "Dopant" Test: Repeat the reaction adding 10-20 mol% of fresh triphenylphosphine (PPh3) or Tri-2-furylphosphine (TFP).

  • Why this works: The extra ligand shifts the equilibrium PdL2 ⇌ PdL + L back to the soluble PdL2 species, preventing aggregation [1].

Scenario B: The "Heterocycle Headache"

Q: My coupling works fine with phenyl bromide, but fails completely when I use 2-bromopyridine or an imidazole substrate.

Diagnosis: Competitive Coordination (True Poisoning). Nitrogen heterocycles are Lewis bases. They bind to the electrophilic Pd(II) center formed after oxidative addition (See HeteroPoison node in Fig 1). This forms a stable "dead-end" complex (Pd-N bond) that cannot undergo transmetallation with the tin reagent [2].

Corrective Protocol:

  • Switch to Bulky Ligands: Use ligands like XPhos or t-Bu3P . Their immense steric bulk physically blocks the nitrogen atom of your substrate from coordinating to the palladium, while still allowing the smaller oxidative addition to occur [3].

  • The "Copper Shunt": Add 10-20 mol% CuI (Copper(I) Iodide).

    • Mechanism:[1][3][4][5][6][7][8][9] Copper coordinates to the nitrogen lone pair more strongly than Palladium does, effectively "masking" the poison.

Scenario C: The "50% Stall"

Q: The reaction goes to 50% conversion and stops. Adding more catalyst doesn't restart it.

Diagnosis: Product Inhibition or Tin Byproduct Interference. In Stille couplings, the byproduct is a trialkyltin halide (e.g., Bu3SnBr). This species is Lewis acidic and can complex with your ligand or the catalyst itself. Furthermore, if the reaction is slow, the active catalyst slowly degrades over time.

Corrective Protocol (The Fluoride Kick): Do not just add more Pd. Add Cesium Fluoride (CsF) .[2][6]

  • Mechanism:[1][3][4][5][6][7][8][9] Fluoride attacks the tin byproduct, forming insoluble Bu3SnF, which precipitates out. This drives the equilibrium forward and prevents the tin byproduct from interfering with the catalyst [4].

Part 3: Data & Optimization Tables

When standard conditions fail, use this decision matrix to select the correct additive.

IssueSymptomRecommended AdditiveMechanistic Action
Slow Transmetallation Reaction is sluggish; catalyst eventually dies.CsF (2.0 equiv) Activates organotin into hypervalent silicate (Ar-Sn-F), increasing nucleophilicity [4].
Ligand Scavenging Reaction works in DMF but fails in THF.CuI (10-50 mol%) "The Copper Effect": Scavenges free phosphine ligands that inhibit the transmetallation step [5].
Steric Hindrance Ortho-substituted substrates fail.CuI + CsF Synergistic effect: CuI facilitates transmetallation via organocopper intermediate; CsF recycles the tin [5].
N-Heterocycle Poison Pyridines/Imidazoles yield 0%.XPhos / SPhos Steric bulk prevents N-atom coordination to Pd center [3].

Part 4: The "Copper-Accelerated Rescue" Protocol

This protocol is designed for "difficult" substrates where catalyst poisoning is suspected. It utilizes the Liebeskind-Farina modification to bypass the slow transmetallation step that leaves the catalyst vulnerable to decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2.5 mol%) + AsPh3 (10 mol%)

  • Additive: CuI (10 mol%)

  • Additive: CsF (2.0 equiv)

  • Solvent: DMF or NMP (Must be degassed)

Step-by-Step Methodology:

  • The Premix (Critical): In a glovebox or under Argon, weigh the Pd catalyst, CuI, and CsF into the reaction vial. Note: Do not add the aryl halide yet.

  • Solvation: Add the degassed solvent. Stir for 5 minutes. The mixture may look heterogeneous (CsF is insoluble).

  • Substrate Addition: Add the Aryl Halide and Organostannane.

  • Temperature Ramp: Heat to 45°C initially.

    • Why? CuI facilitates transmetallation at lower temperatures. High heat (100°C+) immediately can cause rapid catalyst aggregation before the cycle establishes equilibrium.

  • Monitoring: Check LCMS at 1 hour. If <10% conversion, ramp to 80°C.

  • Workup (Tin Removal): Upon completion, add aqueous KF (Potassium Fluoride). Stir for 30 minutes. Filter the resulting white polymeric solid (Bu3SnF) through a pad of Celite. This removes the toxic tin residue and prevents it from poisoning downstream hydrogenation catalysts.

References

  • Farina, V., & Krishnan, B. (1991).[5] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.[5] Link

  • Grasa, G. A., & Nolan, S. P. (2001).[4] Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates.[4] Organic Letters, 3(1), 119–122.[4] Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Stille Cross-Coupling of Chlorides with Aryl and Heteroarylstannanes. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (1999). A Versatile, User-Friendly Method for the Stille Cross-Coupling of Aryl Chlorides.[5] Angewandte Chemie International Edition, 38(16), 2411–2413. Link

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[4][6] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[2][9] Angewandte Chemie International Edition, 43(9), 1132–1136. Link

Sources

Stability of tributyl(styryl)tin in air and moisture

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TBT-STY-001 Subject: Stability, Handling, and Troubleshooting of Tributyl(styryl)tin Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Tributyl(styryl)tin (also known as tributyl(vinylbenzene)tin) is a critical reagent for introducing styrene moieties via Stille cross-coupling. While robust compared to organolithiums, it is not indefinitely stable in air or moisture. Its degradation is insidious: it does not always change color immediately, but "invisible" hydrolysis products (tributyltin oxide/hydroxide and styrene) will kill your catalytic cycle by poisoning the Palladium catalyst.

This guide provides a self-validating workflow to ensure your reagent is active before you commit valuable advanced intermediates to a reaction.

Module 1: Stability & Storage (The "Pre-Experiment" Phase)

Q: Can I weigh Tributyl(styryl)tin on the bench in air? A: Yes, but with strict time limits.

  • Short-term (Minutes): The reagent is kinetically stable enough for quick weighing (5–10 minutes) in ambient air.

  • Long-term (Hours/Days): NO. Prolonged exposure to atmospheric moisture leads to protodestannylation . The bond between the Tin (Sn) and the Styryl vinyl carbon is susceptible to cleavage by even weak acids (like carbonic acid from atmospheric CO₂ + moisture).

Q: What is the optimal storage condition? A:

  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Argon or Nitrogen (inert gas backfill required).

  • Container: Amber glass (protects against UV-induced polymerization of the styryl double bond) with a Teflon-lined cap.

  • Stabilizers: Commercial preparations often contain small amounts of radical inhibitors (e.g., BHT) to prevent polymerization.

Visual Workflow: Storage Decision Tree

StorageWorkflow Start Reagent Received SealCheck Septum/Seal Intact? Start->SealCheck Inert Store under Argon/N2 (4°C, Dark) SealCheck->Inert Yes Compromised Purge Headspace with Inert Gas SealCheck->Compromised No/Unknown LongTerm Long Term Storage (>1 Month) Inert->LongTerm Compromised->Inert Freezer Store at -20°C (Parafilm Seal) LongTerm->Freezer

Caption: Decision logic for maximizing shelf-life upon receipt of organotin reagents.

Module 2: Troubleshooting Purity (The "Analysis" Phase)

Q: My reagent is cloudy or has a white precipitate. Is it usable? A: Likely No.

  • The Precipitate: This is usually Tributyltin oxide (

    
    ) or hydroxide, formed from hydrolysis. It acts as a catalyst poison.
    
  • The Fix: You must purify it. Do not filter and use; the liquid phase likely contains dissolved impurities.

Q: How do I validate purity before a reaction? A: ¹H NMR is the gold standard. Do not rely on TLC alone, as organotins streak on silica.

Table 1: NMR Degradation Markers (CDCl₃)

ComponentDiagnostic Signal (approx.)MultiplicityStructural Insight
Intact Reagent δ 6.8 - 7.5 ppm Complex MultipletAromatic protons of styrene
Intact Reagent δ 0.8 - 1.6 ppm MultipletButyl chains on Tin
Intact Reagent Tin Satellites Small side-peaksCRITICAL: Look for

satellites flanking the vinyl protons. Presence = C-Sn bond intact.
Degradation δ 6.7, 5.8, 5.2 ppm Doublets (distinct)Free Styrene (Protodestannylation product). Lack of Sn satellites confirms bond cleavage.
Degradation Broadening Broad HumpsPolymerization of the vinyl group.
Module 3: Experimental Protocols (The "Reaction" Phase)

Q: The Stille coupling failed (low yield, black precipitate). Was it the tin reagent? A: If you see "Palladium Black" (metal precipitation) early, your catalyst died. This is often caused by the Tin Oxide impurity mentioned above.

Protocol A: Purification of Tributyl(styryl)tin

Standard silica gel is acidic and will destroy your reagent during purification.[1] You must buffer it.

  • Prepare Slurry: Mix Silica Gel 60 with Hexanes containing 1-2% Triethylamine (Et₃N) .

  • Pack Column: Pour the slurry. The Et₃N neutralizes acidic sites on the silica.

  • Load: Load the crude tin reagent neat or in minimal Hexanes.

  • Elute: Run with 100% Hexanes (or 99:1 Hexanes:Et₃N).

    • Note: Organotins are very non-polar and move near the solvent front.

    • Note: Tributyltin oxide is much more polar and will stay at the top of the column.

  • Concentrate: Rotovap at <40°C.

Protocol B: The "Scavenger" Workup

Removing toxic tin byproducts after the reaction is as important as the reaction itself.

  • Reaction Complete: Dilute mixture with Ether or EtOAc.

  • KF Wash: Add saturated aqueous Potassium Fluoride (KF) solution.

  • Stir: Vigorously for 30 minutes.

    • Mechanism:[2]

      
      .
      
    • Observation: A white polymeric solid (polymeric tributyltin fluoride) will precipitate.

  • Filter: Filter through a pad of Celite to remove the solid tin waste.[1]

Visual Workflow: Reaction & Degradation Pathways

ReactionPathways Reagent Tributyl(styryl)tin Styrene Styrene (Dead End) Reagent->Styrene Protodestannylation SnOxide Bu3Sn-O-SnBu3 (Cat. Poison) Reagent->SnOxide Hydrolysis Product Cross-Coupled Product Reagent->Product Stille Cycle (R-X, Pd) Moisture Moisture/H+ PdCat Pd(0) Catalyst SnOxide->PdCat Inhibits

Caption: Mechanistic divergence: Moisture leads to catalyst poisoning (Red), while proper conditions lead to coupling (Green).

Module 4: Safety & Disposal

Q: How do I clean my glassware? A: Organotins stick to glass.

  • Rinse glassware with Dichloromethane (DCM) .

  • Soak in a base bath (KOH/Isopropanol) if necessary, but DCM usually suffices.

  • DO NOT mix tin waste with general organic waste if your facility has a specific "Heavy Metal" stream.

Q: What are the health risks? A:

  • Neurotoxicity: Tributyltin compounds can cross the blood-brain barrier.

  • Endocrine Disruption: Known to affect hormonal systems even at low doses.

  • Skin Absorption: Wear double nitrile gloves and long sleeves.

References
  • Sigma-Aldrich. Safety Data Sheet: Tributyl(vinyl)tin derivatives.

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction.[1][3] Organic Reactions.[1][3][4] Wiley.

  • Renaud, P., et al. (1998).[3] Purification of Organotin Reagents. Tetrahedron Letters.[3] (Describes the KF workup mechanism).

  • BenchChem. Technical Support: Stille Coupling Tin Byproduct Removal.

Sources

Technical Support Center: Optimization of Pd Catalyst Loading for Vinylstannane Stille Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The Stille coupling of vinylstannanes is a cornerstone of complex molecule synthesis, yet it is notoriously plagued by sluggish kinetics, steric hindrance, and catalyst deactivation.

A common misconception in troubleshooting these reactions is that "more catalyst equals higher yield." In reality, over-saturating the reaction with Palladium often exacerbates side reactions. This guide provides field-proven, mechanistically grounded strategies to optimize your Pd catalyst loading, ensuring high turnover numbers (TON) and robust reproducibility.

The Mechanistic Bottleneck: Why Vinylstannanes Struggle

To effectively troubleshoot, we must first understand the causality of failure. The Stille catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like alpha-substituted vinylstannanes, transmetalation is the rate-limiting step [1].

When transmetalation is slow, the


 intermediate accumulates. If you arbitrarily increase the Pd catalyst loading (e.g., to 10–20 mol%), you create a high concentration of this stalled Pd(II) species, which inevitably leads to catalyst aggregation (Pd black) or bimolecular side reactions (homocoupling).

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + R1-X PdII_1 R1-Pd(II)-X L_2 Intermediate OxAdd->PdII_1 TransMet Transmetalation (Rate-Limiting) PdII_1->TransMet + R2-SnBu3 PdII_2 R1-Pd(II)-R2 L_2 Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Fast) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product R1-R2 Coupled Product RedElim->Product CuI CuI / AsPh3 Additives Accelerate Transmetalation CuI->TransMet

Figure 1: Stille coupling catalytic cycle highlighting the rate-limiting transmetalation step.

Interactive Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield in Vinylstannane Coupling Check1 Is Homocoupling Observed? Start->Check1 Sol1 Reduce Pd Loading (<1 mol%) Ensure Anaerobic Conditions Check1->Sol1 Yes Check2 Is Pd Black Precipitating? Check1->Check2 No Sol2 Add LiCl or CsF Switch to DMF/NMP Check2->Sol2 Yes Sol3 Add CuI Co-catalyst Switch PPh3 to AsPh3 Check2->Sol3 No (Sluggish)

Figure 2: Troubleshooting workflow for optimizing Pd catalyst loading and reaction conditions.

Q1: I am using 10 mol%


 but my vinylstannane coupling is stalling at 20% conversion. Should I add more catalyst? 
A:  No. Adding more catalyst will likely lead to catalyst precipitation or homocoupling. The issue is "autoretardation." 

is a strongly electron-donating ligand that binds tightly to Palladium. Because transmetalation requires an open coordination site on the Pd complex, the strong binding of

inhibits the reaction[2]. Solution: Switch your ligand to Triphenylarsine (

).

is less basic and more labile, allowing it to dissociate easily and accelerate the transmetalation step by orders of magnitude[1]. This allows you to drop your Pd loading to 1–2 mol%.

Q2: I lowered my catalyst loading, but the reaction is still too slow. How can I push the transmetalation of a bulky alpha-substituted vinylstannane? A: Utilize the "Copper Effect" pioneered by Farina and Liebeskind. Adding a co-catalytic amount of Copper(I) Iodide (CuI) serves two critical functions. First, CuI acts as a highly effective scavenger for free phosphine/arsine ligands in solution, capturing up to 99% of free


 and 25% of free 

, thereby keeping the Pd coordination site open[2]. Second, in polar solvents like DMF or NMP, CuI undergoes a rapid pre-transmetalation with the vinylstannane to form a highly reactive vinylcopper(I) species, which then rapidly transfers the vinyl group to Palladium[3].

Q3: My GC-MS shows a massive amount of vinylstannane dimer (homocoupling). How do I stop this? A: Homocoupling is a bimolecular side reaction that occurs when two equivalents of the organostannane react with the Pd(II) precatalyst or via a Pd(0) radical process[4]. High catalyst loadings (e.g., >5 mol%) drastically increase the probability of this side reaction[5]. Solution: Reduce your catalyst loading to


 mol%. Some optimized aqueous systems can even run at 0.0001 mol% (1 ppm) while suppressing homocoupling entirely[6]. Additionally, ensure strict anaerobic conditions (freeze-pump-thaw degassing), as trace oxygen acts as an oxidant that drives homocoupling.

Q4: My reaction turns black within 30 minutes, indicating Pd(0) precipitation. How do I stabilize the low-loading catalyst? A: When transmetalation is slow, the catalytic cycle stalls, and unstable intermediates aggregate into inactive Pd black. Solution: Add highly coordinating halide salts like LiCl or CsF. Fluoride and chloride ions coordinate to the tin center, forming a hypervalent stannate that is significantly more nucleophilic, thereby accelerating transmetalation before the catalyst can decompose[3]. Switching to a highly coordinating solvent like NMP or DMF also stabilizes the low-loading Pd species.

Quantitative Optimization Data

The following table summarizes self-validating experimental choices, demonstrating how optimizing ligands and additives allows for a drastic reduction in catalyst loading while maximizing the Turnover Number (TON).

Catalyst SystemLoading (mol%)AdditivesSolventYield (%)TONMechanistic Observation

10.0NoneTHF< 20< 2Severe autoretardation; high homocoupling.

/

5.0NoneNMP459Moderate conversion; labile ligand helps.

5.0CuI (10 mol%)THF7515CuI scavenges free

ligands.

/

1.0CuI, CsFDMF9595Optimal transmetalation via vinylcopper intermediate.

/ L*
0.001

Water8282,000Ultra-low loading achieved in specialized aqueous media[6].

*L = Cationic 2,2′-bipyridyl ligand.

Step-by-Step Methodology: Optimized Low-Loading Protocol

This self-validating protocol utilizes a 1 mol% Pd loading, relying on the Farina/Liebeskind modifications to ensure complete conversion of sterically hindered vinylstannanes without catalyst precipitation.

Materials Required:

  • Electrophile (Aryl/Vinyl Iodide or Triflate): 1.0 mmol

  • Vinylstannane: 1.1 mmol (slight excess accounts for trace protiodestannylation)

  • 
    : 0.005 mmol (0.5 mol%, equates to 1.0 mol% Pd)
    
  • 
    : 0.04 mmol (4.0 mol%, 4:1 ratio to Pd)
    
  • CuI: 0.1 mmol (10 mol%)

  • LiCl: 2.0 mmol (2.0 equivalents)

  • Solvent: Anhydrous, degassed NMP or DMF (5.0 mL)

Step-by-Step Execution:

  • System Assembly: In a flame-dried Schlenk tube under an Argon atmosphere, add the electrophile,

    
    , 
    
    
    
    , CuI, and LiCl.
  • Solvent Degassing: Add the anhydrous NMP/DMF. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical;

    
     promotes the oxidative homocoupling of the vinylstannane and degrades the active Pd(0) species.
    
  • Stannane Addition: Backfill the Schlenk tube with Argon. Inject the vinylstannane dropwise via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C.

  • Self-Validating Monitoring: Monitor the reaction color. A stable, clear yellow/orange/red solution indicates an active catalytic cycle. If the solution turns opaque black (Pd black), the transmetalation has stalled. If this occurs in future runs, increase the CuI loading to 20 mol% to further accelerate the Sn-to-Cu transfer.

  • Workup: Upon completion (typically 2–4 hours, verified by TLC/GC-MS), quench with aqueous KF (10% w/w) and stir for 30 minutes. Causality: KF converts toxic, lipophilic trialkyltin byproducts into insoluble polymeric tin fluorides, which can be easily filtered off through a Celite pad.

References

1.[5] A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Halides using Palladium Catalyst. Institut Kimia Malaysia. 5 2.[6] A Highly Efficient and Reusable Palladium(II)/Cationic 2,2'-Bipyridyl-Catalyzed Stille Coupling in Water. National Institutes of Health (NIH). 6 3.[4] Stille reaction - Competing Reactions and Mechanism. Wikipedia. 4 4.[3] Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates. California Institute of Technology. 3 5.[1] The Stille Reaction - Chem 115. Harvard University. 1 6.[2] Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. ResearchGate. 2

Sources

Alternative workup methods for toxic organotin waste

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Removal of Toxic Organotin Residues

Status: Open Priority: Critical (Safety & Purity) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because a Stille coupling or radical dehalogenation was successful, but the resulting tin byproducts (e.g., tributyltin chloride/fluoride) are co-eluting with your product or "streaking" on your chromatography column.

Standard silica chromatography is often ineffective for organotins due to their lipophilicity and tendency to trail. This guide provides three "Field-Proven" protocols to reduce residual tin from stoichiometric levels (>10,000 ppm) to trace levels (<30 ppm), ensuring compliance with the typical OSHA exposure limit of 0.1 mg/m³ (as Sn) .

Module 1: The "Quick Fix" (Aqueous KF Workup)

Best for: Robust, non-polar products where an aqueous wash is feasible.

The Mechanism: The Leibner-Jacobus method relies on the high fluorophilicity of tin. Tributyltin halides are converted into polymeric tributyltin fluoride (


), a white solid that is insoluble in most organic solvents and water.

Protocol:

  • Dilute the reaction mixture with Diethyl Ether (

    
    ) .
    
    • Technician Note: Ether is preferred over Ethyl Acetate or DCM because

      
       is least soluble in ether.
      
  • Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10g KF per 100mL water).[1]

  • Stir vigorously for 30 minutes .

  • Crucial Step: Filter the resulting biphasic mixture through a pad of Celite .[2]

    • Why? The

      
       polymer forms a slimy precipitate that sits at the interface and will clog a separatory funnel.
      
  • Separate layers, dry the organic phase over

    
    , and concentrate.
    

Troubleshooting (FAQ):

User Report: "The filtration is taking forever. The Celite is clogged." Support Response: You likely have a high concentration of tin. Mix sand into your Celite pad to increase porosity, or switch to a sintered glass funnel with a larger surface area. Do not use filter paper alone; it will blind immediately.

Module 2: The "Shelf-Stable" Column Additive ( /Silica)

Best for: Polar products, acid-sensitive compounds, and preventing "clumping" issues associated with KF/Silica.

The Upgrade: Historically, researchers used KF-impregnated silica (10% w/w).[3] However, KF is hygroscopic, causing the stationary phase to lose fluidity and clump over time.[3] The Harrowven Method uses anhydrous Potassium Carbonate (


), which remains free-flowing and is more effective.

Protocol:

  • Preparation: Mix 10g of finely powdered anhydrous

    
      with 90g of Silica Gel .
    
  • Shake until a homogeneous, free-flowing powder is obtained. (Shelf-stable for months).

  • Column Packing: Pack this mixture as the stationary phase (or as a top layer "plug" on a standard column).

  • Elution: Load your crude residue and elute with your standard solvent system (e.g., Hexane/EtOAc).

  • Result: Organotin species bind irreversibly to the basic silica matrix as insoluble oxides/carbonates; the product elutes freely.

Performance Data:

MethodResidual Tin (ppm)Shelf StabilityFlow Characteristics
Standard Silica> 5,000HighGood
KF / Silica (10%)~ 30Low (Clumps)Poor over time

/ Silica (10%)
~ 15 High (>6 months) Excellent
Module 3: Chemical Demolition (DBU / Iodine)

Best for: Removing unreacted Ditins (


) or stubborn Tin Hydrides.

The Mechanism: Simple chromatography often fails to separate ditins. Iodine cleaves the Sn-Sn or Sn-H bond to form Sn-I species, which are then easily removed via the KF workup (Module 1) or Silica chromatography.

Protocol:

  • Dissolve crude mixture in

    
    .
    
  • Add DBU (1.5 equiv relative to tin).

  • Titrate with a 0.1 M solution of

    
     in 
    
    
    
    dropwise until a faint iodine color persists.
  • Immediately wash with saturated aqueous

    
     (to remove excess iodine).
    
  • Proceed with Module 1 (KF wash) or standard chromatography.

Warning: Do not use this method if your product contains electron-rich alkenes or other iodine-sensitive functional groups.

Visualization: Workflow Decision Matrix

TinRemoval Start Start: Crude Reaction Mixture (Contains Organotin) Q_Sensitive Is Product Acid/Base Sensitive? Start->Q_Sensitive Method_KF Method A: Aqueous KF Wash (Leibner-Jacobus) Q_Sensitive->Method_KF No (Robust Product) Method_K2CO3 Method B: 10% K2CO3/Silica Column (Harrowven) Q_Sensitive->Method_K2CO3 Yes (Base Sensitive) Use Neutral Silica-KF Q_Iodine Contains Alkenes/Iodine Sensitive Groups? Q_Iodine->Method_K2CO3 Yes (Sensitive) Method_Iodine Method C: DBU / Iodine Titration (Followed by KF Wash) Q_Iodine->Method_Iodine No (Robust) Method_KF->Q_Iodine Tin Residue Persists? Method_Iodine->Method_KF Step 2: Remove Sn-I

Caption: Decision tree for selecting the optimal organotin remediation pathway based on substrate sensitivity.

Frequently Asked Questions (FAQ)

Q1: I tried the KF wash, but my NMR still shows alkyl-tin peaks (0.8 - 1.5 ppm). Why? Tech Note: The KF method works best for tributyltin halides (


). If your reaction used hexabutylditin (

) or if you have unreacted tributyltin hydride, KF will not remove them efficiently.
  • Fix: Use Module 3 (Iodine/DBU) to convert these species into iodides, which will then react with KF.

Q2: Can I use Sodium Fluoride (NaF) instead of Potassium Fluoride (KF)? Tech Note: No. The solubility of fluoride salts in organic/aqueous interfaces is critical. KF is significantly more soluble and hygroscopic than NaF, facilitating the phase transfer required to form the polymer.

Q3: Is there a specific brand of Silica for the


 method? 
Tech Note:  Standard flash silica (40-63 µm) works perfectly. The critical factor is the mixing . You must physically shake the solid 

and Silica together until indistinguishable. Do not wet-pack the column with separate slurries; mix the solids dry first.

Q4: How do I clean my glassware after these reactions? Tech Note: Tin residues adhere to glass. Rinse glassware with a dilute solution of KOH in Ethanol (base bath) followed by an acid wash. Do not rely on acetone alone.

References
  • Leibner, J. E., & Jacobus, J. (1979).[1] The Polymerization of Tributyltin Fluoride: A Facile Method for the Removal of Organotin Residues. The Journal of Organic Chemistry.

  • Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues.[3][4] Chemical Communications.[4][5]

  • Harrowven, D. C., et al. (2010).[4] Potassium carbonate-silica: a highly effective stationary phase for the chromatographic removal of organotin impurities.[3][4] Chemical Communications.[4][5]

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry. Synlett.

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure Limits for Tin, Organic Compounds.[6][7][8]

Sources

Validation & Comparative

A Spectroscopic Guide to the Stereochemistry of Styryltributyltin Isomers: Unambiguous Differentiation of E and Z Configurations via ¹H NMR Coupling Constants

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is a cornerstone of rigorous chemical analysis. In the realm of organometallic chemistry, the stereochemical purity of vinylstannanes is paramount, as it directly influences the stereochemical outcome of subsequent cross-coupling reactions, such as the Stille coupling. This guide provides an in-depth technical comparison of the ¹H NMR spectroscopic features of (E)- and (Z)-styryltributyltin, offering a robust and reliable method for their unambiguous differentiation. We will delve into the theoretical underpinnings of this differentiation, present supporting experimental data, and provide detailed protocols for the stereoselective synthesis of both isomers.

The Decisive Role of Vicinal Coupling Constants in Stereochemical Assignment

The primary tool for distinguishing between the (E) (trans) and (Z) (cis) isomers of styryltributyltin is the magnitude of the vicinal coupling constant, ³JHH, between the two vinylic protons. This through-bond scalar coupling is exquisitely sensitive to the dihedral angle (Φ) between the coupled protons, a relationship elegantly described by the Karplus equation.

The Karplus relationship dictates that the ³JHH value is maximized when the dihedral angle is 0° (syn-periplanar) or 180° (anti-periplanar) and minimized at an angle of 90°. In the context of styryltributyltin:

  • The (E) -isomer, with its trans arrangement of vinylic protons, exhibits a dihedral angle of approximately 180°. This geometry allows for optimal orbital overlap, resulting in a significantly larger ³JHH coupling constant.

  • The (Z) -isomer, with its cis arrangement, has a dihedral angle of approximately 0°. While this also represents a region of strong coupling, steric hindrance and electronic effects typically lead to a smaller ³JHH value compared to the trans isomer.

This predictable and measurable difference in coupling constants provides a definitive method for the stereochemical assignment of styryltributyltin isomers.

Comparative ¹H NMR Data: A Clear Spectroscopic Distinction

IsomerVinylic Proton (Hα) Chemical Shift (δ, ppm)Vinylic Proton (Hβ) Chemical Shift (δ, ppm)³JHαHβ (Hz)
(E) -styryltributyltin~6.1-6.4~6.6-6.8~18-20
(Z) -styryltributyltin~6.3-6.6~6.5-6.7~12-14

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. The key diagnostic feature is the magnitude of the ³JHαHβ coupling constant.

Experimental Protocols for Stereoselective Synthesis

The ability to reliably synthesize both the (E)- and (Z)-isomers of styryltributyltin is crucial for their use in stereospecific reactions. The most common and versatile method for their preparation is the hydrostannation of phenylacetylene with tributyltin hydride. The stereochemical outcome of this reaction can be controlled by the choice of reaction conditions.

Synthesis of (Z)-styryltributyltin (Kinetic Control)

The (Z)-isomer is typically the kinetic product of the radical-initiated hydrostannation of phenylacetylene. The anti-addition of the tributyltin radical and a hydrogen atom across the triple bond leads to the formation of the cis-alkene.

Protocol:

  • To a stirred solution of phenylacetylene (1.0 eq.) in a suitable solvent (e.g., toluene or benzene) under an inert atmosphere (e.g., argon or nitrogen), add tributyltin hydride (1.1 eq.).

  • Initiate the radical reaction by adding a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or by gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes), to isolate the (Z)-styryltributyltin.

Causality behind Experimental Choices: The use of a radical initiator and relatively low temperatures favors the kinetically controlled anti-addition, leading to the preferential formation of the (Z)-isomer. The inert atmosphere is crucial to prevent the oxidation of tributyltin hydride.

Synthesis of (E)-styryltributyltin (Thermodynamic Control)

The (E)-isomer is the thermodynamically more stable product and can be obtained either by isomerization of the (Z)-isomer or through a stereoselective synthesis that favors its formation.

Protocol 1: Isomerization of the (Z)-isomer

  • Dissolve the purified (Z)-styryltributyltin in a suitable solvent.

  • Add a catalytic amount of a radical initiator (e.g., AIBN) and heat the solution to induce isomerization.

  • Monitor the E/Z ratio by ¹H NMR spectroscopy or GC analysis.

  • Once the desired equilibrium is reached (favoring the E-isomer), cool the reaction mixture and remove the solvent.

  • Purify the product by flash column chromatography to isolate the (E)-styryltributyltin.

Protocol 2: Lewis Acid-Catalyzed Hydrostannation

While radical hydrostannation often gives the Z-isomer, certain Lewis acid-catalyzed hydrostannations of acetylenes with tributyltin hydride have been shown to favor the formation of the cis (Z) vinylstannanes through a regio- and stereoselective anti-hydrostannation[2]. To obtain the (E)-isomer, alternative methods such as palladium-catalyzed hydrostannation can be employed, which often favor syn-addition.

Self-Validating System: The stereochemical purity of the synthesized isomers should be rigorously confirmed by ¹H NMR spectroscopy, paying close attention to the magnitude of the vinylic coupling constant as detailed in the data table above.

Visualizing the Stereochemical Difference

The distinct spatial arrangement of the vinylic protons in the (E)- and (Z)-isomers is the root cause of their different coupling constants.

Caption: (E)-styryltributyltin with trans vinylic protons.

Sources

Styrylation of Aryl Halides: A Comparative Guide to Stille vs. Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The installation of a styryl group onto an aryl halide backbone is a critical transformation in organic synthesis, yielding stilbenes, chalcones, and extended conjugated systems vital for materials science and drug development. For decades, the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions have been the premier methodologies for this transformation.

As a Senior Application Scientist, selecting between these two pathways requires moving beyond basic yield comparisons. It demands a rigorous understanding of mechanistic causality, functional group tolerance, and downstream purification realities. This guide objectively compares the styrylation of aryl halides using styrylboronic acids (Suzuki) versus tributyl(styryl)stannanes (Stille), providing field-proven protocols and decision matrices to optimize your synthetic workflow.

Mechanistic Divergence: The Causality of Transmetalation

Both the Suzuki and Stille couplings share a fundamental Pd(0)/Pd(II) catalytic cycle, initiating with the oxidative addition of the aryl halide to the Pd(0) species and concluding with the reductive elimination of the styrylated product. The critical divergence—and the source of their distinct operational profiles—lies in the transmetalation step.

  • Suzuki-Miyaura (Boron): Styrylboronic acids are highly stable but inherently poor nucleophiles. Transmetalation requires the addition of a Brønsted base (e.g., K₂CO₃, Cs₂CO₃). The base either coordinates to the boron to form an electron-rich, reactive boronate complex, or it exchanges with the halide on the Pd(II) center to form a more reactive Pd-alkoxo intermediate.

  • Stille (Tin): The Sn–C bond in tributyl(styryl)stannane is sufficiently polarized to undergo direct transmetalation with the Pd(II) intermediate under completely neutral conditions. This eliminates the need for harsh bases, preserving base-sensitive functional groups (e.g., epoxides, easily racemized stereocenters, or labile esters).

G cluster_suzuki Suzuki-Miyaura Pathway cluster_stille Stille Pathway Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII Base Base Activation (Forms Ar-Pd-OR or Boronate) PdII->Base Boron Reagent TM_Sn Direct Transmetalation (Styryl-SnBu3) PdII->TM_Sn Tin Reagent TM_B Transmetalation (Styryl-B(OH)2) Base->TM_B RE Reductive Elimination TM_B->RE TM_Sn->RE RE->Pd0 Regenerates Pd(0) Product Styrylated Product (Stilbene Derivative) RE->Product

Comparative catalytic cycles of Suzuki and Stille styrylation highlighting transmetalation.

Objective Performance Comparison

When evaluating these methods for the synthesis of stilbene derivatives, empirical data reveals distinct operational advantages. Suzuki couplings using (E)-styrylboronic acid routinely achieve 84–98% yields even with challenging deactivated aryl chlorides[1]. Conversely, Stille couplings using tributyl(styryl)stannane excel in highly functionalized, complex heterocycles, achieving >70% yields where basic conditions would cause substrate decomposition[2].

ParameterSuzuki-Miyaura StyrylationStille Styrylation
Typical Reagent (E)-Styrylboronic acidTributyl(styryl)stannane
Base Requirement Mandatory (e.g., K₂CO₃, NaOH)None (Neutral conditions)
Byproduct Toxicity Low (Water-soluble boric acid salts)High (Organotin compounds)
Functional Group Tolerance Good (May degrade base-sensitive groups)Excellent (Tolerates almost all moieties)
Purification Easy (Aqueous extraction removes boron)Difficult (Requires specialized tin removal)
Typical Yields 70–98%[1]70–97%[2]
Scalability (Pharma) Excellent (Industry standard)Poor (Avoided due to strict heavy metal limits)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, allowing researchers to troubleshoot in real-time.

Protocol A: Suzuki-Miyaura Styrylation

Objective: Coupling of 4-bromoanisole with (E)-styrylboronic acid.

  • Setup: In a Schlenk flask, combine 4-bromoanisole (1.0 equiv), (E)-styrylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation (homocoupling) side reactions. K₂CO₃ acts as the vital transmetalation activator.

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1).

    • Causality: The biphasic system dissolves both the organic substrates (Toluene) and the inorganic base (Water/EtOH), maximizing the interfacial reaction rate. Degassing prevents the Pd(0) catalyst from oxidizing into inactive Pd(II) species.

  • Reaction & Validation: Heat to 80 °C for 4–6 hours.

    • Validation: Monitor via TLC. The disappearance of the UV-active aryl halide and the appearance of a highly fluorescent blue spot under 365 nm UV light confirms the formation of the extended conjugated stilbene system.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine.

    • Validation: The aqueous wash acts as a self-cleaning step. Boric acid byproducts and potassium salts partition entirely into the aqueous layer, leaving the crude styrylated product in the organic phase, ready for silica gel chromatography.

Protocol B: Stille Styrylation

Objective: Coupling of a base-sensitive heterocyclic halide (e.g., 2,5-dichloropyrimidine) with tributyl(styryl)stannane.

  • Setup: In a strictly anhydrous Schlenk flask, combine the aryl halide (1.0 equiv), tributyl(styryl)stannane (1.1 equiv), and Pd₂(dba)₃ (2.5 mol%) with P(2-furyl)₃ (10 mol%) in degassed DMF.

    • Causality: P(2-furyl)₃ is a highly electron-deficient, sterically undemanding ligand that significantly accelerates the rate-determining transmetalation step of the Stille reaction compared to standard triphenylphosphine[3].

  • Reaction & Validation: Stir at 70 °C for 12 hours.

    • Validation: The reaction mixture will transition from deep purple/red (Pd₂(dba)₃) to a pale yellow/brown. The precipitation of "Pd black" indicates catalyst deactivation and signals that the reaction has either completed or stalled.

  • Workup (The Tin Problem): Cool the mixture and add a 10% aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes.

    • Causality & Validation: Organotin byproducts (e.g., Bu₃SnCl) are highly toxic and notoriously difficult to separate via standard chromatography because they streak on silica. The KF workup converts soluble tin halides into polymeric tributyltin fluoride (Bu₃SnF), which is highly insoluble. The sudden appearance of a dense white precipitate physically validates the successful sequestration of the tin byproduct.

  • Filtration: Filter the suspension through a pad of Celite, wash with Et₂O, and concentrate the filtrate for final purification.

Decision Matrix: Strategic Selection

Choosing between these methodologies requires balancing substrate fragility against operational safety and scalability. Use the following logic flow to determine the optimal pathway for your specific aryl halide.

DecisionTree Start Target: Styrylation of Ar-X BaseSens Is the substrate base-sensitive? Start->BaseSens Stille1 Stille Coupling (Neutral Conditions) BaseSens->Stille1 Yes Scale Is the reaction for large-scale/pharma? BaseSens->Scale No Suzuki1 Suzuki Coupling (Low Toxicity, Easy Workup) Scale->Suzuki1 Yes Stille2 Stille Coupling (Use KF workup protocol) Scale->Stille2 No (Discovery Scale)

Decision matrix for selecting Suzuki vs. Stille coupling for aryl halide styrylation.

Final Verdict: For 85% of standard laboratory and all commercial-scale styrylations, the Suzuki-Miyaura coupling is the superior choice due to its green chemistry profile, high yields, and ease of purification. However, for late-stage functionalization of highly complex, base-sensitive natural products or polyhalogenated heterocycles, the Stille coupling remains an irreplaceable, surgically precise tool in the synthetic chemist's arsenal.

References

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.

Sources

Comparative Guide: Tributyltin vs. Trimethyltin Styryl Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide

Executive Summary: The Reactivity-Toxicity Trade-off

In the landscape of palladium-catalyzed cross-coupling, Styryl Stannanes (vinylstannanes) are indispensable for introducing vinylbenzene motifs into complex pharmacophores. However, the choice between Tributyltin (Bu


Sn)  and Trimethyltin (Me

Sn)
reagents is rarely a simple matter of preference—it is a critical decision matrix involving reaction kinetics, purification difficulty, and operator safety.
  • Tributyltin (Bu

    
    Sn):  The industry standard. It offers a balance of stability and manageable toxicity but suffers from "greasy" by-products that plague purification.
    
  • Trimethyltin (Me

    
    Sn):  The high-performance alternative. It provides superior atom economy and faster transmetallation rates (essential for sterically hindered couplings) but carries a severe, specific neurotoxicity risk that mandates specialized handling.
    

This guide objectively compares these two classes of reagents to assist researchers in selecting the optimal tool for their specific synthetic bottleneck.

Mechanistic & Reactivity Profile

The core difference between Bu


Sn and Me

Sn reagents lies in the Transmetallation step of the Stille catalytic cycle.
Steric Influence on Transmetallation

The rate-determining step in many Stille couplings is the transfer of the organic group (styryl) from Tin to Palladium.

  • Me

    
    Sn (Trimethyl):  The small methyl groups create minimal steric hindrance around the tin center. This allows the palladium(II) complex to approach and form the 
    
    
    
    -complex required for transmetallation rapidly.
  • Bu

    
    Sn (Tributyl):  The butyl chains are flexible but bulky. They create a "cone of protection" around the tin atom, significantly slowing down the approach of the palladium catalyst.
    

Key Insight: In sterically congested systems (e.g., ortho-substituted aryl halides), Trimethyltin styryl reagents can accelerate reaction times by 10-100x compared to their Tributyltin counterparts.

Atom Economy & Molecular Weight
  • Me

    
    Sn-Styrene:  MW ~266  g/mol . Higher active mass percentage.
    
  • Bu

    
    Sn-Styrene:  MW ~393  g/mol . Significant "dead mass" in the butyl chains.
    

Toxicity & Safety: The Critical Differentiator

This section is not a formality; it is the primary reason why Me


Sn is avoided despite its superior chemistry.
FeatureTributyltin (Bu

Sn)
Trimethyltin (Me

Sn)
Primary Target Immune System & Membranes. Causes thymic atrophy and endocrine disruption (e.g., imposex in marine life).Central Nervous System (Limbic). Potent neurotoxin causing specific neuronal necrosis in the hippocampus (Ammon's horn).
Acute Symptoms Skin/eye irritation, respiratory distress.Tremors, aggression, seizures, cognitive deficits. Symptoms often delayed.
Volatility Low. High boiling point reduces inhalation risk (unless aerosolized).High. Significant vapor pressure makes inhalation a major risk.
Handling Fume hood. Standard PPE.Glovebox recommended. Double-gloving and dedicated waste streams mandatory.

Warning: Trimethyltin compounds can permeate standard latex gloves. Nitrile or laminate gloves are required.

Purification: The "Achilles Heel" of Stille Coupling

The removal of tin by-products (Bu


Sn-X or Me

Sn-X) is the most notorious challenge in Stille chemistry.
The Problem
  • Bu

    
    Sn-X:  Highly lipophilic (greasy). It "streaks" on silica gel and co-elutes with non-polar products.
    
  • Me

    
    Sn-X:  More polar and volatile. Easier to separate by chromatography, but its volatility creates a contamination hazard in rotary evaporators and vacuum pumps.
    
Solution: The KF/Silica Protocol (Best Practice)

This protocol works for both but is critical for Bu


Sn removal. The fluoride ion forms an insoluble polymeric tin fluoride species.
Protocol: 10% KF-Silica Gel Preparation
  • Dissolve Potassium Fluoride (KF) (10 g) in Water (20 mL).

  • Add this solution dropwise to Silica Gel (90 g) while stirring vigorously to ensure even coating.

  • The resulting "fluffy" white powder is free-flowing.

  • Usage: Use this KF-Silica as a "pad" on top of your normal silica column or as the sole stationary phase. The organotin by-products bind irreversibly to the fluoride-doped silica, while the organic product elutes.

Experimental Protocols

A. Synthesis of Styryl Tributylstannane (Standard)

Use this for routine couplings where sterics are not an issue.

  • Reagents: Styryl bromide (1.0 equiv),

    
    -BuLi (2.0 equiv), Bu
    
    
    
    SnCl (1.1 equiv).
  • Setup: Flame-dried flask, Argon atmosphere, -78°C.

  • Procedure:

    • Perform Lithium-Halogen exchange on Styryl bromide with

      
      -BuLi in THF at -78°C (1 hr).
      
    • Add Bu

      
      SnCl dropwise.
      
    • Warm to Room Temp (RT) and stir for 2 hrs.

  • Workup: Quench with NH

    
    Cl. Extract with Hexanes.[1]
    
  • Purification: Rapid filtration through neutral alumina (to remove residual tin salts) followed by distillation (Kugelrohr).

B. High-Reactivity Stille Coupling (Me Sn Reagent)

Use this for sterically hindered substrates or radiochemistry (PET).

  • Reagents: Aryl Halide (1.0 equiv), Styryl Trimethylstannane (1.1 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), AsPh
    
    
    (8 mol%), CuI (10 mol%).
  • Solvent: DMF or NMP (degassed).

  • Procedure:

    • Mix reagents in a sealed tube (Glovebox or Schlenk line).

    • Heat to 60-90°C. Note: Me

      
      Sn reagents often couple at lower temps than Bu
      
      
      
      Sn.
    • Monitor by LCMS.

  • Workup (CRITICAL):

    • Do NOT use Rotovap immediately (volatility risk).

    • Dilute with Et

      
      O, wash with 1M Aqueous KF  (3x) to precipitate Me
      
      
      
      SnF.
    • Filter the solid Me

      
      SnF (Dispose as hazardous cytotoxic waste).
      
    • Concentrate organic layer carefully.

Decision Logic & Visualization

Decision Tree: Reagent Selection

StilleDecision Start Select Stille Reagent Sterics Is the Electrophile Sterically Hindered? Start->Sterics Scale Reaction Scale? Sterics->Scale No Me3Sn Use Trimethyltin (Me3Sn) (High Reactivity/High Toxicity) Sterics->Me3Sn Yes (Ortho-subs) Isotope Is this for PET (Radiochemistry)? Scale->Isotope < 1 gram Bu3Sn Use Tributyltin (Bu3Sn) (Standard Safety/Purification) Scale->Bu3Sn > 1 gram (Safety Priority) Isotope->Bu3Sn No Isotope->Me3Sn Yes (Fast Kinetics Needed)

Caption: Decision matrix for selecting between Tributyltin and Trimethyltin reagents based on steric demand, scale, and application.

Mechanism: Transmetallation Dynamics

Transmetallation Pd_Complex Pd(II)-R'-X (Oxidative Addition Complex) Transition Transition State (Pd---C---Sn) Pd_Complex->Transition Sn_Reagent Styryl-SnR3 Sn_Reagent->Transition Me3Sn: Fast (Low Sterics) Bu3Sn: Slow (High Sterics) Product Pd(II)-R'-Styryl Transition->Product Byproduct X-SnR3 Transition->Byproduct

Caption: The Transmetallation step where the steric bulk of the 'R' group on Tin dictates the reaction velocity.

Comparative Data Summary

MetricTributyltin (Bu

Sn)
Trimethyltin (Me

Sn)
Reactivity (Steric Bulk) ModerateHigh
Toxicity Type Immunotoxic / IrritantNeurotoxic (Severe)
Vapor Pressure Low (<1 mmHg @ 20°C)High (Significant volatility)
Purification Method KF/Silica, AgNO

Aqueous KF wash, Volatility
Atom Economy Poor (High MW waste)Good (Low MW waste)
Primary Use Case General Organic SynthesisPET Tracers, Hindered Couplings

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][4][5] Organic Reactions.[3][4][5] Link

  • Harrowven, D. C., & Guy, I. L. (2004).[6] "KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications.[5][6][7][8] Link

  • Boyer, I. J. (1989).[9] "Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and experimental animals." Toxicology. Link

  • Scott, W. J., & Stille, J. K. (1986). "Palladium-catalyzed coupling of vinyl triflates with organostannanes." Journal of the American Chemical Society. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

Sources

The Analytical Edge: A Comparative Guide to HRMS Analysis of Tributyl(phenylethenyl)tin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry and drug development, the precise structural elucidation and quantification of novel compounds are paramount. Tributyl(phenylethenyl)tin derivatives, valued as versatile intermediates in cross-coupling reactions for the synthesis of complex organic molecules, present unique analytical challenges.[1] Their accurate characterization is not merely a procedural step but a cornerstone for ensuring the integrity of subsequent research and the purity of potential pharmaceutical candidates. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) as the premier technique for the characterization of these compounds, comparing its performance with other established analytical methodologies.

The Imperative for High-Fidelity Analysis

The analysis of organotin compounds, such as tributyl(phenylethenyl)tin, is complicated by their chemical nature. Traditional gas chromatography-mass spectrometry (GC-MS) approaches, while widely used, often necessitate a time-consuming derivatization step to enhance the volatility of these polar compounds.[2][3] This not only adds complexity to the workflow but also introduces potential sources of variability and uncertainty. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, simplifying sample preparation and shortening analysis times due to its enhanced selectivity and sensitivity.[2][4][5]

However, for unequivocal structural confirmation and the definitive identification of impurities, High-Resolution Mass Spectrometry (HRMS) stands out. Its ability to provide extremely accurate mass measurements is critical for determining the elemental composition of a molecule, a foundational piece of data in the characterization of new chemical entities.[1]

Comparative Analysis: HRMS vs. Alternative Techniques

The choice of analytical technique significantly impacts the quality and reliability of the data generated. Below is a comparative overview of HRMS against other common methods for the analysis of organotin compounds. The data presented is based on studies of closely related tributyltin (TBT) and other organotin derivatives, providing a strong proxy for the expected performance with tributyl(phenylethenyl)tin.

Parameter High-Resolution Mass Spectrometry (HRMS) Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Strength Unambiguous formula determination, high specificity.High sensitivity and selectivity for targeted quantification.Good for volatile compounds, established libraries.Element-specific, extremely low detection limits for tin.
Mass Accuracy Typically < 5 ppm.[6]Lower than HRMS.Unit mass resolution typical.Not applicable for molecular structure.
Resolution High (e.g., >10,000 FWHM), resolves isotopic patterns.Lower than HRMS.Low, cannot resolve isotopic fine structure.Not applicable for molecular structure.
Sensitivity (LOD) ng/L to µg/L range, depending on configuration.As low as 0.003 - 0.010 µg/L for TBT.[4]ng/L to µg/kg range, dependent on derivatization.[7]As low as 0.015 ng/L for TBT.[4]
Derivatization Required No (with LC).No (with LC).Yes, for non-volatile derivatives.[2][3]Yes (with GC).
Structural Information Excellent (fragmentation and accurate mass).Good (fragmentation pathways).Good (fragmentation patterns, library matching).None (elemental information only).
Key Limitation Higher instrument cost.Less definitive for unknown identification than HRMS.Derivatization can be complex and introduce errors.No molecular information.

The HRMS Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the analysis of tributyl(phenylethenyl)tin derivatives using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). This approach leverages the separation power of liquid chromatography and the high-fidelity detection of an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

1. Sample Preparation:

  • Rationale: To ensure the sample is free of interfering matrix components and is in a solvent compatible with the LC-MS system.

  • Procedure:

    • Accurately weigh approximately 1 mg of the tributyl(phenylethenyl)tin derivative.

    • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare a working solution at a concentration of approximately 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Separation:

  • Rationale: To chromatographically separate the analyte of interest from any impurities or isomers before it enters the mass spectrometer.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Detection:

  • Rationale: To obtain accurate mass measurements of the parent ion and its fragment ions for confident identification and structural elucidation.

  • Parameters (for an Orbitrap or Q-TOF instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

    • Sheath Gas Flow: 35 arbitrary units.

    • Auxiliary Gas Flow: 10 arbitrary units.

    • Full Scan (MS1) Resolution: 70,000.

    • Full Scan (MS1) Mass Range: m/z 150-750.

    • Data-Dependent MS/MS (dd-MS2): Acquire MS/MS spectra for the top 3-5 most intense ions from the full scan.

    • MS/MS Resolution: 17,500.

    • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis Start Tributyl(phenylethenyl)tin Sample Dissolve Dissolution in Methanol/Acetonitrile Start->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter 0.22 µm Filtration Dilute->Filter LC UPLC/HPLC Separation Filter->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan HRMS (Accurate Mass of Parent Ion) ESI->MS1 ddMS2 Data-Dependent MS/MS Fragmentation MS1->ddMS2 Data Data Acquisition & Processing ddMS2->Data

Figure 1: A generalized workflow for the LC-HRMS analysis of tributyl(phenylethenyl)tin derivatives.

Deciphering the Fragmentation Pattern

Understanding the fragmentation of tributyl(phenylethenyl)tin in the mass spectrometer is key to its structural confirmation. Based on established principles of organotin mass spectrometry, the primary fragmentation pathway involves the sequential loss of the butyl groups from the tin atom.[8][9] The presence of the phenylethenyl group introduces additional fragmentation possibilities.

Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the following fragmentation cascade:

  • Loss of a Butyl Radical: The initial and most favorable fragmentation is the homolytic cleavage of a tin-butyl bond, resulting in the loss of a neutral butyl radical (C₄H₉•, 57 Da).

  • Sequential Loss of Butene: Subsequent fragmentation steps typically involve the loss of butene (C₄H₈, 56 Da) via a hydrogen rearrangement.

  • Cleavage of the Tin-Phenylethenyl Bond: Fragmentation can also occur at the tin-vinyl bond, leading to ions corresponding to the tributyltin cation or the phenylethenyl cation.

Fragmentation_Pathway M [M+H]⁺ Tributyl(phenylethenyl)tin Cation F1 Loss of Butyl Radical (- C₄H₉•) M->F1 Frag1 [M - C₄H₉]⁺ (Dibutyl(phenylethenyl)tin Cation) F1->Frag1 F2 Loss of Butene (- C₄H₈) Frag1->F2 Frag2 [M - C₄H₉ - C₄H₈]⁺ (Butyl(phenylethenyl)tin Cation) F2->Frag2 F3 Loss of Butene (- C₄H₈) Frag2->F3 Frag3 [M - C₄H₉ - 2C₄H₈]⁺ ((Phenylethenyl)tin Cation) F3->Frag3

Figure 2: Proposed major fragmentation pathway for protonated tributyl(phenylethenyl)tin.

Conclusion: The Authoritative Power of HRMS

For researchers and drug development professionals working with novel organometallic compounds like tributyl(phenylethenyl)tin derivatives, the analytical methodology must be beyond reproach. While techniques like GC-MS and LC-MS/MS have their merits, particularly for routine and quantitative analysis, HRMS provides an unparalleled level of confidence in structural elucidation. Its ability to deliver high mass accuracy and resolution allows for the unambiguous determination of elemental composition, the differentiation of closely related impurities, and a deeper understanding of molecular structure through detailed isotopic and fragmentation analysis. By integrating HRMS into the analytical workflow, scientists can ensure the highest level of scientific integrity, paving the way for more reliable and reproducible research outcomes.

References

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1043-1056. Retrieved from [Link]

  • Gao, S., et al. (2014). High-Throughput Speciation of Triethyl Tin, Tributyl Tin, and Triphenyl Tin in Environmental Water by Ultra-Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC-MS/MS). International Journal of Environmental Analytical Chemistry, 94(11), 1105-1117. Retrieved from [Link]

  • Cirtiu, C. M., & Krol, M. M. (2010). Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. Defence R&D Canada-Suffield. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

  • Bordin, G., et al. (2016). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 21(11), 1539. Retrieved from [Link]

  • Kolářová, L., et al. (2006). Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 41(6), 737-748. Retrieved from [Link]

  • LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Nichols, D., & Le, X. C. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(13), 3025-3032. Retrieved from [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Riu, J., et al. (2003). Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(15), 1664-1672. Retrieved from [Link]

  • EPA. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Retrieved from [Link]

  • Murat, T., et al. (2021). Quantification of tributyltin in seawater using triple isotope dilution gas chromatography-inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits. Journal of Chromatography A, 1637, 461847. Retrieved from [Link]

  • D'Agostino, P. A., et al. (2014). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1733-1743. Retrieved from [Link]

  • Zhang, L., et al. (2015). Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry. RSC Advances, 5(75), 61148-61156. Retrieved from [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2010, June 15). Method for the Analysis of Organotin Pesticides via LC-MS/MS. Retrieved from [Link]

  • Wang, F., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(7), 874-882. Retrieved from [Link]

  • U.S. Army Medical Research and Materiel Command. (2023, January 3). Synthesis and Mass Spectra of Butenyltin Compounds. Retrieved from [Link]

  • Mester, Z., et al. (2001). Speciation without chromatography: Part I. Determination of tributyltin in aqueous samples by chloride generation, headspace solid-phase microextraction and inductively coupled plasma time of flight mass spectrometry. Journal of Analytical Atomic Spectrometry, 16, 1313-1316. Retrieved from [Link]

  • Hirayama, K., et al. (1993). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography A, 630(1-2), 169-176. Retrieved from [Link]

  • Mitani, K., et al. (2018). Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS. Journal of Pharmaceutical and Biomedical Analysis, 158, 114-119. Retrieved from [Link]

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Comprehensive Guide to the Characterization of Vinylstannane Impurities by HPLC: A Comparative Analysis of Detection and Separation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing organotin compounds. Vinylstannanes are indispensable reagents in palladium-catalyzed Stille cross-coupling reactions, widely utilized in complex active pharmaceutical ingredient (API) synthesis. However, their inherent reactivity makes them susceptible to degradation, yielding a complex matrix of impurities including destannylated alkenes, homocoupled dienes, E/Z isomers, and toxic tin halides.

This guide objectively compares state-of-the-art HPLC column chemistries and detection modalities—specifically comparing traditional Ultraviolet (UV) detection against Charged Aerosol Detection (CAD) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). By understanding the causality behind mobile phase interactions and detector physics, we can design self-validating analytical workflows for rigorous impurity profiling.

Mechanistic Challenges in Vinylstannane Chromatography

The chromatographic behavior of vinylstannanes is notoriously problematic. The highly polarized carbon-tin bond is susceptible to electrophilic cleavage (protodestannylation) when exposed to acidic environments or active silanol groups on standard silica-based stationary phases.

To prevent on-column degradation, the mobile phase must be meticulously engineered. The addition of acetic acid maintains a consistently low pH, which surprisingly minimizes secondary interactions between the organotin cation and ionized surface silanols, thereby reducing peak tailing. However, to prevent acid-catalyzed destannylation, a competing complexing agent is required. Triethylamine (TEA) is introduced as a mobile phase modifier because it selectively complexes with tri-substituted organotins (e.g., tributylvinylstannane), manipulating their retention behavior and ensuring sharp, symmetrical peaks[1].

StillePathway A Vinylstannane (Starting Material) B Pd Catalyst + Aryl Halide A->B Stille Coupling E Destannylated Alkene Impurity A->E Protodestannylation (Acidic/Thermal) C Cross-Coupled Product B->C Transmetalation & Reductive Elimination D Homocoupled Diene Impurity B->D Side Reaction (Homocoupling) F Tin Halide Byproducts B->F Tin Expulsion

Fig 1. Mechanistic pathway of Stille coupling and generation of common vinylstannane impurities.

Objective Comparison of HPLC Detectors

A critical limitation in organotin analysis is the lack of a strong UV chromophore in aliphatic stannyl groups (e.g., tributyltin or trimethyltin derivatives). While UV detection is sufficient for highly conjugated cross-coupled products, it is practically blind to residual aliphatic tin halides or destannylated aliphatic impurities.

To overcome this, we compare two orthogonal advanced detection techniques: Charged Aerosol Detection (CAD) and HPLC-ICP-MS . CAD provides a universal, mass-based response for any non-volatile or semi-volatile analyte, making it ideal for comprehensive organic impurity profiling without relying on chromophores[2][3]. Conversely, ICP-MS is element-specific, offering unparalleled sensitivity for trace-level tin speciation to meet stringent API regulatory limits[4].

Table 1: Performance Comparison of HPLC Detectors for Organotin Analysis
Detector TechnologyDetection PrincipleSensitivity LimitProsConsBest Application
UV-Vis / PDA Light absorbance via chromophores~0.1 - 1 µg/mLInexpensive, standard in all labs, non-destructive.Blind to aliphatic stannanes; response factors vary wildly.Routine monitoring of highly conjugated products.
CAD Aerosol charging & electrometer measurement~1 - 10 ng/mLUniversal mass-based response; independent of chemical structure[2].Destructive; requires volatile mobile phases; gradient bias[3].Comprehensive impurity profiling & mass balance.
ICP-MS Argon plasma ionization & mass spec~0.01 - 1 ng/L (ppt)Extreme sensitivity; highly specific to Tin (Sn) isotopes[4].High cost; complex operation; blind to non-tin organic impurities.Trace speciation & regulatory API clearance.

Stationary Phase Selection

The choice of column chemistry dictates the ability to resolve closely related impurities, particularly E/Z geometric isomers of vinylstannanes which often co-elute on standard reversed-phase columns.

Table 2: Column Chemistry Comparison for Vinylstannane Profiling
Stationary PhaseInteraction MechanismE/Z Isomer ResolutionRobustness to Tin
Standard C18 (Endcapped) Hydrophobic dispersionModerateHigh (if fully endcapped to hide silanols).
Phenyl-Hexyl Hydrophobic +

interactions
ExcellentHigh;

interactions easily separate conjugated dienes.
Cyano (Normal Phase) Dipole-dipoleGoodModerate; requires non-aqueous mobile phases (Hexane/THF).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to differentiate true analytical data from artifactual degradation occurring during the assay.

Protocol 1: Comprehensive Impurity Profiling via HPLC-CAD

Objective: Quantify all non-volatile organic impurities (homocoupled dienes, unreacted stannanes) without relying on authentic reference standards for every unknown.

Causality Check: CAD response is dependent on the volatility of the mobile phase. During a gradient elution, the changing organic/aqueous ratio alters droplet size, skewing the mass response. To validate the quantification, we must employ an inverse gradient make-up stream [3].

  • Column Setup: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) to maximize

    
     selectivity for E/Z isomers.
    
  • Mobile Phase Preparation:

    • Phase A: Water with 0.1% Acetic Acid and 0.05% TEA[1].

    • Phase B: Acetonitrile with 0.1% Acetic Acid and 0.05% TEA.

  • Inverse Gradient Implementation: Split the column effluent. Direct 50% to the CAD. Plumb a second pump to deliver an inverse gradient directly into the CAD make-up flow. If the analytical pump delivers 10% B shifting to 90% B, the make-up pump must deliver 90% B shifting to 10% B. This ensures the detector constantly sees a 50/50 mixture, guaranteeing a uniform response factor[3].

  • System Suitability Test (SST): Inject a known equimolar mixture of Tributyltin chloride (TBT) and a non-chromophoric alkane (e.g., dodecane). The protocol is validated only if the CAD peak areas are within

    
     of each other, confirming universal mass response.
    
Protocol 2: Trace Tin Speciation via HPLC-ICP-MS

Objective: Quantify parts-per-billion (ppb) levels of toxic tin species (e.g., inorganic tin, tributyltin, dibutyltin) in final API mixtures.

Causality Check: Organotins can degrade during sample extraction. To validate that the detected species were present in the sample and not created by the method, we utilize Isotope Dilution Mass Spectrometry (IDMS) principles.

  • Sample Preparation: Extract the crude mixture using a 0.5 M sodium acetate / 1.0 M acetic acid buffer in methanol to prevent species transformation.

  • Internal Validation (Spike): Spike the sample with a known concentration of

    
    -enriched Tributyltin.
    
  • Chromatographic Separation: Utilize an inert, metal-free PEEK HPLC system (e.g., NexSAR) coupled to the ICP-MS to prevent background tin contamination[4]. Run an isocratic elution (65:23:12 Acetonitrile:Water:Acetic Acid with 0.05% TEA)[4].

  • Detection: Monitor

    
     118 (natural tin) and 
    
    
    
    119 (enriched spike).
  • Data Validation: Calculate the recovery of the

    
     spike. A recovery of 95-105% validates that no protodestannylation occurred during the analytical workflow, confirming the trustworthiness of the natural 
    
    
    
    impurity profile.

HPLCWorkflow Sample Crude Reaction Mixture Prep Sample Prep (ACN/MeOH) Sample->Prep HPLC HPLC Separation (Phenyl-Hexyl, Mobile Phase: AcOH/TEA) Prep->HPLC Split Column Effluent Splitter HPLC->Split CAD Charged Aerosol Detector (CAD) (Universal Mass-Based) Split->CAD High-concentration impurity profiling ICPMS ICP-MS Detector (Tin-Specific Speciation) Split->ICPMS Trace-level organotin quantification

Fig 2. Orthogonal HPLC workflow utilizing CAD and ICP-MS for comprehensive organotin characterization.

References

  • The NELAC Institute / PerkinElmer Inc.
  • Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC)
  • PubMed Central (PMC)
  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry RSC Publishing URL
  • Influence of the mobile phase composition on the retention times of organotins ResearchGate URL

Sources

The Analytical Crucible: Spectroscopic Identification of Destannylated Byproducts in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of late-stage drug functionalization and radiopharmaceutical synthesis, I frequently encounter the analytical bottleneck of organotin chemistry. While Stille cross-couplings and electrophilic demetallation are indispensable for constructing complex carbon frameworks and introducing radiohalogens (e.g.,


I, 

At)[1], the trialkylstannyl moiety is inherently labile.

Adventitious moisture, acidic microenvironments, or simply extended storage of stannanes can trigger unintended cleavage, resulting in destannylated byproducts[2]. These impurities—most notably protio-destannylated species—are structurally homologous to the target Active Pharmaceutical Ingredient (API), lacking only the heavy metal appendage. Because they often co-elute with the API and evade standard UV detection, their identification requires a rigorous, multi-modal spectroscopic approach.

This guide provides an authoritative comparison of the spectroscopic platforms used to identify and quantify destannylated byproducts, supported by field-proven, self-validating experimental protocols.

The Mechanistic Origins of Destannylation

To identify an impurity, one must first understand its genesis. During a standard transmetalation or halodestannylation event, the carbon-tin bond is purposefully cleaved to form a new C-C or C-X bond. However, competing pathways exist. Proton destannylated byproducts (where the


 group is replaced by a proton) can form in yields of 3–8% simply from the degradation of frozen tin precursor samples over several months[2].

ReactionPathway Precursor Organotin Precursor (R-SnBu3) Target Desired Product (R-R' or R-Radiohalogen) Precursor->Target Transmetalation / Halodestannylation Byproduct1 Protio-destannylated Impurity (R-H) Precursor->Byproduct1 Moisture / Acidic Protiodestannylation Byproduct2 Tin Halide Waste (Bu3SnX) Precursor->Byproduct2 Cleavage Electrophile Electrophile / Catalyst (R'-X or Radiohalogen) Electrophile->Target

Fig 1: Divergent pathways of organotin precursors leading to desired products versus destannylated byproducts.

Comparative Analysis of Spectroscopic Platforms

No single analytical technique provides a complete picture of a destannylation event. The pharmaceutical industry increasingly relies on orthogonal platforms to satisfy ICH Q3A (Impurities) and Q3D (Elemental Impurities) regulatory guidelines.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformPrimary ApplicationLimit of Detection (LOD)Structural Elucidation CapabilityThroughput & Cost
LC-HRMS (Q-TOF/Orbitrap) Exact mass & isotopic profiling of protio-impuritiesSub-ng/mLHigh: MS/MS fragmentation maps molecular connectivity.High throughput; Moderate cost.
Multinuclear NMR (

H,

C,

Sn)
Regiochemistry & direct observation of Sn-C cleavageµg to mg rangeVery High: Unambiguous geometric and stereochemical assignment.Low throughput; High cost.
ICP-MS Total elemental tin quantification for safety complianceParts-per-trillion (ppt)None: Destructive technique; yields only elemental composition.Medium throughput; High cost.
The Case for Hyphenation (LC-NMR-MS)

When dealing with intractable problems resulting from complex molecular rearrangements, isolated techniques often fail[3]. For instance, a protio-destannylated impurity may have the exact same mass as a closely related degradant. By utilizing a "stop-flow" LC-NMR-MS system, we can use the information-rich MS data to automatically guide the NMR operation, capturing the exact structural signature of the trace byproduct before it degrades[3].

AnalyticalWorkflow Crude Crude Reaction Mixture LC UHPLC Separation Crude->LC Aliquot ICP ICP-MS Trace Elemental Tin Quantification Crude->ICP Acid Digestion HRMS HRMS (Q-TOF/Orbitrap) Exact Mass & Isotope Profiling LC->HRMS Eluent Split NMR Multinuclear NMR (1H, 13C, 119Sn) Regiochemistry & Sn-C Cleavage LC->NMR Stop-Flow / Fraction Collection

Fig 2: Integrated spectroscopic workflow for the isolation and identification of destannylated impurities.

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be a self-validating system. The following methodologies incorporate internal controls to eliminate false positives.

Protocol A: LC-HRMS Profiling of Protio-Destannylated Impurities via H/D Exchange

Standard MS can identify a mass defect, but it cannot always pinpoint the site of protonation. By coupling High-Resolution MS with online Hydrogen/Deuterium (H/D) exchange, we can determine the exact number of exchangeable protons, rapidly confirming if a destannylation event introduced a new labile site[4].

  • Sample Preparation & Internal Standardization:

    • Action: Spike the crude reaction aliquot with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).

    • Causality Check: The SIL-IS validates the ionization efficiency of the ESI source and corrects for matrix suppression effects caused by residual heavy metals.

  • Chromatographic Separation:

    • Action: Inject 1 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of

      
       with 0.1% Formic Acid.
      
    • Causality Check: Protio-impurities often co-elute with the API. The high peak capacity of the sub-2 µm stationary phase is mathematically required to resolve these structurally homologous species.

  • Online H/D Exchange (The Validation Step):

    • Action: Perform a secondary injection using

      
       and 
      
      
      
      as the mobile phases[4].
    • Causality Check: By measuring the mass difference before and after deuterium exchange, the system self-validates the structural assignment. A mass shift corresponding to the addition of deuterium confirms the presence and quantity of exchangeable heteroatom protons.

  • Data-Dependent Acquisition (DDA):

    • Action: Acquire full-scan MS spectra (m/z 100–1000) with a mass accuracy threshold of < 2 ppm. Trigger MS/MS fragmentation for the top 5 most intense ions.

    • Causality Check: If intact organotin waste is present, the software will flag the highly distinct 10-isotope cluster of tin (m/z 112 to 124). If it is a protio-impurity, the exact mass will match the theoretical loss of the

      
       group plus the mass of one proton.
      
Protocol B: Quantitative Sn NMR for Residual Organotin Tracking

While ICP-MS is routinely used to confirm the total elemental tin mass cluster in isolated oligonucleotides or small molecules[5], it is a destructive technique that provides zero chemical context.


Sn NMR (spin 1/2, 8.6% natural abundance) provides non-destructive, quantitative insight into the chemical state of the tin waste (e.g., distinguishing toxic 

from inert

).
  • Sample Preparation:

    • Action: Dissolve 15 mg of the crude mixture in 600 µL of

      
      . Add 0.1% Tetramethyltin (TMT) as an internal reference.
      
    • Causality Check: TMT provides a universally accepted chemical shift reference (0 ppm) and a known molar concentration, allowing the protocol to self-validate the quantitative integration of downstream peaks.

  • Inverse-Gated Decoupling Acquisition:

    • Action: Acquire the

      
      Sn spectrum using an inverse-gated 
      
      
      
      H decoupling pulse sequence with a prolonged relaxation delay (
      
      
      ).
    • Causality Check: Standard proton decoupling induces a Nuclear Overhauser Effect (NOE) that artificially inflates the

      
      Sn signal intensity. Inverse-gated decoupling suppresses the NOE, ensuring that the resulting peak area is strictly proportional to the concentration of the destannylated byproduct.
      
  • Spectral Interpretation:

    • Action: Map the chemical shifts. Trialkyltin halides (cleavage byproducts) typically resonate far downfield (+100 to +150 ppm), whereas the intact starting stannyl precursors appear upfield (-40 to -60 ppm).

Conclusion

The identification of destannylated byproducts is not merely a regulatory checkbox; it is a fundamental requirement for optimizing the specific activity of radiopharmaceuticals and ensuring the safety of cross-coupled APIs. By utilizing hyphenated LC-HRMS for exact mass and H/D exchange profiling, supported orthogonally by


Sn NMR for geometric and chemical state confirmation, analytical scientists can transform the "black box" of organotin degradation into a highly predictable, self-validating data stream.

References

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS Spectroscopy Online[Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS American Pharmaceutical Review[Link]

  • Radiolabeled cycloSaligenyl Monophosphates of 5-Iodo-2′-deoxyuridine, 5-Iodo-3′-fluoro-2′, 3′-dideoxyuridine, and 3′-Fluorothymidine for Molecular Radiotherapy of Cancer: Synthesis and Biological Evaluation National Institutes of Health (NIH)[Link]

  • The Different Strategies for the Radiolabeling of[211At]-Astatinated Radiopharmaceuticals MDPI[Link]

  • Synthesis and radioiodination of a stannyl oligodeoxyribonucleotide Oxford Academic[Link]

Sources

Strategic Mastery of Organotin Reagents in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of total synthesis, reagent selection is rarely about convenience—it is about survival of the substrate. While organoboron (Suzuki-Miyaura) and organozinc (Negishi) reagents have dominated commodity chemical synthesis due to their greener profiles, organotin reagents (stannanes) remain the "special forces" of complex molecule assembly.

This guide objectively analyzes where and why organotin reagents outperform alternatives in natural product synthesis. The core advantage lies in their chemoselectivity under neutral conditions . Unlike the Suzuki reaction, which mandates a base (often causing epimerization or protecting group migration in polyketides), or the Negishi reaction, which requires strictly anhydrous conditions, the Stille coupling operates at neutral pH and is air-stable. Furthermore, organotin hydrides remain the gold standard for radical cascade reactions, offering a kinetic precision that silanes struggle to match.

Part 1: Mechanistic Foundations & Comparative Advantage

The Stille Coupling: Neutrality is Power

The Stille cross-coupling involves the Pd(0)-catalyzed reaction of an organostannane with an organic electrophile. Its dominance in late-stage natural product synthesis stems from the transmetallation step. Unlike boron, which requires activation by a base (forming a boronate "ate" complex) to transmetallate, tin undergoes transmetallation spontaneously or with mild fluoride activation.

Key Mechanistic Differentiator:

  • Suzuki: Requires Base (

    
    , 
    
    
    
    ). Risk: Aldol retro-aldol, epimerization of
    
    
    -chiral centers, migration of silyl/acyl groups.
  • Stille: Neutral conditions. Benefit: Preserves fragile stereocenters and labile protecting groups common in macrolides and polyethers.

Radical Chemistry: The Kinetic Sweet Spot

In radical deoxygenation (Barton-McCombie) or reductive cyclization, tributyltin hydride (


) possesses a unique bond dissociation energy (Sn-H 

74 kcal/mol). This is weak enough to be a good H-atom donor but strong enough to sustain a radical chain without premature quenching—a balance silanes often miss.
Visualization: The Stille Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the neutral transmetallation pathway that distinguishes it from the Suzuki mechanism.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd Step 1 PdII_X R-Pd(II)-X Intermediate OxAdd->PdII_X TransMet Transmetallation (R'-SnBu3) PdII_X->TransMet Step 2 (Rate Limiting) PdII_RR R-Pd(II)-R' Intermediate TransMet->PdII_RR - X-SnBu3 RedElim Reductive Elimination (Product R-R') PdII_RR->RedElim Step 3 RedElim->Pd0 Regeneration

Figure 1: The Stille catalytic cycle. Note the absence of base activation, allowing for high functional group compatibility.

Part 2: Comparative Analysis Matrix

The following table contrasts organotin reagents against primary alternatives in the context of complex molecule synthesis.

FeatureOrganotin (Stille) Organoboron (Suzuki) Organozinc (Negishi)
Reaction pH Neutral (6.5–7.5)Basic (pH > 9 usually required)Neutral/Lewis Acidic
Air/Moisture Stability High (Shelf-stable)High (Boronic acids stable)Low (Pyrophoric/Hydrolytic)
FG Tolerance Excellent (Epoxides, aldehydes safe)Good (Base-sensitive groups risk)Moderate (Protic groups fatal)
Steric Hindrance Excellent (Tetrasubstituted olefins)Moderate (Sterics hinder 'ate' formation)Good
Toxicity High (Neurotoxic)LowModerate
Purification Difficult (Requires specific protocols)Easy (Water soluble byproducts)Easy

Part 3: Strategic Applications in Total Synthesis

The "Stitching" Strategy: Rapamycin (Nicolaou)

In K.C.[1][2][3] Nicolaou’s total synthesis of Rapamycin , the team faced a critical challenge: constructing the triene region of a 31-membered macrocycle containing base-sensitive ester and amide linkages [1].

  • The Problem: Attempting a Suzuki coupling would require base, likely causing

    
    -elimination or epimerization of the complex polypropionate backbone.
    
  • The Stille Solution: A "stitching" cyclization was employed using a bis-distannyl reagent. The reaction formed two C-C bonds in a single pot under neutral conditions, closing the macrocycle and installing the triene geometry with perfect retention of stereochemistry.

  • Outcome: The Stille coupling was the only viable method to close the ring without degrading the sensitive scaffold.

Heterocycle Installation: Epothilone A/B (Danishefsky)

In the Danishefsky synthesis of Epothilone A , the thiazole side chain was installed via Stille coupling [2].

  • Why Tin? The vinyl iodide precursor contained a sensitive epoxide and a macrolactone. Organozincs (Negishi) would likely attack the lactone or epoxide. Organoborons (Suzuki) required base that could open the lactone.

  • Protocol: Vinyl iodide + Thiazolyl-stannane +

    
    .
    
  • Result: High yield installation of the side chain without disturbing the epoxide or lactone.

Radical Cascades: Hirsutene (Curran)

D.P. Curran’s synthesis of Hirsutene is the textbook example of tin’s dominance in radical chemistry [3].

  • Mechanism: A tandem radical cyclization. An alkyl iodide was treated with

    
    .[4] The resulting radical cyclized twice (5-exo-trig) to form three contiguous stereocenters in one step.
    
  • Advantage: The reaction rate of

    
     H-abstraction is perfectly matched to allow the cyclization to proceed before reduction, a "Goldilocks" kinetic window that silanes often fail to hit.
    

Part 4: Experimental Protocols

Protocol A: High-Fidelity Stille Coupling with Fluoride Workup

This protocol incorporates a KF workup to convert soluble tin halides into insoluble polymeric tin fluorides, solving the purification problem.

Reagents:

  • Vinyl/Aryl Iodide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • 
     (2.5 mol%)
    
  • 
     (10 mol%) - Ligand of choice for difficult couplings ("Farina conditions")
    
  • Solvent: NMP or DMF (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a Schlenk tube with the Iodide, Stannane, Pd source, and Ligand.

  • Solvation: Add degassed NMP (0.1 M concentration).

  • Reaction: Heat to 45–60°C. Monitor by TLC. Checkpoint: Reaction mixture typically turns from dark purple/red to black upon completion.

  • Workup (Crucial):

    • Dilute mixture with

      
      .
      
    • Add an equal volume of saturated aqueous Potassium Fluoride (KF) .

    • Stir vigorously for 30 minutes. A white, fluffy precipitate (polymeric

      
      ) will form.
      
  • Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin residues are trapped in the Celite.

  • Extraction: Separate layers, dry organics (

    
    ), and concentrate.
    
  • Purification: Flash chromatography on silica gel (buffered with 1%

    
     if the product is acid-sensitive).
    
Protocol B: Tin-Mediated Radical Cyclization

Standard procedure for a 5-exo-trig cyclization.

Reagents:

  • Radical Precursor (Alkyl halide/Selenide)

  • 
     (1.2 equiv)
    
  • AIBN (0.1 equiv)

  • Solvent: Benzene or Toluene (strictly degassed)

Step-by-Step:

  • Degassing: Oxygen is a radical triplet quencher. Bubble Argon through the solvent for 15 mins.

  • Slow Addition: Dissolve the substrate and AIBN in refluxing solvent.

  • Syringe Pump: To favor intramolecular cyclization over intermolecular reduction, add a solution of

    
     and AIBN slowly over 2–4 hours using a syringe pump.
    
  • Termination: Once addition is complete, reflux for an additional 1 hour.

  • Tin Removal: Cool to RT. Add a few crystals of Iodine (

    
    ) until a faint pink color persists (converts excess Sn-H to Sn-I). Then apply the KF workup described in Protocol A.
    

Part 5: Addressing Toxicity & Purification

The "Elephant in the room" with organotins is toxicity and the difficulty of removing trace residues.[5] Modern synthesis addresses this via:

  • Potassium Fluoride (KF) Workup: Converts soluble

    
     into insoluble 
    
    
    
    polymer.
  • Fused Silica/K2CO3: A column of 10%

    
    
    
    
    
    on silica gel effectively sequesters tin byproducts [4].
  • Polymer-Supported Reagents: Using polystyrene-bound tin hydride allows for filtration-based removal, though reaction kinetics may be slower.

TinRemoval Crude Crude Mixture (Product + R3Sn-X) KF Add Sat. aq. KF Stir 30 min Crude->KF Precip Formation of Insoluble (R3SnF)n KF->Precip Filter Filter through Celite Precip->Filter Pure Filtrate: Tin-Free Product Filter->Pure

Figure 2: Workflow for the efficient removal of organotin residues using the KF method.

References

  • Nicolaou, K. C., et al. "Total Synthesis of Rapamycin."[3] Journal of the American Chemical Society, vol. 115, no.[3][6] 10, 1993, pp. 4419–4420.[6]

  • Meng, D., et al. "Total Syntheses of Epothilones A and B." Journal of the American Chemical Society, vol. 119, no. 42, 1997, pp. 10073–10092.

  • Curran, D. P., & Rakiewicz, D. M. "Radical-Initiated Polyolefinic Cyclizations in Linear Triquinane Synthesis. Total Synthesis of (±)-Hirsutene." Journal of the American Chemical Society, vol. 107, no. 5, 1985, pp. 1448–1449.

  • Harrowven, D. C., & Guy, I. L. "A Simple Method for the Removal of Organotin Residues from Reaction Mixtures." Chemical Communications, no. 19, 2004, pp. 1968–1969.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tributyl(phenylethenyl)tin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of tributyl(phenylethenyl)tin. As a potent organotin compound utilized in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, its management demands a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile & Regulatory Imperative

Tributyl(phenylethenyl)tin and related organotin compounds are classified as highly toxic and environmentally hazardous.[2][3] Understanding the specific risks is the first step in ensuring safe disposal. The primary hazards are associated with its toxicity upon ingestion, skin contact, and its devastating, long-term effects on aquatic ecosystems.[4][5][6][7]

Causality of Hazard: The toxicity of organotin compounds is driven by their ability to interfere with cellular processes. Trialkyltin compounds, like tributyltin derivatives, are known to disrupt mitochondrial function, impacting energy production within cells, and can exhibit neurotoxic and immunotoxic effects. Their high persistence and bioaccumulation potential in aquatic environments lead to long-term ecological damage.[4][8]

All waste generated from the use of tributyl(phenylethenyl)tin is considered hazardous waste . Disposal must comply with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[2][4][9]

Table 1: Hazard Classification of Tributyl(phenylethenyl)tin

Hazard Classification Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[7][10]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[7]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[7]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[7]
Reproductive Toxicity Category 1B H360FD: May damage fertility. May damage the unborn child[7]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 H372: Causes damage to organs through prolonged or repeated exposure[4][7]
Hazardous to the Aquatic Environment, Acute Category 1 H400: Very toxic to aquatic life[7]

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][7] |

Pre-Disposal Safety & Handling: The Foundation of Safe Disposal

Proper disposal begins with safe handling at the bench. All operations involving tributyl(phenylethenyl)tin must be conducted with stringent safety measures in place to prevent exposure and environmental release.

Engineering Controls
  • Chemical Fume Hood: All handling, weighing, and transfer of tributyl(phenylethenyl)tin, whether in solid or solution form, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[2][3]

  • Designated Area: Establish a designated and clearly marked area within the laboratory specifically for working with organotin compounds. This minimizes the risk of cross-contamination.[2][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory and non-negotiable. Standard laboratory attire is insufficient.

Table 2: Required Personal Protective Equipment (PPE) for Handling Organotin Compounds

PPE Category Specification Rationale for Use
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is strongly recommended.[2][3] Prevents dermal absorption, which is a primary route of exposure. Double-gloving provides a backup barrier in case of a tear or permeation of the outer glove.
Eye Protection Chemical safety goggles and a full-face shield (minimum 8-inch).[2][3][11] Protects against splashes to the eyes and face, which can cause severe irritation and allow for systemic absorption.
Body Protection Chemical-resistant lab coat or apron.[2][11] Shields skin and personal clothing from contamination by spills or splashes.

| Respiratory | NIOSH-approved respirator with organic vapor cartridges. | Required for large spills or when engineering controls may be insufficient to maintain exposure below permissible limits.[2][3] |

Step-by-Step Disposal Protocol

The guiding principle for organotin waste is isolate, label, and contain . Never mix organotin waste with other chemical waste streams.[2]

Protocol 1: Waste Collection and Containerization
  • Select an Appropriate Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass). Ensure the container has a secure, tightly-fitting lid.

  • Label the Container: Before adding any waste, clearly label the container as "Hazardous Waste – Organotin Compounds" and list the specific contents, including "Tributyl(phenylethenyl)tin." Affix the appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).[3][12]

  • Collect Waste Streams at the Source:

    • Solid Waste: Place all contaminated disposable materials, including gloves, weigh paper, absorbent pads, and pipette tips, directly into the labeled solid waste container.[2][3]

    • Liquid Waste: Collect all reaction residues, unused solutions, and solvent rinsates in a designated liquid waste container.

  • Storage: Keep the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.[4][6]

Protocol 2: Decontamination of Reusable Labware

Reusable glassware must be thoroughly decontaminated to remove residual organotin compounds. Two primary methods are effective, with the choice depending on laboratory policy and the nature of the residue. The rinsate from both methods must be collected as hazardous waste.

Method A: Solvent Rinsing

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., toluene or acetone) to dissolve the organotin residue.[3]

  • Collect Rinsate: All solvent rinsate must be collected and disposed of as organotin hazardous waste.

  • Final Wash: After solvent rinsing, the glassware can be washed with soap and water.

Method B: Oxidative Decontamination (Bleach) This method leverages the principle that organotins can be oxidized to less harmful inorganic tin oxides.

  • Preparation: In a chemical fume hood, prepare a dilute bleach solution (sodium hypochlorite).

  • Soaking: Fully immerse the contaminated glassware in the bleach solution. Allow it to soak overnight.[3]

  • Disposal of Bleach Solution: The used bleach solution is now contaminated and must be collected as hazardous waste.

  • Final Wash: Rinse the glassware thoroughly with water before standard washing.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.[13]

  • Don Full PPE: Before addressing the spill, don the full PPE ensemble described in Table 2, including respiratory protection if necessary.[5]

  • Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a spill pillow.[3][5][6] For solid spills, carefully cover the material to avoid creating dust.[3]

  • Collect Contaminated Material: Carefully sweep or scoop the absorbed material and place it into a designated, sealable hazardous waste container.[3][5]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent and paper towels, or with a bleach solution. All cleaning materials must be disposed of as organotin hazardous waste.[3]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Diagram: Spill Response Workflow

SpillResponse start Spill Occurs assess Assess Severity (Size, Location, Ventilation) start->assess evacuate Alert Personnel & Evacuate Area assess->evacuate don_ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator if needed) evacuate->don_ppe contain Contain Spill (Use inert absorbent) don_ppe->contain cleanup Collect Contaminated Material contain->cleanup package Package Waste in Sealed, Labeled Container cleanup->package decontaminate Decontaminate Spill Area package->decontaminate report Contact EHS & Report Incident decontaminate->report end Response Complete report->end

Caption: Workflow for responding to a tributyl(phenylethenyl)tin spill.

Final Disposal Pathway

The ultimate disposal of tributyl(phenylethenyl)tin waste is not a task for laboratory personnel. The sealed and properly labeled hazardous waste containers must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor.[2][14] These contractors are equipped to transport and dispose of the material in accordance with all regulations, typically through high-temperature incineration or placement in a secure, controlled landfill.[12][15]

Always follow your institution's specific procedures for waste pickup requests. Maintain meticulous records of the waste generated and its disposal.

References

  • Inchem.org. (1990). Tributyltin compounds (EHC 116, 1990). Retrieved from [Link]

  • RSC Publishing. (1993). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of Tributyltin and Triphenyltin Compounds in Hair and Fish Using a Hydrolysis Technique and Gas Chromatography Wit. Retrieved from [Link]

  • Miljøstyrelsen. (2003). Tributyltin compounds (TBT). Retrieved from [Link]

  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • European Commission. (2002). Development of an integrated approach for the removal of tributyltin (TBT) from waterways and harbours: prevention, treatment and reuse of TBT contaminated sediments. Retrieved from [Link]

  • NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]

  • ScienceDirect. (n.d.). Environmental remediation techniques of tributyltin contamination in soil and water: A review. Retrieved from [Link]

  • INCHEM. (n.d.). Tributyltin compounds (PIM G018). Retrieved from [Link]

  • SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water. Retrieved from [Link]

  • MDPI. (2021). Insights into the Restoration of Tributyltin Contaminated Environments Using Marine Bacteria from Portuguese Fishing Ports. Retrieved from [Link]

  • Canada.ca. (2017). Code of practice: management of tetrabutyltin. Retrieved from [Link]

  • PubMed. (2011). Bioremediation of tributyltin contaminated sediment: degradation enhancement and improvement of bioavailability to promote treatment processes. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Tributyltin Compounds leached from Antifouling Paint by Gas Chromatography. Retrieved from [Link]

  • Synthonix. (n.d.). Tributyl(phenylethynyl)tin - [T5595]. Retrieved from [Link]

  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Canada.ca. (n.d.). A Guideline Environmental Management Tin Stabilizers. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

  • Techni-flow. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ATSDR. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]

  • EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

Sources

Personal protective equipment for handling Tributyl(phenylethenyl)tin

[1][2]

Executive Safety Analysis

Tributyl(phenylethenyl)tin (CAS: 3757-88-8) is not merely a "toxic chemical"; it is a lipophilic organometallic agent.[1] As a Senior Application Scientist, I need you to understand the specific mechanism of hazard here: Permeation.

Unlike inorganic acids that burn on contact, organotin compounds are highly soluble in lipids (fats).[1] This means they can permeate standard nitrile gloves and human skin rapidly, entering the bloodstream to attack the central nervous and immune systems. You often will not feel a "burn" until systemic absorption has already occurred.[1]

Critical Hazard Profile:

  • Acute Toxicity: Dermal (Skin Absorption) and Oral.[1]

  • Target Organs: Central Nervous System (neurotoxin), Immune System (immunotoxin).[1]

  • Environmental: Severe Marine Pollutant (Category 1).[1]

The PPE Hierarchy & Selection Matrix

Do not rely on standard laboratory "blue nitrile" gloves for anything beyond incidental splash protection.[1] For preparative scale work (Stille couplings), the following PPE matrix is mandatory.

PPE Specification Table
Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Laminate Film Silver Shield / 4H® / Norfoil Organotins permeate nitrile/latex in minutes.[1] Laminate film offers >480 min breakthrough time.[1]
Hand (Dexterity) Outer Glove 5-8 mil Nitrile (Disposable) Worn over the laminate glove to provide grip and protect the inner glove from physical tears.[1]
Eye/Face Goggles Chemical Splash Goggles Safety glasses are insufficient.[1] Vapors and micro-aerosols can absorb through the mucous membranes of the eye.
Respiratory Engineering Fume Hood (Face Velocity >100 fpm) Primary control.[1] If working outside a hood (e.g., rotovap disassembly), a half-mask with OV/P100 cartridges is required.[1]
Body Lab Coat Poly-cotton (Buttoned) Standard protection.[1] For spills >100mL, add an impervious Tyvek apron.

Decision Logic: PPE Selection

This workflow dictates your PPE setup based on the scale of your reaction and the physical state of the reagent.

PPE_Decision_LogicStartSTART: Assess OperationScale_CheckReaction Scale?Start->Scale_CheckSmall_Scale< 5 mmol(Analytical/Small Prep)Scale_Check->Small_ScaleLarge_Scale> 5 mmol(Prep/Bulk)Scale_Check->Large_ScaleHood_CheckInside Fume Hood?Small_Scale->Hood_CheckHigh_Hazard_PPEHigh Hazard Protocol:Silver Shield (Laminate) Liners+ Nitrile Outer Gloves+ Splash Goggles+ Impervious ApronLarge_Scale->High_Hazard_PPEStandard_PPEStandard Protocol:Double Nitrile Gloves(Change immediately on splash)Splash GogglesLab CoatHood_Check->Standard_PPEYesResp_ReqADD: Respirator (OV/P100)Required if outside hoodHood_Check->Resp_ReqNoResp_Req->Standard_PPE

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and ventilation availability.

Operational Protocols: Safe Handling

A. Liquid Transfer (Syringe Technique)

Tributyl(phenylethenyl)tin is often a viscous oil.[1] Pouring it creates drips that contaminate bottle threads—a major exposure vector.[1]

  • Preparation: Don Silver Shield gloves under nitrile gloves.[1]

  • Inerting: Insert a nitrogen balloon needle into the septum of the reagent bottle to equalize pressure.

  • Draw: Use a Luer-lock syringe with a long needle (18-20G). Draw the liquid slowly to avoid bubble formation (aerosol risk).[1]

  • Transfer: Move the syringe to the reaction flask. Do not recap the needle.

  • Clean: Immediately wipe the needle exterior with a Kimwipe soaked in hexanes before disposal.[1] This prevents organotin residues from contaminating the sharps container lid.

B. The "Double-Glove" Technique (Visualized)

When dexterity is required and you cannot use Silver Shield gloves (e.g., operating an NMR instrument), you may use the "Spot-Change" Method :

  • Wear two pairs of thick nitrile gloves (colored differently, e.g., Blue over Orange).[1]

  • If any liquid touches the outer glove, immediately strip the outer pair.

  • The inner pair acts as a temporary barrier while you don a fresh outer pair.[1]

  • Note: This is only acceptable for <1 minute exposure.[1]

Emergency Response & Decontamination

In the event of exposure, speed is critical to prevent systemic absorption.

Emergency_ResponseExposureEXPOSURE EVENTTypeContact Type?Exposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeAction_Skin1. Remove Contaminated Clothing2. Wash with SOAP & WATER(Do not use ethanol/solvents)3. Rinse 15 minsSkin->Action_SkinAction_Eye1. Force Eyelids Open2. Flush Eyewash Station3. Rinse 15 minsEye->Action_EyeMedicalSeek Medical Attention(Bring SDS)Action_Skin->MedicalAction_Eye->Medical

Figure 2: Immediate response workflow for dermal or ocular exposure to organotins.[1][2]

Critical Note on Decontamination: Never use solvents (ethanol, acetone, DMSO) to wash organotins off the skin. Solvents increase the permeability of the skin barrier and will drive the toxin deeper into the bloodstream [1]. Use copious soap and water only.[1]

Waste Management (Marine Pollutant)

Tributyltin derivatives are catastrophic to aquatic life (causing imposex in mollusks at parts-per-trillion levels).[1]

  • Segregation: Do not mix with general organic waste if possible.[1] Use a dedicated container labeled "High Hazard: Organotin Waste." [1]

  • Quenching: Treat reaction mixtures with aqueous KF (Potassium Fluoride) or silica gel to sequester the tin byproducts before disposal, if compatible with your chemistry [2].[1]

  • Solids: Contaminated gloves, Kimwipes, and silica gel must be bagged in thick polyethylene bags and labeled as hazardous solid waste.[1]

References

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and Skin Absorption.[1] United States Department of Labor.[1][2] Available at: [Link][1]

  • Renaud, P., & Griesbeck, A. (2012).[1] Tributyltin Hydride: Safety and Environmental Aspects.[1][3][4][5][2][6] Encyclopedia of Reagents for Organic Synthesis.[1] Available at: [Link][1]

  • University of California, Los Angeles (UCLA) EHS. Standard Operating Procedure: Organotin Compounds. UCLA Chemistry & Biochemistry.[1] Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.